Product packaging for Substance P (4-11)(Cat. No.:CAS No. 53749-60-3)

Substance P (4-11)

Cat. No.: B1295781
CAS No.: 53749-60-3
M. Wt: 966.2 g/mol
InChI Key: XVTHVTVZLLFSPI-YJPQGOKNSA-N
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Description

Substance P octapeptide is a defined peptide fragment of the endogenous undecapeptide neurotransmitter, Substance P, which belongs to the tachykinin family of neuropeptides . The full-length Substance P is a well-characterized neuromodulator widely expressed in the central and peripheral nervous systems, as well as in immune cells, where it plays a critical role in pain perception, neurogenic inflammation, nausea, and the regulation of stress and emotional behaviors . Its broad biological activity is primarily mediated through high-affinity binding to the Neurokinin-1 receptor (NK-1R), a G protein-coupled receptor . Activation of this receptor triggers intracellular signaling pathways, including the stimulation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to complex cellular responses . This specific octapeptide sequence provides researchers with a targeted tool for investigating the structure-activity relationships of Substance P and its receptor interactions. Research into Substance P and its fragments is pivotal for advancing understanding in several fields. Key areas of investigation include the study of nociceptive pathways and chronic pain conditions , the mechanisms underlying neurogenic inflammation in disorders such as asthma, eczema, and psoriasis , and the neurobiology of stress, anxiety, and depression . Furthermore, its established role in activating the vomiting reflex in the brainstem makes it and its receptor antagonists, like aprepitant, a significant area of study for chemotherapy-induced nausea and vomiting . The peptide is also being re-evaluated in migraine pathophysiology, inspired by the success of other neuropeptide-targeting therapies . This product is offered strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H67N11O10S B1295781 Substance P (4-11) CAS No. 53749-60-3

Properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31?,32-,33-,34?,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTHVTVZLLFSPI-YJPQGOKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H67N11O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53749-60-3
Record name Substance P (4-11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide belonging to the tachykinin family, has been a subject of intense scientific scrutiny since its discovery. Its role as a neurotransmitter and neuromodulator in a myriad of physiological processes, including pain, inflammation, and anxiety, is well-established. The biological activity of Substance P is primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. Crucially, early structure-activity relationship studies revealed that the C-terminal fragment of Substance P is essential for its biological function. This guide provides a comprehensive technical overview of the discovery and history of a key C-terminal fragment, Substance P (4-11), detailing its initial identification, the experimental protocols used in its characterization, its pharmacological properties, and the signaling pathways it modulates.

Discovery and Historical Context

The journey to understanding Substance P (4-11) began with the discovery of its parent molecule.

  • 1931: Ulf von Euler and John H. Gaddum first identified Substance P as an unidentified substance in equine brain and intestine extracts that caused potent contractions of the rabbit jejunum and hypotension.[1][2]

  • 1971: After decades of research, the chemical structure of Substance P was elucidated by Chang et al. as an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1][2] This breakthrough was pivotal, as it enabled the synthesis of the peptide and its fragments for detailed pharmacological investigation.[3]

The focus then shifted to understanding which parts of the Substance P molecule were responsible for its potent biological effects.

  • Mid-1970s: Studies on synthetic C-terminal fragments of Substance P began to emerge. Research by Bury and Mashford in 1976 demonstrated that C-terminal fragments, including the octapeptide SP(4-11), retained significant biological activity, sometimes even exceeding the potency of the full-length peptide in certain assays. Their work highlighted the critical importance of the C-terminal sequence for receptor interaction and activation.

  • Early 1980s: The physiological relevance of these fragments was solidified by studies on the metabolism of Substance P. Work by Conlon and Sheehan in 1983 showed that Substance P is rapidly metabolized in human plasma into C-terminal fragments, including SP(3-11) and SP(5-11), suggesting that these fragments are endogenous products. This enzymatic processing in vivo underscored the likelihood that these shorter peptides, including SP(4-11), act as physiological ligands.

These seminal studies established that Substance P (4-11) is not merely a synthetic curiosity but a biologically active, endogenous peptide that plays a role in the physiological effects attributed to the broader Substance P system.

Experimental Protocols

The characterization of Substance P (4-11) and other peptide fragments in the 1970s and 1980s relied on a combination of then state-of-the-art techniques.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Substance P and its fragments was largely made possible by the solid-phase peptide synthesis (SPPS) method developed by Bruce Merrifield. This technique revolutionized peptide chemistry by allowing for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

General Protocol for Solid-Phase Synthesis of Substance P (4-11):

  • Resin Preparation: A Merrifield resin (chloromethylated polystyrene) is typically used as the solid support.

  • Attachment of the First Amino Acid: The C-terminal amino acid (Methionine in the case of SP(4-11)) is attached to the resin. The amino group of the amino acid is protected with a temporary protecting group, commonly the tert-butyloxycarbonyl (Boc) group.

  • Deprotection: The Boc group is removed from the N-terminus of the resin-bound amino acid, typically using an acid such as trifluoroacetic acid (TFA).

  • Neutralization: The resin is neutralized with a base, such as triethylamine (TEA).

  • Coupling: The next protected amino acid in the sequence is activated and coupled to the free amino group of the preceding residue. Dicyclohexylcarbodiimide (DCC) was a common coupling agent used during this period.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 3-6 are repeated for each subsequent amino acid in the sequence (Leu, Gly, Phe, Phe, Gln, Gln, Pro).

  • Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support and all side-chain protecting groups are removed simultaneously, typically using a strong acid like hydrofluoric acid (HF).

  • Purification: The crude peptide is then purified, commonly by techniques such as gel filtration or ion-exchange chromatography, and later by high-performance liquid chromatography (HPLC).

experimental_workflow_spps Resin Resin Support AA1 Attach Protected C-terminal Amino Acid Resin->AA1 Deprotect1 Deprotection (TFA) AA1->Deprotect1 Neutralize1 Neutralization (TEA) Deprotect1->Neutralize1 Couple2 Couple Next Protected Amino Acid Neutralize1->Couple2 Wash Wash Couple2->Wash Repeat Repeat Cycle (Deprotect, Neutralize, Couple, Wash) Wash->Repeat for each subsequent amino acid Cleave Cleavage from Resin (HF) Repeat->Cleave Purify Purification (HPLC) Cleave->Purify SP4_11 Substance P (4-11) Purify->SP4_11

Figure 1: General workflow for Solid-Phase Peptide Synthesis of Substance P (4-11).

Peptide Sequencing: Edman Degradation

The primary structure of isolated peptide fragments was determined using the Edman degradation method, a process that sequentially removes one amino acid at a time from the N-terminus of a peptide.

General Protocol for Edman Degradation:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC couples with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-peptide is then treated with an anhydrous acid (e.g., TFA). This cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.

  • Conversion: The thiazolinone derivative is unstable and is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically thin-layer chromatography (TLC) or, in later years, HPLC, by comparing its retention time to that of known PTH-amino acid standards.

  • Repeat Cycles: The remaining peptide, now one amino acid shorter, is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is repeated until the entire sequence is determined.

experimental_workflow_edman Peptide Peptide Sample Couple 1. Coupling with PITC (Alkaline conditions) Peptide->Couple Cleave 2. Cleavage with TFA (Anhydrous acid) Couple->Cleave Convert 3. Conversion to PTH-amino acid (Aqueous acid) Cleave->Convert Identify 4. Identification of PTH-amino acid (Chromatography) Convert->Identify Repeat 5. Repeat Cycle on Remaining Peptide Identify->Repeat Sequence Amino Acid Sequence Identify->Sequence Repeat->Couple

Figure 2: Workflow of Edman degradation for peptide sequencing.

Isolation of Endogenous Peptides

The isolation of endogenous Substance P fragments from biological tissues was a challenging process that involved multiple purification steps.

General Protocol for Peptide Isolation from Biological Tissues (circa 1980s):

  • Tissue Homogenization: The tissue of interest (e.g., brain, intestine) is homogenized in an acidic solution (e.g., acetic acid) to extract the peptides and inactivate endogenous proteases.

  • Centrifugation: The homogenate is centrifuged to remove cellular debris.

  • Preliminary Purification: The supernatant is subjected to one or more preliminary purification steps, such as:

    • Gel Filtration Chromatography: Separates molecules based on size.

    • Ion-Exchange Chromatography: Separates molecules based on their net charge.

  • Solid-Phase Extraction (SPE): The partially purified extract is passed through a solid-phase extraction cartridge (e.g., C18) to concentrate the peptides and remove salts.

  • High-Performance Liquid Chromatography (HPLC): The concentrated peptide fraction is then subjected to one or more rounds of reversed-phase HPLC for high-resolution separation of the individual peptide fragments.

  • Fractions Collection and Analysis: Fractions are collected and assayed for biological activity or immunoreactivity (using radioimmunoassay).

  • Characterization: The purified active fractions are then subjected to amino acid analysis and sequencing by Edman degradation to determine their primary structure.

Quantitative Data

The biological activity of Substance P (4-11) and its analogs has been quantified in various in vitro assays, primarily focusing on their interaction with the NK1 receptor.

Table 1: Binding Affinity of Substance P (4-11) and Related Peptides for the NK1 Receptor

CompoundRadioligandReceptor SourceBinding Affinity (Ki)
Substance P (4-11)[3H][Sar9,Met(O2)11]SPHuman NK1 Receptor37 nM
Substance P[3H][Sar9,Met(O2)11]SPHuman NK1 Receptor2.1 nM
[DAla4]Substance P (4-11)125I-Bolton Hunter-conjugated Substance PRat brain cortex membranesIC50 = 0.15 µM
[DAla4]Substance P (4-11)125I-Bolton Hunter-conjugated EledoisinRat brain cortex membranesIC50 = 0.5 µM

Table 2: Functional Potency of Substance P and its Fragments

CompoundAssayPreparationPotency (EC50 / Relative Potency)
Substance P[Ca2+]i increaseNK1R-expressing HEK293 cells-log EC50 = 8.5 ± 0.3 M
Substance PcAMP accumulationNK1R-expressing HEK293 cells-log EC50 = 7.8 ± 0.1 M
Substance P (6-11)[Ca2+]i increaseNK1R-3T3 cells-log EC50 = 8.07 ± 0.27 M
Substance P (6-11)cAMP accumulationNK1R-3T3 cells-log EC50 = 6.78 ± 0.27 M
Substance P (4-11)Wheal Formation (in vivo)Human SkinRelative Potency = 0.4 (SP=1.0)

Signaling Pathway

Substance P (4-11), like its parent molecule, exerts its biological effects primarily through the activation of the NK1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The NK1 receptor is predominantly coupled to the Gq/11 family of G proteins.

Upon binding of Substance P (4-11) to the NK1 receptor, the following signaling cascade is initiated:

  • G Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gq/11. This involves the exchange of GDP for GTP on the α-subunit (Gαq).

  • Phospholipase C Activation: The activated Gαq-GTP subunit dissociates from the βγ-subunits and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates a variety of intracellular proteins, leading to a cascade of downstream cellular responses, including smooth muscle contraction, neurotransmitter release, and modulation of gene expression.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP411 Substance P (4-11) NK1R NK1 Receptor SP411->NK1R Binds to Gq Gq/11 Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets leading to

Figure 3: NK1 Receptor Signaling Pathway Activated by Substance P (4-11).

Conclusion

The discovery and characterization of Substance P (4-11) represent a significant milestone in our understanding of neuropeptide function. Evolving from the initial discovery of its parent molecule, the identification of this C-terminal fragment as a potent, endogenously produced bioactive peptide has provided invaluable tools for dissecting the complex roles of the tachykinin system. The experimental methodologies developed and refined during this period, from solid-phase synthesis to Edman degradation, laid the foundation for modern peptide chemistry and proteomics. The elucidation of the NK1 receptor signaling pathway has further opened avenues for therapeutic intervention in a range of disorders. This technical guide serves as a foundational resource for researchers, providing a historical perspective and detailed methodologies that continue to be relevant in the ongoing exploration of neuropeptide pharmacology and drug development.

References

An In-depth Technical Guide to Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the C-terminal fragment of Substance P, Substance P (4-11). It details its core amino acid sequence, its interaction with the neurokinin-1 receptor (NK1R), the subsequent signaling cascades, and relevant experimental protocols for its study.

Core Amino Acid Sequence

Substance P is an undecapeptide neuropeptide with the following amino acid sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met.[1][2][3] Substance P (4-11) is the C-terminal octapeptide fragment of Substance P.[4][5]

The amino acid sequence of Substance P (4-11) is:

Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂

The C-terminal amidation is crucial for its biological activity.

Mechanism of Action and Signaling Pathway

Substance P (4-11) exerts its biological effects primarily by acting as an agonist at the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. While the full-length Substance P can interact with other neurokinin receptors, the C-terminal fragments, including SP(4-11), show high selectivity for the NK1R.

Upon binding of Substance P (4-11) to the NK1R, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and Gs. This initiates a cascade of intracellular signaling events:

  • Gq/11 Pathway : Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

    • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

    • DAG activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

  • Gs Pathway : Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates specific cellular proteins.

The activation of these pathways ultimately results in a variety of physiological responses, including pain transmission, inflammation, and cellular proliferation.

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP(4-11) Substance P (4-11) NK1R NK1 Receptor SP(4-11)->NK1R binds Gq Gq/11 NK1R->Gq activates Gs Gs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes cAMP cAMP AC->cAMP converts PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response Ca_release->Response PKC->Response PKA->Response Radioligand_Binding_Assay prep Prepare Reagents (Membranes, Radioligand, Test Compound) setup Set up Assay Plate (Add reagents to 96-well plate) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Separate Bound/Free Ligand (Vacuum Filtration) incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

References

The Cornerstone of Tachykinin Signaling: A Technical Guide to the Substance P (4-11) Precursor Protein and its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a critical mediator in a vast array of physiological and pathological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction.[1][2] Its biological activity is intimately linked to its biosynthesis from a larger precursor protein, preprotachykinin-A (PPT-A), which is encoded by the TAC1 gene.[1][3] The generation of Substance P, and specifically its biologically active C-terminal fragments like Substance P (4-11), is a tightly regulated multi-step process involving alternative splicing and extensive post-translational modifications. This technical guide provides an in-depth exploration of the Substance P (4-11) precursor protein, its intricate biosynthetic pathway, and the experimental methodologies employed to investigate these processes.

The Preprotachykinin-A (PPT-A) Gene and its Isoforms

The foundation of Substance P biosynthesis lies within the TAC1 gene, which through alternative splicing, gives rise to multiple mRNA transcripts, leading to the synthesis of different preprotachykinin-A protein isoforms.[4] In humans, four main isoforms have been identified: α, β, γ, and δ-PPT-A. These isoforms differ in their exon composition, which in turn dictates the array of tachykinin peptides they can produce.

IsoformEncoded TachykininsReference
α-PPT-A Substance P
β-PPT-A Substance P, Neurokinin A (NKA), Neuropeptide K (NPK)
γ-PPT-A Substance P, Neurokinin A (NKA), Neuropeptide γ (NPγ)
δ-PPT-A Substance P

The differential expression of these isoforms is tissue-specific, allowing for a nuanced regulation of tachykinin signaling in different physiological contexts. For instance, in human CD3+ lymphocytes, the β and γ isoforms are the most frequently expressed, and their expression is significantly increased upon stimulation.

Quantitative Analysis of PPT-A Isoform Expression
Cell TypeConditionRelative Isoform ExpressionSubstance P LevelsReference
Human CD3+ LymphocytesUnstimulatedβ and γ isoforms most frequent-
Human CD3+ LymphocytesPhytohemagglutinin (PHA) stimulatedSignificant increase in β and γ isoform frequencySignificantly higher in subjects expressing both β and γ isoforms compared to β only
Rat Dorsal Root Ganglia NeuronsUncultured>90% of SP and its precursor is mature SP-
Rat Dorsal Root Ganglia Neurons8 days in culture~85% of SP and its precursor is the precursor form (200-fold increase)SP levels tripled
Rat Dorsal Root Ganglia Neurons5 days in culture with 500 µM ascorbate70% of total SP and its precursor is mature SP8-fold increase in SP

Biosynthesis of Substance P: From Precursor to Active Peptide

The synthesis of mature, biologically active Substance P from the PPT-A precursor is a multi-step process that occurs within the secretory pathway of the neuron.

Substance P Biosynthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_secretory Secretory Pathway (ER/Golgi) TAC1 TAC1 Gene pre_mRNA pre-mRNA TAC1->pre_mRNA Transcription mRNA mRNA Isoforms (α, β, γ, δ) pre_mRNA->mRNA Alternative Splicing Ribosome Ribosome mRNA->Ribosome Translation PPT_A Preprotachykinin-A (PPT-A) Ribosome->PPT_A Pro_SP Pro-Substance P PPT_A->Pro_SP Signal Peptide Cleavage & Endoproteolysis (PCs) Gly_SP Glycine-extended SP Pro_SP->Gly_SP Carboxypeptidase E SP Mature Substance P Gly_SP->SP PAM-mediated α-amidation Substance P Signaling Pathway SP Substance P NK1R NK-1 Receptor SP->NK1R Binds G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Radioimmunoassay Workflow Start Start: Prepare Standards & Samples Add_Ab Add Anti-SP Antibody Start->Add_Ab Add_Tracer Add ¹²⁵I-Labeled SP Tracer Add_Ab->Add_Tracer Incubate Incubate (Competitive Binding) Add_Tracer->Incubate Separate Separate Bound & Free SP Incubate->Separate Measure Measure Radioactivity (Gamma Counter) Separate->Measure Analyze Analyze Data (Standard Curve) Measure->Analyze End End: Quantify SP Analyze->End HPLC Purification Workflow Sample_Prep Sample Preparation (Filtration/Solubilization) Injection Sample Injection Sample_Prep->Injection HPLC_System HPLC System (Column, Pumps, Detector) Separation Gradient Elution (Separation by Hydrophobicity) HPLC_System->Separation Injection->HPLC_System Detection UV Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Analysis Analysis of Fractions (e.g., MS, RIA) Fraction_Collection->Analysis Site-Directed Mutagenesis Workflow Start Start: Plasmid with TAC1 cDNA Primer_Design Design Mutagenic Primers Start->Primer_Design PCR PCR with Mutagenic Primers Primer_Design->PCR Digestion Digest Parental DNA with DpnI PCR->Digestion Transformation Transform into E. coli Digestion->Transformation Selection Select Transformed Colonies Transformation->Selection Verification Verify Mutation by Sequencing Selection->Verification End End: Mutated TAC1 Plasmid Verification->End

References

In-Depth Technical Guide: Enzymatic Degradation of Substance P (4-11) In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter, plays a pivotal role in pain transmission, inflammation, and various physiological processes. Its biological activity is often modulated by enzymatic degradation, leading to the formation of various fragments with distinct biological profiles. This technical guide focuses on the in vitro enzymatic degradation of Substance P (4-11), a C-terminal fragment known to retain significant biological activity. Understanding the metabolic fate of this fragment is crucial for the development of novel therapeutics targeting the neurokinin system and for interpreting its physiological and pathological roles.

This document provides a comprehensive overview of the key enzymes involved in the degradation of Substance P and its fragments, detailed experimental protocols for in vitro degradation assays, and an analysis of the signaling pathways of the resulting metabolites.

Key Enzymes in Substance P Degradation

The in vitro degradation of Substance P and its fragments is primarily mediated by a group of peptidases, including:

  • Neutral Endopeptidase (NEP) : Also known as neprilysin, NEP is a key enzyme in the inactivation of Substance P. It is a zinc metalloendopeptidase that cleaves peptides on the amino side of hydrophobic residues.

  • Angiotensin-Converting Enzyme (ACE) : A dipeptidyl carboxypeptidase that plays a crucial role in the renin-angiotensin system, ACE also contributes to the degradation of Substance P.

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is known to cleave dipeptides from the N-terminus of peptides with a proline or alanine at the penultimate position.

While extensive research has been conducted on the degradation of the full-length Substance P (1-11), specific kinetic data for the degradation of the Substance P (4-11) fragment is limited in the current literature. The data presented below is for the degradation of the full-length peptide and serves as a reference for understanding the potential enzymatic processing of its C-terminal fragments.

Data Presentation: Enzyme Kinetics

The following tables summarize the available quantitative data for the degradation of full-length Substance P by key enzymes. This information provides a baseline for understanding the potential enzymatic susceptibility of the Substance P (4-11) fragment.

EnzymeSubstrateKm (µM)Vmax (nmol/mg/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Neutral Endopeptidase (NEP)Substance P32-84.42.6 x 10⁶[1]
Angiotensin-Converting Enzyme (ACE)Substance P----[2]

Enzymatic Cleavage Pathways

The degradation of Substance P results in a variety of smaller peptide fragments, each with potentially unique biological activities. The following diagram illustrates the known cleavage sites of major enzymes on the full-length Substance P molecule.

Substance P Degradation cluster_SP Substance P (1-11) cluster_fragments Degradation Fragments SP Arg¹ Pro² Lys³ Pro⁴ Gln⁵ Gln⁶ Phe⁷ Phe⁸ Gly⁹ Leu¹⁰ Met¹¹-NH₂ SP1_9 SP(1-9) SP:e->SP1_9 ACE SP1_7 SP(1-7) SP:e->SP1_7 NEP SP3_11 SP(3-11) SP:e->SP3_11 DPP-IV SP5_11 SP(5-11) SP:e->SP5_11 DPP-IV (sequential) NEP NEP ACE ACE DPPIV DPP-IV

Figure 1: Enzymatic cleavage sites on full-length Substance P.

Based on the known cleavage patterns for full-length Substance P, the following diagram proposes the potential degradation pathway for Substance P (4-11).

Substance P (4-11) Degradation cluster_SP411 Substance P (4-11) cluster_fragments Potential Fragments SP411 Pro⁴ Gln⁵ Gln⁶ Phe⁷ Phe⁸ Gly⁹ Leu¹⁰ Met¹¹-NH₂ SP4_9 SP(4-9) SP411:e->SP4_9 ACE SP4_8 SP(4-8) SP411:e->SP4_8 NEP/ACE SP4_7 SP(4-7) SP411:e->SP4_7 NEP NEP NEP ACE ACE

Figure 2: Postulated degradation pathway of Substance P (4-11).

Experimental Protocols

In Vitro Degradation Assay of Substance P (4-11)

This protocol provides a general framework for assessing the stability of Substance P (4-11) in the presence of purified enzymes.

1. Materials:

  • Substance P (4-11) peptide (high purity)

  • Purified recombinant human Neutral Endopeptidase (NEP) or Angiotensin-Converting Enzyme (ACE)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme-specific inhibitors (e.g., Phosphoramidon for NEP, Captopril for ACE) for control experiments

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC-grade water, acetonitrile, and TFA

2. Procedure:

  • Prepare a stock solution of Substance P (4-11) in the assay buffer.

  • In separate microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and the enzyme at a predetermined concentration. Include a control tube with no enzyme.

  • For inhibitor controls, pre-incubate the enzyme with the specific inhibitor for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the Substance P (4-11) stock solution to each tube to achieve the desired final substrate concentration.

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube and immediately stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the remaining intact Substance P (4-11) and identify the degradation products.

In Vitro Degradation Workflow A Prepare Reagents (SP(4-11), Enzyme, Buffer) B Set up Reaction Mixtures (with/without enzyme/inhibitor) A->B C Initiate Reaction (Add SP(4-11)) B->C D Incubate at 37°C C->D E Aliquots at Time Points D->E t = 0, 15, 30... min F Quench Reaction (e.g., with TFA) E->F G Centrifuge F->G H Analyze Supernatant (HPLC / LC-MS/MS) G->H I Data Analysis (Quantify parent peptide & fragments) H->I

Figure 3: General workflow for an in vitro degradation assay.
HPLC Analysis of Substance P (4-11) and its Metabolites

1. HPLC System:

  • A standard HPLC system with a UV detector is suitable.

2. Column:

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

4. Gradient Elution:

  • A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the separation of the parent peptide and its fragments.

5. Detection:

  • UV detection at 214 nm or 220 nm.

6. Data Analysis:

  • The concentration of intact Substance P (4-11) at each time point is determined by integrating the area of its corresponding peak and comparing it to a standard curve. The degradation half-life can then be calculated. The identity of fragment peaks can be confirmed by collecting the fractions and subjecting them to mass spectrometry.

Signaling Pathways of Substance P C-Terminal Fragments

Substance P and its C-terminal fragments exert their biological effects primarily through the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. Activation of the NK-1R can trigger multiple downstream signaling cascades.

Upon binding of a C-terminal fragment of Substance P, such as SP(4-11), the NK-1R undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and to a lesser extent, Gs.

Gq/11 Pathway:

  • The activated Gαq subunit stimulates phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • PKC then phosphorylates various downstream targets, leading to a cellular response.

Gs Pathway:

  • The activated Gαs subunit stimulates adenylyl cyclase.

  • Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

  • cAMP activates protein kinase A (PKA).

  • PKA phosphorylates downstream targets, modulating cellular activity.

There is evidence to suggest that different fragments of Substance P can act as biased agonists, preferentially activating one signaling pathway over another. For example, some C-terminal fragments appear to be more effective at mobilizing intracellular calcium (via the Gq/11 pathway) than at stimulating cAMP production (via the Gs pathway)[3].

NK1R Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_frag SP(4-11) Fragment NK1R NK-1 Receptor SP_frag->NK1R binds Gq Gq/11 NK1R->Gq activates Gs Gs NK1R->Gs activates PLC Phospholipase C Gq->PLC stimulates AC Adenylyl Cyclase Gs->AC stimulates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC PKC Activation DAG->PKC activates Ca->PKC co-activates Response_Gq Cellular Response PKC->Response_Gq leads to cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA activates Response_Gs Cellular Response PKA->Response_Gs leads to

Figure 4: Signaling pathways activated by Substance P C-terminal fragments via the NK-1 receptor.

Conclusion

The in vitro enzymatic degradation of Substance P (4-11) is a critical area of study for understanding its biological function and for the development of related therapeutics. While specific data on the degradation of this fragment is still emerging, the knowledge gained from studies on the full-length Substance P provides a strong foundation for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a starting point for researchers to explore the metabolism and downstream effects of Substance P (4-11) and its metabolites. Further research is needed to fully characterize the kinetic parameters and specific cleavage products of Substance P (4-11) degradation by key enzymes, which will provide a more complete picture of its physiological role.

References

An In-depth Technical Guide to the Mechanism of Action of Substance P (4-11) on the NK1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of Substance P (4-11), a C-terminal fragment of the neuropeptide Substance P (SP), with its primary target, the Neurokinin-1 (NK1) receptor. Substance P and its fragments are crucial mediators in a variety of physiological and pathological processes, including pain transmission, inflammation, and cellular proliferation.[1][2] Understanding the specific action of fragments like SP (4-11) is critical for the development of targeted therapeutics.

Substance P (4-11) acts as a selective agonist for the NK1 receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily.[3] The C-terminal region of Substance P is essential for receptor activation, while the N-terminal portion is thought to contribute to receptor subtype selectivity.[4][5] Upon binding, Substance P (4-11) induces a conformational change in the NK1 receptor, initiating a cascade of intracellular signaling events.

Quantitative Data: Binding Affinities and Functional Potencies

The interaction of Substance P fragments with the human NK1 receptor has been characterized through various binding and functional assays. The following table summarizes key quantitative data for Substance P (4-11) and the full-length Substance P peptide for comparison.

LigandAssay TypeCell/Tissue TypeParameterValue (nM)Reference
Substance PRadioligand DisplacementU-251 MG cellsKᵢ2.1
Substance P (4-11)Radioligand DisplacementU-251 MG cellsKᵢ37
Substance PCalcium MobilizationHEK293 Cells-log EC₅₀ (M)8.5 ± 0.3
Substance PcAMP AccumulationHEK293 Cells-log EC₅₀ (M)7.8 ± 0.1

Note: EC₅₀ values are presented as -log EC₅₀ (M) as reported in the source literature. A higher value indicates greater potency.

Core Signaling Pathways

Activation of the NK1 receptor by Substance P (4-11) triggers multiple downstream signaling pathways, primarily through the coupling of heterotrimeric G proteins, Gαq/11 and Gαs. These pathways lead to the generation of second messengers that orchestrate the cellular response.

Gαq/11-Mediated Pathway: Phospholipase C and Intracellular Calcium Mobilization

The canonical signaling pathway activated by the NK1 receptor is mediated by the Gαq/11 protein. Binding of Substance P (4-11) facilitates the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates numerous downstream targets, modulating cellular activity.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP411 Substance P (4-11) NK1R NK1 Receptor SP411->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activate Ca Ca²⁺ ER->Ca Releases Ca->PKC Activate Response Cellular Response PKC->Response Phosphorylates targets

Caption: Gαq/11 signaling cascade initiated by Substance P (4-11).
Gαs-Mediated Pathway: Adenylyl Cyclase and cAMP Production

In addition to Gαq coupling, the NK1 receptor can also signal through the Gαs protein. Activation of Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger, primarily by activating protein kinase A (PKA). PKA then phosphorylates various downstream substrates, including transcription factors, to regulate gene expression and other cellular functions. It has been observed that N-terminal metabolism of Substance P can lead to fragments that retain the ability to increase intracellular calcium but not cAMP, suggesting a biased agonism where the Gαq pathway is preferentially activated.

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP411 Substance P (4-11) NK1R NK1 Receptor SP411->NK1R Binds Gs Gαs NK1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates targets

Caption: Gαs signaling cascade following NK1 receptor activation.
Receptor Internalization and Desensitization

Prolonged exposure to agonists like Substance P (4-11) leads to desensitization and internalization of the NK1 receptor, a mechanism to attenuate the signal. This process is initiated by the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of G proteins, effectively uncoupling the receptor from its downstream signaling pathways. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin, leading to the internalization of the receptor-ligand complex into endosomes. Once internalized, the complex dissociates; Substance P is degraded, and the NK1 receptor is either recycled back to the plasma membrane or targeted for degradation.

Internalization_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_NK1R SP (4-11) Bound NK1 Receptor GRK GRK SP_NK1R->GRK Recruits P_NK1R Phosphorylated NK1 Receptor GRK->SP_NK1R Phosphorylates Arrestin β-Arrestin P_NK1R->Arrestin Recruits Complex Receptor-Arrestin Complex Arrestin->P_NK1R Binds ClathrinPit Clathrin-Coated Pit Complex->ClathrinPit Recruitment & Internalization Endosome Endosome ClathrinPit->Endosome Endocytosis Recycle Recycling to Membrane Endosome->Recycle Degrade Lysosomal Degradation Endosome->Degrade

Caption: NK1 receptor desensitization and internalization pathway.

Experimental Protocols

The characterization of Substance P (4-11) and its interaction with the NK1 receptor relies on a suite of established in vitro assays.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., Substance P (4-11)) by measuring its ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

  • Cell/Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the NK1 receptor.

  • Incubation: A fixed concentration of a high-affinity radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (Substance P (4-11)).

  • Separation: The reaction is incubated to equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the Gαq/11 pathway by quantifying the resulting increase in intracellular calcium.

  • Cell Loading: Cells expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside.

  • Baseline Measurement: The basal fluorescence of the loaded cells is measured using a fluorometric plate reader or microscope.

  • Agonist Addition: Substance P (4-11) at various concentrations is added to the cells.

  • Signal Detection: Upon agonist binding and subsequent calcium release from intracellular stores, the dye binds to Ca²⁺, resulting in a change in its fluorescent properties (e.g., an increase in fluorescence intensity at a specific wavelength). This change is recorded over time.

  • Data Analysis: The peak fluorescence change is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximum response) can be determined.

Calcium_Assay_Workflow Start Start: NK1R-expressing cells Load 1. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Start->Load Wash 2. Wash to remove extracellular dye Load->Wash Baseline 3. Measure baseline fluorescence Wash->Baseline AddAgonist 4. Add varying concentrations of Substance P (4-11) Baseline->AddAgonist MeasureResponse 5. Record fluorescence change over time AddAgonist->MeasureResponse Analyze 6. Plot dose-response curve (Response vs. [Agonist]) MeasureResponse->Analyze End End: Determine EC₅₀ and Eₘₐₓ Analyze->End

Caption: Experimental workflow for an intracellular calcium mobilization assay.
cAMP Accumulation Assay

This functional assay is used to measure the activation of the Gαs pathway by quantifying the production of cyclic AMP.

  • Cell Culture: Cells expressing the NK1 receptor are cultured in appropriate media. Often, cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal.

  • Agonist Stimulation: Cells are stimulated with varying concentrations of Substance P (4-11) for a defined period.

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release their intracellular contents, including any newly synthesized cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured. Common methods include competitive immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: A standard curve is used to determine the concentration of cAMP in each sample. The results are then plotted against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ.

References

Substance P (4-11): A Technical Guide to Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino-acid neuropeptide, is a critical mediator in pain transmission, inflammation, and various physiological processes. Its biological effects are primarily transduced through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The C-terminal fragment, Substance P (4-11), has garnered significant interest as it retains high affinity and selectivity for the NK1R, making it a valuable tool in dissecting the specific roles of this receptor system. This technical guide provides an in-depth analysis of the receptor binding affinity and kinetics of Substance P (4-11), complete with detailed experimental protocols and visualizations of the associated signaling pathways and workflows.

Receptor Binding Affinity of Substance P (4-11) and Related Peptides

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. For Substance P (4-11), this is typically quantified by its inhibitory constant (Ki) or the concentration required to inhibit 50% of a radioligand's specific binding (IC50).

CompoundDescriptionReceptorBinding Affinity (Ki)IC50Reference
Substance P (4-11)C-terminal fragment of Substance PHuman NK1R37 nM-[1]
[DAla4] Substance P (4-11)Synthetic analog of SP(4-11)Rat brain cortex membranes-0.15 µM (inhibiting ¹²⁵I-BH-SP binding)[2]
[DAla4] Substance P (4-11)Synthetic analog of SP(4-11)Rat brain cortex membranes-0.5 µM (inhibiting ¹²⁵I-BH-Eledoisin binding)[2]

Note: Direct comparison of binding affinities should be made with caution due to variations in experimental conditions, such as tissue source, radioligand used, and assay buffer composition.

Binding Kinetics of Tachykinins at the NK1 Receptor

LigandAssociation Rate Constant (kon) (nM⁻¹ min⁻¹)Dissociation Rate Constant (koff) (min⁻¹)Kinetic Dissociation Constant (KD) (nM)Reference
Substance P0.24 ± 0.046--[1]
[Sar9,Met(O2)11]SP0.094 ± 0.0110.026 ± 0.00290.28[1]
Septide-0.21 ± 0.015-
Neurokinin A0.001 ± 0.0002--

Note: KD is calculated as koff/kon. The lack of a specific koff for Substance P in the provided reference prevents the calculation of its KD from these kinetic parameters.

Experimental Protocols

Radioligand Competition Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a standard procedure for determining the binding affinity of Substance P (4-11) for the NK1 receptor.

1. Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human NK1 receptor (e.g., CHO or HEK293 cells) or homogenized brain tissue known to express NK1R (e.g., rat striatum).

  • Radioligand: A high-affinity radiolabeled NK1R ligand, such as [³H]Substance P or ¹²⁵I-Bolton-Hunter Substance P.

  • Test Ligand: Substance P (4-11).

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Substance P.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test ligand, Substance P (4-11).

  • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and either:

    • Vehicle (for total binding).

    • A saturating concentration of unlabeled Substance P (for non-specific binding).

    • Varying concentrations of Substance P (4-11) (for competition binding).

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature), with gentle agitation.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow for a period of dark adaptation.

  • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding as a function of the logarithm of the Substance P (4-11) concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics (kon and koff)

SPR is a label-free technique that can be used to measure the real-time association and dissociation of ligands with their receptors.

1. Materials:

  • SPR Instrument (e.g., Biacore).

  • Sensor Chip: A carboxymethylated dextran-coated sensor chip (e.g., CM5 chip).

  • Ligand: Purified NK1 receptor, solubilized in a suitable detergent.

  • Analyte: Substance P (4-11).

  • Immobilization Buffers: e.g., 10 mM sodium acetate at various pH values (e.g., 4.0, 4.5, 5.0) for pre-concentration screening.

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Running Buffer: A buffer compatible with both the receptor and the ligand that minimizes non-specific binding (e.g., HBS-P+ buffer).

  • Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand (e.g., a low pH glycine solution or a high salt concentration buffer).

2. Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of NHS and EDC.

    • Inject the purified NK1 receptor solution over the activated surface. The protein will covalently bind to the surface via its amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without the injection of the receptor to account for non-specific binding and bulk refractive index changes.

  • Analyte Binding:

    • Inject a series of concentrations of Substance P (4-11) in running buffer over both the ligand-immobilized and reference flow cells at a constant flow rate. This is the association phase .

    • After the injection of the analyte, flow running buffer alone over the sensor surface. This is the dissociation phase .

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection cycle.

3. Data Analysis:

  • The SPR instrument records the change in the refractive index at the sensor surface over time, generating a sensorgram.

  • Subtract the response from the reference flow cell from the response of the ligand-immobilized flow cell to obtain the specific binding signal.

  • Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

  • This fitting will yield the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be calculated as koff/kon.

Mandatory Visualizations

NK1 Receptor Signaling Pathway

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SP Substance P (4-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Gene Expression (Proliferation, Survival) PKA->Gene_Expression Regulates MAPK_cascade->Gene_Expression Regulates

Caption: NK1 Receptor Signaling Pathway

Experimental Workflow for Radioligand Competition Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Test Ligand (SP 4-11) Dilutions - Radioligand - Membrane Preparation Incubation Incubate: - Membranes - Radioligand - Test Ligand / Controls Prepare_Reagents->Incubation Filtration Filtration & Washing (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Calculate_SB Calculate Specific Binding Counting->Calculate_SB Plot_Data Plot % Specific Binding vs. [Ligand] Calculate_SB->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki

Caption: Radioligand Binding Assay Workflow

Logical Relationship for SPR Kinetic Analysis

SPR_Kinetic_Analysis cluster_experiment SPR Experiment cluster_data Data Acquisition & Processing cluster_analysis Kinetic Analysis Immobilize_Receptor Immobilize NK1R on Sensor Chip Inject_Analyte Inject Substance P (4-11) (Association) Immobilize_Receptor->Inject_Analyte Generate_Sensorgram Generate Sensorgram (Response vs. Time) Flow_Buffer Flow Running Buffer (Dissociation) Inject_Analyte->Flow_Buffer Inject_Analyte->Generate_Sensorgram Reference_Subtraction Reference Subtraction Generate_Sensorgram->Reference_Subtraction Fit_to_Model Fit Data to Binding Model Reference_Subtraction->Fit_to_Model Determine_kon_koff Determine kon & koff Fit_to_Model->Determine_kon_koff Calculate_KD Calculate KD = koff / kon Determine_kon_koff->Calculate_KD

Caption: SPR Kinetic Analysis Workflow

References

Unraveling the Elusive Structure: A Technical Guide to the Solution Conformation of Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural and conformational dynamics of Substance P (4-11), the C-terminal heptapeptide fragment of the neuropeptide Substance P. While retaining significant biological activity, particularly in binding to the neurokinin-1 (NK1) receptor, its flexible nature in solution presents a challenge to structural elucidation. This document provides a comprehensive overview of its solution conformation as determined by key biophysical techniques, details the experimental protocols for these analyses, and outlines its primary signaling pathway.

Conformational Landscape of Substance P (4-11) in Solution

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have been pivotal in characterizing the solution structure of Substance P (4-11). These studies have revealed that the peptide does not adopt a single, rigid conformation but rather exists as a dynamic ensemble of interconverting structures. The conformational equilibrium is highly sensitive to the solvent environment.

In Aqueous Solution:

In aqueous buffers, Substance P (4-11) predominantly exists as a random coil. This is evidenced by NMR studies showing J(NH-CHα) coupling constants for most residues to be approximately 8 Hz, a value not indicative of stable α-helical or β-sheet structures.[1] Circular dichroism spectra in water are characterized by a strong negative band in the far-UV region, which is also consistent with a predominantly random coil conformation.[1]

In Membrane-Mimetic Environments and Organic Solvents:

In contrast, in environments that mimic the cell membrane, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, and in organic solvents like methanol, Substance P (4-11) exhibits a propensity to adopt more ordered structures.

  • Methanol: In methanol, studies suggest the induction of a helical conformation, particularly in the central region of the peptide.[2]

  • SDS Micelles: NMR and molecular modeling studies in the presence of SDS micelles indicate a conformational equilibrium between an α-helix and a 3(10)-helix, primarily involving the mid-region of the peptide from Gln5 to Phe8. The C-terminus tends to adopt an extended conformation, while the N-terminus remains flexible.

  • DPC Micelles: Similar to SDS micelles, DPC environments also induce a helical structure in the central portion of Substance P (4-11), with an extended C-terminus.[3]

This solvent-dependent conformational flexibility is crucial for its biological function, allowing the peptide to adopt a specific conformation upon binding to its receptor.

Quantitative Conformational Data

To facilitate a comparative analysis of the conformational properties of Substance P (4-11) in different solvent systems, the following tables summarize key quantitative data derived from NMR and CD studies.

Table 1: Representative ¹H NMR J(NH-CHα) Coupling Constants (Hz) in Aqueous Solution

ResidueJ(NH-CHα) (Hz)
Gln5~8
Gln6~8
Phe7~8
Phe8~8
Gly9-
Leu10~8
Met11~8
Data consistent with a random coil conformation.[1]

Table 2: Secondary Structure Content from Circular Dichroism in Different Solvents

SolventPredominant ConformationCharacteristic CD Signal
Aqueous BufferRandom CoilStrong negative band in the far-UV region
Methanolα-helical propensityIncreased negative ellipticity around 208 and 222 nm
SDS Micellesα-helix / 3(10)-helixSignificant negative bands near 208 and 222 nm
DPC Micellesα-helical propensityNegative bands near 208 and 222 nm

Experimental Protocols

Detailed methodologies are essential for the reproducible conformational analysis of peptides like Substance P (4-11).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and dynamics of Substance P (4-11) in solution.

Materials:

  • Lyophilized Substance P (4-11) peptide

  • Deuterated solvents (e.g., D₂O, CD₃OH)

  • Appropriate buffers (e.g., phosphate buffer for aqueous solutions)

  • NMR tubes

  • NMR spectrometer (≥500 MHz recommended)

Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of Substance P (4-11) in the desired deuterated solvent or buffer to a final concentration of 1-5 mM.

    • Adjust the pH of aqueous samples to the desired value (typically around 4-6 to slow down amide proton exchange).

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

    • 1D ¹H NMR: To check sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues. A typical mixing time is 80 ms.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). Mixing times for NOESY are typically in the range of 100-300 ms. ROESY is preferred for molecules with correlation times near the zero-crossing of the NOE.

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure J-coupling constants.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acids using the TOCSY and NOESY spectra.

    • Structural Restraints:

      • Extract interproton distance restraints from the NOESY/ROESY peak volumes.

      • Determine dihedral angle restraints from the J-coupling constants using the Karplus equation.

    • Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, CNS, AMBER) to calculate an ensemble of 3D structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

Objective: To estimate the secondary structure content of Substance P (4-11) in different solutions.

Materials:

  • Lyophilized Substance P (4-11) peptide

  • Appropriate solvents/buffers (e.g., water, methanol, micelle solutions)

  • CD spectropolarimeter

  • Quartz cuvette (typically 0.1 cm path length)

  • Nitrogen gas source

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in the desired solvent to a final concentration of approximately 50-100 µM.

    • Prepare a corresponding blank solution (solvent/buffer without the peptide).

  • Data Acquisition:

    • Purge the spectropolarimeter with nitrogen gas.

    • Record a baseline spectrum of the blank solution in the far-UV range (typically 190-260 nm).

    • Record the CD spectrum of the peptide sample under the same conditions.

  • Data Processing and Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the measured ellipticity

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues (7 for Substance P (4-11))

      • l is the path length of the cuvette in cm.

    • Analyze the resulting spectrum to estimate the secondary structure content. Deconvolution software can be used for a more quantitative analysis.

Visualizing Key Processes

Substance P Signaling Pathway

Substance P and its active fragments exert their biological effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The binding of Substance P (4-11) to the NK1 receptor initiates a cascade of intracellular events.

SubstanceP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP(4-11) SP(4-11) NK1R NK1 Receptor SP(4-11)->NK1R Binding Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Ca->PKC Response Cellular Response PKC->Response

Caption: Substance P (4-11) signaling through the NK1 receptor.

Experimental Workflow for Conformational Analysis

The determination of the solution structure of Substance P (4-11) typically follows a multi-step workflow integrating both NMR and CD spectroscopy.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Processing & Interpretation Peptide Substance P (4-11) Solvents Aqueous Buffer Methanol Micelles NMR NMR Spectroscopy (1D, 2D TOCSY, NOESY) Solvents->NMR CD CD Spectroscopy Solvents->CD NMR_Data Resonance Assignment NOE Restraints J-Coupling Constants NMR->NMR_Data CD_Data Mean Residue Ellipticity Secondary Structure Estimation CD->CD_Data MD Molecular Dynamics Simulation NMR_Data->MD Structure Conformational Ensemble CD_Data->Structure MD->Structure

Caption: Workflow for determining the solution conformation of Substance P (4-11).

Conclusion

The solution conformation of Substance P (4-11) is characterized by a dynamic equilibrium of structures, heavily influenced by the surrounding solvent environment. While predominantly a random coil in aqueous solution, it exhibits a clear propensity for helical conformations in membrane-mimetic environments. This inherent flexibility is likely a key determinant of its ability to bind to and activate the NK1 receptor, initiating a cascade of downstream signaling events. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the structure-function relationship of this important neuropeptide fragment and to aid in the rational design of novel therapeutics targeting the neurokinin system.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Substance P (4-11), a biologically active octapeptide fragment of the neuropeptide Substance P. The guide details experimental protocols, quantitative data, and the associated signaling pathways, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction to Substance P and its (4-11) Fragment

Substance P (SP) is an eleven-amino-acid neuropeptide that plays a crucial role in pain perception, neurogenic inflammation, and immune responses.[1] It exerts its effects by binding to neurokinin receptors, primarily the neurokinin-1 (NK-1) receptor.[1] The C-terminal fragment, Substance P (4-11), with the amino acid sequence Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, retains significant biological activity and is a potent agonist of the NK-1 receptor.[2] The accurate and sensitive quantification of Substance P (4-11) in biological matrices is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the tachykinin system.

Mass Spectrometry for the Analysis of Substance P (4-11)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of peptides like Substance P (4-11) in complex biological samples.[3] This technique offers high sensitivity, specificity, and the ability to differentiate between the intact peptide and its various metabolites.[3]

Fragmentation of Substance P (4-11)

Experimental Protocols

A robust and reliable bioanalytical method is critical for the accurate quantification of Substance P (4-11). The following sections outline a general protocol based on established methods for Substance P and its fragments.

Sample Preparation

The goal of sample preparation is to extract Substance P (4-11) from the biological matrix, remove interfering substances, and concentrate the analyte.

Protocol for Plasma Sample Preparation:

  • Blood Collection: Collect blood samples in chilled EDTA tubes containing aprotinin (a protease inhibitor) to prevent the degradation of Substance P and its fragments.

  • Plasma Separation: Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C. Transfer the plasma to clean polypropylene tubes.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

Solid-Phase Extraction (SPE) for Cleaner Samples:

For enhanced sample cleanup, particularly for complex matrices, solid-phase extraction is recommended.

  • Acidification: Acidify the plasma sample by adding an equal volume of 1% trifluoroacetic acid (TFA) in water. Centrifuge to remove precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% TFA in water.

  • Sample Loading: Load the acidified and clarified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% TFA in water to remove salts and other polar impurities.

  • Elution: Elute Substance P (4-11) with 1 mL of a mixture of acetonitrile and 1% TFA in water (e.g., 60:40 v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described above.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve Substance P (4-11) from other endogenous components and potential isomers.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5-50% B over 5 minutes, followed by a wash and re-equilibration step
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry (MS)

Tandem mass spectrometry is used for the detection and quantification of Substance P (4-11).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined empirically for Substance P (4-11)
Product Ion (Q3) To be determined empirically for Substance P (4-11)
Collision Energy (CE) To be optimized for the specific instrument and precursor-product pair
Dwell Time 100 ms

Note on MRM Transitions: Specific MRM transitions for Substance P (4-11) need to be determined experimentally by infusing a standard solution of the peptide into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragment ions. Based on data for the parent Substance P molecule, where the transition from the triply charged precursor to the doubly charged b10 ion is prominent, similar fragmentation pathways can be explored for the (4-11) fragment.

Quantitative Data

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of Substance P fragments. The values for Substance P (4-11) would need to be established during method validation.

ParameterTypical Value for SP FragmentsReference
Limit of Detection (LOD) 5.8 pg/mL (for intact Substance P)
Lower Limit of Quantitation (LLOQ) 111 pg/mL (for intact Substance P)
Linearity (r²) > 0.99
Accuracy Within ±15% of the nominal concentration
Precision (%CV) < 15%
Recovery > 85%

Note: The values for accuracy, precision, and recovery are general acceptance criteria for bioanalytical method validation.

Signaling Pathway of Substance P (4-11)

Substance P (4-11), like the full-length peptide, activates the NK-1 receptor, a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_4_11 Substance P (4-11) NK1R NK-1 Receptor SP_4_11->NK1R Binds G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response SP_Analysis_Workflow Sample_Collection 1. Sample Collection (Plasma with Protease Inhibitors) Sample_Preparation 2. Sample Preparation (Protein Precipitation / SPE) Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (C18 Reversed-Phase) Sample_Preparation->LC_Separation MS_Analysis 4. MS/MS Analysis (ESI+, MRM) LC_Separation->MS_Analysis Data_Processing 5. Data Processing (Integration, Quantification) MS_Analysis->Data_Processing Results 6. Results (Concentration of SP (4-11)) Data_Processing->Results

References

Conformational Analysis of Substance P (4-11) via NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor. The C-terminal fragment, Substance P (4-11), comprising the amino acid sequence Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, retains significant biological activity and is a crucial subject of study for understanding the structure-activity relationships of tachykinins.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool to elucidate the conformational landscape of this flexible peptide in various environments, providing critical insights for the rational design of novel therapeutics targeting the NK1 receptor.

This technical guide provides an in-depth overview of the NMR spectroscopy studies on the conformation of Substance P (4-11). It summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Conformational Landscape of Substance P (4-11)

NMR studies have consistently demonstrated that Substance P (4-11) does not adopt a single, rigid conformation in solution. Instead, it exists as a dynamic ensemble of interconverting structures.[4] This conformational flexibility is a hallmark of many biologically active peptides and is influenced by the surrounding environment, such as the solvent and the presence of membrane mimetics.

In aqueous solution, the peptide exhibits a largely extended and flexible backbone. However, in more hydrophobic environments, such as methanol or in the presence of micelles which mimic the cell membrane, Substance P and its fragments show a propensity to adopt more ordered structures, including α-helical and β-turn conformations. This environment-dependent conformational plasticity is believed to be crucial for its interaction with and activation of the NK1 receptor.

Quantitative NMR Data

The following tables summarize the key quantitative data obtained from NMR studies of Substance P and its fragments. While specific high-resolution data for the isolated (4-11) fragment is not always available, the data presented for the full-length peptide provides a strong foundation for understanding the conformational tendencies of this C-terminal region.

Table 1: Representative ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ResidueNHOther
Pro⁴-4.251.80, 2.15Hγ: 1.90, Hδ: 3.55
Gln⁵8.154.101.95, 2.05Hγ: 2.20, ε-NH₂: 6.80, 7.35
Gln⁶8.254.151.90, 2.00Hγ: 2.25, ε-NH₂: 6.90, 7.45
Phe⁷8.304.502.95, 3.10Aromatic: 7.20-7.35
Phe⁸8.404.603.00, 3.15Aromatic: 7.25-7.40
Gly⁹8.103.80, 3.90--
Leu¹⁰8.004.201.60Hγ: 1.65, Hδ: 0.85, 0.90
Met¹¹7.954.302.00, 2.10Hγ: 2.50, ε-CH₃: 2.05

Note: These are representative values and can vary slightly depending on the specific experimental conditions. Data is inferred from studies on Substance P and its analogs.

Table 2: Key Nuclear Overhauser Effect (NOE) Restraints

NOE TypeObserved ConnectivitiesImplied Proximity
Sequential (i, i+1)Hα(i) - NH(i+1)Extended or helical
NH(i) - NH(i+1)Helical or turn
Medium-range (i, i+2/3/4)Hα(i) - Hβ(i+3)Turn/Helical
Hα(i) - NH(i+2)Turn
Hα(i) - NH(i+3)Helical

Note: The presence and intensity of specific NOE cross-peaks are used to calculate interproton distances, which are then used as restraints in structure calculations.

Table 3: ³J(HNHα) Coupling Constants

Residue³J(HNHα) (Hz)Conformational Implication
Gln⁵~8Flexible/Extended
Gln⁶~8Flexible/Extended
Phe⁷~8Flexible/Extended
Phe⁸~8Flexible/Extended
Gly⁹--
Leu¹⁰~8Flexible/Extended
Met¹¹~8Flexible/Extended

Note: ³J(HNHα) coupling constants of around 8 Hz are indicative of a lack of stable α-helical or β-sheet secondary structure.

Table 4: Amide Proton Temperature Coefficients

ResidueΔδ/ΔT (ppb/K)Interpretation
Gln⁵> -4.5Potentially involved in H-bonding/solvent shielded
Gln⁶> -4.5Potentially involved in H-bonding/solvent shielded
Phe⁷< -4.5Solvent exposed
Phe⁸< -4.5Solvent exposed
Gly⁹< -4.5Solvent exposed
Leu¹⁰< -4.5Solvent exposed
Met¹¹> -4.5Potentially involved in H-bonding/solvent shielded

Note: Temperature coefficients (Δδ/ΔT) of amide protons provide insights into their hydrogen bonding status. Values less negative than -4.5 ppb/K suggest involvement in hydrogen bonding and/or protection from the solvent.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of NMR data. Below are generalized yet detailed methodologies for key experiments cited in the study of Substance P (4-11) conformation.

Sample Preparation
  • Peptide Synthesis and Purification: Substance P (4-11) is typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Concentration: For NMR studies, the peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OH) at a concentration typically ranging from 1 to 5 mM.

  • Buffer and pH: For aqueous studies, a buffer such as sodium phosphate or Tris is used, and the pH is adjusted to a desired value, typically between 4 and 7.

  • Internal Standard: A reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (TMS), is added for chemical shift referencing.

NMR Data Acquisition
  • Spectrometer: Experiments are performed on high-field NMR spectrometers (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: A standard one-pulse experiment is used to obtain a general overview of the sample and to check for aggregation.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual amino acid residues. A typical mixing time for TOCSY is 60-80 ms.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining distance restraints. NOESY spectra are recorded with mixing times ranging from 100 to 300 ms to observe through-space correlations between protons that are close in space (< 5 Å).

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is particularly useful for molecules of intermediate size where the NOE may be close to zero. It provides similar distance information to NOESY.

  • ³J(HNHα) Coupling Constants: These are often measured from high-resolution 1D ¹H spectra or from 2D experiments like DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy).

Structure Calculation
  • Data Processing: NMR data is processed using software such as TopSpin or NMRPipe.

  • Resonance Assignment: The proton resonances are assigned to specific amino acids using a combination of TOCSY and NOESY spectra.

  • NOE Restraint Generation: The volumes of NOE cross-peaks are converted into upper distance limits. These are typically categorized as strong (e.g., 1.8-2.7 Å), medium (1.8-3.5 Å), and weak (1.8-5.0 Å).

  • Structure Calculation Software: Programs like CYANA, XPLOR-NIH, or YASARA are used to calculate a family of structures that are consistent with the experimental restraints.

  • Structure Validation: The resulting structures are validated using programs like PROCHECK-NMR to assess their geometric quality and agreement with the experimental data.

Visualizations

Substance P Signaling Pathway

Substance P exerts its biological effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binding Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulation PKC Protein Kinase C (PKC) Activation DAG->PKC Activation Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca->Response PKC->Response

Caption: Substance P signaling cascade via the NK1 receptor.

General NMR Experimental Workflow for Conformational Analysis

The process of determining the solution conformation of a peptide like Substance P (4-11) using NMR follows a systematic workflow.

NMR_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synth Peptide Synthesis & Purification NMR_Sample NMR Sample (Peptide in Deuterated Solvent) Peptide_Synth->NMR_Sample NMR_Acq 1D & 2D NMR Experiments (TOCSY, NOESY, etc.) NMR_Sample->NMR_Acq Processing Data Processing NMR_Acq->Processing Assignment Resonance Assignment Processing->Assignment Restraints Generate Distance & Dihedral Restraints Assignment->Restraints Calc Structure Calculation (e.g., Simulated Annealing) Restraints->Calc Validation Structure Validation & Ensemble Analysis Calc->Validation

Caption: Workflow for NMR-based conformational analysis of peptides.

Conclusion

NMR spectroscopy provides invaluable, atom-level insights into the conformational dynamics of Substance P (4-11). The data reveals a flexible peptide that can adopt more ordered structures in membrane-like environments, a feature likely critical for its biological function. The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for researchers aiming to further unravel the intricacies of Substance P's interaction with the NK1 receptor and to leverage this understanding for the development of novel therapeutic agents. The continued application of advanced NMR techniques will undoubtedly shed further light on the structure-function relationships of this important neuropeptide fragment.

References

The Multifaceted Biological Roles of Substance P C-Terminal Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in pain transmission, neurogenic inflammation, and various physiological processes. While the intact peptide has been extensively studied, its C-terminal fragments are emerging as biologically active entities with distinct and potent functions. These fragments, generated through enzymatic cleavage of the parent peptide, retain the core sequence necessary for interacting with neurokinin receptors, primarily the neurokinin-1 receptor (NK-1R). This technical guide provides an in-depth exploration of the biological functions of SP C-terminal fragments, focusing on their receptor interactions, signaling pathways, and physiological effects. We present a compilation of quantitative data, detailed experimental protocols for assessing their activity, and visual representations of key signaling and experimental workflows to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

Substance P (SP) exerts its diverse biological effects through the activation of G-protein coupled receptors (GPCRs), with the highest affinity for the neurokinin-1 receptor (NK-1R).[1] The C-terminal region of SP is crucial for its biological activity, containing the conserved sequence responsible for receptor binding and activation.[1] Enzymatic processing of SP in vivo leads to the generation of various C-terminal fragments, which are not merely inactive metabolites but possess significant biological activity, in some cases even greater than the parent peptide.[2] Understanding the specific functions of these fragments is critical for elucidating the full spectrum of SP's physiological and pathophysiological roles and for the development of targeted therapeutics.

Receptor Binding and Activation

The C-terminal fragments of Substance P retain the ability to bind to and activate neurokinin receptors, predominantly the NK-1R. The affinity and potency of these fragments can vary depending on their length and specific amino acid sequence.

Quantitative Analysis of Receptor Interaction and Biological Potency

The biological activity of various SP C-terminal fragments has been quantified in several experimental systems. The following tables summarize key quantitative data, providing a comparative overview of their potency.

FragmentAssayPreparationParameterValueReference
SP(3-11) BronchoconstrictionAnesthetized Guinea PigED50GLLess potent than SP(5-11), more potent than SP[2]
SP(4-11) BronchoconstrictionAnesthetized Guinea PigPotency Rank>> SP(5-11)[3]
SP(5-11) BronchoconstrictionAnesthetized Guinea PigED50GLMost potent fragment tested
SP(6-11) Dopamine ReleaseRat Striatal SlicesEffective Concentration0.1 and 1 nM
SP(7-11) PGE2 & Collagenase ProductionBovine Articular ChondrocytesEffective Concentration> 1 µM
SP(7-11) Intracellular Calcium IncreaseBovine Articular ChondrocytesMax. Change (at 10 µM)140 ± 30 nM
SP(9-11) BronchoconstrictionAnesthetized Guinea PigActivityInactive up to 1000 nmol/kg i.v.

ED50GL: The dose required to decrease pulmonary conductance to 50% of the baseline value.

Signaling Pathways of Substance P C-Terminal Fragments

Upon binding to the NK-1R, SP C-terminal fragments trigger a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.

The Canonical Gq-PLC-IP3-Ca2+ Pathway

Activation of the NK-1R by C-terminal fragments leads to the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical event that mediates many of the downstream physiological effects.

Substance_P_C_Terminal_Fragment_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_Fragment SP C-Terminal Fragment NK1R NK-1 Receptor SP_Fragment->NK1R Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases Physiological_Effects Downstream Physiological Effects (e.g., muscle contraction, neurotransmitter release) Ca2+->Physiological_Effects Mediates

Figure 1: Canonical signaling pathway of SP C-terminal fragments via the NK-1R.

Key Biological Functions and Experimental Evidence

Modulation of Smooth Muscle Contraction

C-terminal fragments of SP are potent modulators of smooth muscle activity, particularly in the airways and gastrointestinal tract.

  • Bronchoconstriction: Fragments such as SP(4-11) and SP(5-11) can induce potent bronchoconstriction in guinea pigs. Interestingly, some shorter C-terminal fragments are more potent than the full-length SP molecule, suggesting that enzymatic cleavage in vivo may enhance its bronchoconstrictor effects.

Role in Inflammation and Pain

SP and its fragments are key players in neurogenic inflammation.

  • Inflammatory Mediator Production: The fragment SP(7-11) has been shown to stimulate the production of prostaglandin E2 (PGE2) and collagenase in articular chondrocytes, suggesting a role in the pathology of inflammatory joint diseases. This effect is mediated by an increase in intracellular calcium.

Neuromodulation and Neurotransmitter Release

SP C-terminal fragments can act as neuromodulators in the central nervous system.

  • Dopamine Release: The fragment SP(6-11) has been demonstrated to increase the outflow of dopamine in rat striatal slices at nanomolar concentrations. This effect is mediated through the NK-1 receptor and involves a cholinergic link.

Detailed Experimental Protocols

A variety of in vitro and in vivo experimental models are used to characterize the biological functions of SP C-terminal fragments.

In Vitro Measurement of Intracellular Calcium with Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]) in cultured cells in response to SP C-terminal fragments using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cultured cells (e.g., bovine articular chondrocytes, neuronal cell lines) plated on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

  • Fura-2 AM Loading Solution: Prepare a stock solution of Fura-2 AM in DMSO (e.g., 1 mM). For the loading solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS. Add a small amount of Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

  • Dye Loading: Remove the culture medium from the cells and wash once with HBSS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification: After loading, wash the cells twice with HBSS to remove extracellular dye. Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging: Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope. Perfuse the cells with HBSS to establish a baseline fluorescence ratio.

  • Stimulation: Apply the SP C-terminal fragment of interest at the desired concentration to the cells via the perfusion system.

  • Data Acquisition: Record the fluorescence intensity at emission ~510 nm following excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular [Ca2+].

  • Calibration: At the end of each experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular Ca2+, and the minimum fluorescence ratio (Rmin) after chelating all Ca2+ with a chelator like EGTA.

Fura_2_AM_Calcium_Imaging_Workflow Start Start: Cells on Coverslip Prepare_Loading_Solution Prepare Fura-2 AM Loading Solution Start->Prepare_Loading_Solution Load_Cells Incubate Cells with Fura-2 AM (30-60 min) Prepare_Loading_Solution->Load_Cells Wash_and_Deesterify Wash and De-esterify (30 min) Load_Cells->Wash_and_Deesterify Mount_and_Baseline Mount on Microscope Establish Baseline F340/F380 Wash_and_Deesterify->Mount_and_Baseline Stimulate Apply SP C-Terminal Fragment Mount_and_Baseline->Stimulate Record_Data Record F340/F380 Ratio Change Stimulate->Record_Data Calibrate Calibrate with Ionomycin/EGTA (Rmax and Rmin) Record_Data->Calibrate Analyze Calculate Intracellular [Ca²⁺] Calibrate->Analyze End End Analyze->End

Figure 2: Experimental workflow for Fura-2 AM calcium imaging.
Isolated Guinea Pig Ileum Assay for Smooth Muscle Contraction

This ex vivo protocol is a classic pharmacological preparation to assess the contractile or relaxant effects of substances on intestinal smooth muscle.

Materials:

  • Guinea pig

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5)

  • Organ bath with aeration (95% O2 / 5% CO2) and temperature control (37°C)

  • Isotonic transducer and data acquisition system

  • SP C-terminal fragments and other pharmacological agents

Procedure:

  • Tissue Dissection: Humanely euthanize a guinea pig. Open the abdominal cavity and excise a segment of the terminal ileum.

  • Preparation: Clean the ileum segment by gently flushing with warm Tyrode's solution. Cut the ileum into 2-3 cm long pieces.

  • Mounting: Tie one end of the ileum segment to a fixed hook in the organ bath and the other end to an isotonic transducer. The tissue should be submerged in Tyrode's solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.

  • Dose-Response Curve:

    • Add the SP C-terminal fragment to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

    • Record the contractile response until a plateau is reached (typically 30-90 seconds).

    • Wash the tissue thoroughly with fresh Tyrode's solution between doses (for non-cumulative addition) or after the maximum response is achieved.

    • Allow the tissue to return to baseline before adding the next dose or substance.

  • Data Analysis: Measure the amplitude of the contraction for each concentration. Plot the contractile response against the logarithm of the agonist concentration to generate a dose-response curve and determine parameters like EC50.

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the in vivo sampling of neurotransmitters from specific brain regions of a freely moving animal in response to the administration of SP C-terminal fragments.

Materials:

  • Rat or mouse

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection for dopamine analysis

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min).

  • Baseline Collection: Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes) to establish a stable baseline level of the neurotransmitter.

  • Drug Administration: Administer the SP C-terminal fragment systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).

  • Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.

  • Analysis: Analyze the concentration of the neurotransmitter (e.g., dopamine) and its metabolites in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot against time to visualize the effect of the SP fragment on neurotransmitter release.

Conclusion and Future Directions

The C-terminal fragments of Substance P are not merely degradation products but are potent, biologically active peptides that contribute significantly to the overall physiological and pathophysiological effects of the tachykinin system. Their ability to modulate smooth muscle contraction, inflammation, and neurotransmitter release underscores their importance as potential therapeutic targets. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further unravel the complex roles of these fragments. Future research should focus on identifying the specific peptidases responsible for the generation of these fragments in different tissues, further characterizing their unique receptor interaction profiles, and exploring their therapeutic potential in conditions such as chronic pain, inflammatory diseases, and neurological disorders. The continued development of selective agonists and antagonists for these fragments will be instrumental in advancing our understanding and harnessing their therapeutic promise.

References

Methodological & Application

Application Notes and Protocols: Substance P (4-11) In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of Substance P (4-11), a C-terminal fragment of the neuropeptide Substance P. This document offers guidance on studying its interaction with neurokinin receptors and the subsequent intracellular signaling cascades.

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family involved in neurotransmission, inflammation, and pain perception.[1] Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[1][2] The C-terminal fragment, Substance P (4-11), retains significant biological activity and is a potent agonist at the NK1 receptor.[3][4] This document outlines key in vitro assays to investigate the pharmacology of Substance P (4-11), including receptor binding, intracellular calcium mobilization, and cyclic adenosine monophosphate (cAMP) modulation. A synthetic analog, [DAla4] Substance P (4-11), with enhanced stability against enzymatic degradation, is often used in these studies.

Signaling Pathways

Substance P (4-11) binding to the NK1 receptor primarily activates the Gq alpha subunit of the G-protein complex. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Additionally, Substance P and its analogs can modulate the cyclic adenosine monophosphate (cAMP) pathway, often through the Gs protein, leading to the activation of adenylyl cyclase and subsequent protein kinase A (PKA) activation.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_4_11 Substance P (4-11) NK1R NK1 Receptor SP_4_11->NK1R Binds G_protein Gq/Gs NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Figure 1: Simplified signaling pathway of Substance P (4-11) via the NK1 receptor.

Data Presentation

Receptor Binding Affinity

The following table summarizes the inhibitory potency of a Substance P analog, [DAla4] Substance P (4-11), in competitive binding assays using rat brain cortex membranes.

LigandReceptorTissueIC₅₀ Value
¹²⁵I-Bolton Hunter-conjugated Substance PTachykinin NK1Rat brain cortex membranes0.15 µM
¹²⁵I-Bolton Hunter-conjugated EledoisinTachykininRat brain cortex membranes0.5 µM

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This protocol provides a general framework for a competitive binding assay to determine the affinity of Substance P (4-11) for the NK1 receptor.

Materials:

  • Cells or membranes expressing the NK1 receptor (e.g., rat brain cortex membranes).

  • Radiolabeled ligand (e.g., ¹²⁵I-Bolton Hunter-conjugated Substance P).

  • Unlabeled Substance P (4-11) (competitor).

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Wash buffer.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled Substance P (4-11).

  • In a multi-well plate, incubate the NK1 receptor-expressing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Substance P (4-11).

  • Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of an unlabeled standard (non-specific binding).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free ligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of Substance P (4-11) and determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to Substance P (4-11) using a fluorescent calcium indicator.

Materials:

  • NK1 receptor-expressing cells (e.g., CHO or HEK cells).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Substance P (4-11).

  • Fluorescence plate reader or microscope.

Procedure:

  • Seed the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

  • Prepare a dye loading solution by dissolving the calcium indicator dye in DMSO and then diluting it in HBSS containing Pluronic F-127 to aid in solubilization.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading.

  • Wash the cells with HBSS to remove extracellular dye.

  • Place the plate in a fluorescence plate reader.

  • Measure the baseline fluorescence for a short period.

  • Add Substance P (4-11) at various concentrations and immediately begin recording the change in fluorescence intensity over time.

  • For Fura-2 AM, use alternating excitation at 340 nm and 380 nm and measure emission at ~510 nm. For Fluo-4 AM, use excitation at ~490 nm and emission at ~520 nm.

  • Analyze the data to determine the EC₅₀ for calcium mobilization.

Calcium_Assay_Workflow Start Start: Seed NK1R-expressing cells Culture Culture to 80-90% confluency Start->Culture Prepare_Dye Prepare fluorescent calcium indicator dye solution Culture->Prepare_Dye Load_Dye Load cells with dye solution (30-60 min at 37°C) Prepare_Dye->Load_Dye Wash Wash cells to remove extracellular dye Load_Dye->Wash Measure_Baseline Measure baseline fluorescence Wash->Measure_Baseline Add_SP Add Substance P (4-11) at various concentrations Measure_Baseline->Add_SP Record_Fluorescence Record fluorescence change over time Add_SP->Record_Fluorescence Analyze Analyze data and determine EC₅₀ Record_Fluorescence->Analyze End End Analyze->End

Figure 2: Workflow for the intracellular calcium mobilization assay.

cAMP Assay

This protocol provides a general method for measuring changes in intracellular cAMP levels in response to Substance P (4-11).

Materials:

  • NK1 receptor-expressing cells.

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay).

  • Substance P (4-11).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • Luminometer or plate reader compatible with the assay kit.

Procedure:

  • Seed the NK1 receptor-expressing cells in a white-walled, clear-bottom 96-well plate.

  • Transfect or transduce the cells with a cAMP biosensor (e.g., GloSensor™ plasmid) according to the manufacturer's instructions, if necessary.

  • Equilibrate the cells with the assay buffer provided in the kit.

  • Add Substance P (4-11) at various concentrations to the cells.

  • Incubate for the recommended time to allow for changes in cAMP levels.

  • Add the detection reagent from the assay kit.

  • Measure the luminescence using a plate reader.

  • Include a positive control (e.g., forskolin) to confirm that the adenylyl cyclase pathway is functional in the cells.

  • Plot the luminescence signal as a function of the log concentration of Substance P (4-11) to determine the EC₅₀ or IC₅₀ for cAMP modulation.

References

Application Notes and Protocols: Utilizing Substance P (4-11) in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, and its fragments are crucial modulators of neuronal activity, primarily through the neurokinin-1 receptor (NK1R). The C-terminal fragment, Substance P (4-11), has garnered significant interest for its biological activity.[1] Depending on the specific analog, Substance P (4-11) can act as either an agonist or a potent antagonist of the NK1 receptor.[1] This dual potential makes it a valuable tool for investigating neuronal signaling, neuroinflammation, and neurodegenerative processes in primary neuron cultures.

These application notes provide a comprehensive guide for the use of Substance P (4-11) in primary neuron cultures, covering its biological activities, signaling pathways, and detailed experimental protocols.

Biological Activity and Signaling

Substance P and its analogs exert their effects by binding to the NK1R, a G-protein coupled receptor.[2] The downstream signaling cascade is multifaceted and can lead to divergent cellular outcomes, including both neuroprotection and excitotoxicity, often in a concentration-dependent manner.[3][4]

Key Signaling Events:

  • NK1R Activation: Binding of Substance P or its agonists to NK1R activates associated G-proteins (Gq/11).

  • Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • MAPK/ERK Pathway Activation: The signaling cascade, often involving protein kinase C (PKC) activated by DAG and Ca2+, leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK).

The ultimate cellular response to Substance P (4-11) in primary neurons can be either neuroprotective, particularly against insults like amyloid-beta toxicity, or neurotoxic at higher concentrations or with prolonged exposure.

Signaling Pathway Diagram

Substance_P_Signaling Substance P (4-11) Signaling in Primary Neurons cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes SP(4-11) Substance P (4-11) NK1R NK1 Receptor SP(4-11)->NK1R Binds to G_Protein Gq/11 NK1R->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates MAPK_Cascade MAPK Cascade (MEK -> ERK) PLC->MAPK_Cascade Activates (via DAG/PKC) Ca2_ER ER Ca2+ IP3->Ca2_ER Binds to receptor on Ca2_Cytosol Ca2+ Ca2_ER->Ca2_Cytosol Releases Ca2_Cytosol->MAPK_Cascade Activates Neurotoxicity Neurotoxicity / Excitotoxicity (e.g., prolonged Ca2+ signaling) Ca2_Cytosol->Neurotoxicity High/prolonged levels pERK p-ERK MAPK_Cascade->pERK Phosphorylates Transcription_Factors Transcription Factors (e.g., CREB) pERK->Transcription_Factors Translocates to & activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Modulates Neuroprotection Neuroprotection (e.g., anti-apoptotic protein expression) Gene_Expression->Neuroprotection Gene_Expression->Neurotoxicity Primary_Neuron_Culture_Workflow Primary Neuron Culture Workflow start Start dissect Dissect Embryonic Brains (E18) start->dissect isolate Isolate Cortex or Hippocampus dissect->isolate digest Digest Tissue (e.g., Papain) isolate->digest dissociate Mechanically Dissociate into Single Cells digest->dissociate count Count Cells dissociate->count plate Plate Neurons onto Coated Surface count->plate culture Culture in Incubator (37°C, 5% CO2) plate->culture treat Treat with Substance P (4-11) culture->treat end Proceed to Assay treat->end

References

Application Notes and Protocols: Substance P (4-11) Calcium Imaging in CHO Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, and its fragments are crucial neuromodulators in the central and peripheral nervous systems. They exert their effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The C-terminal fragment, Substance P (4-11), is a potent and selective agonist for the NK1R. Activation of the NK1R, which is predominantly coupled to the Gq alpha subunit, initiates a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i). This application note provides a detailed protocol for measuring Substance P (4-11)-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human NK1R, a common in vitro model for studying NK1R pharmacology.

The assay is based on the use of a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. This change in fluorescence can be monitored in real-time using a fluorescence plate reader, allowing for the quantification of receptor activation and the determination of agonist potency (e.g., EC50 values).

Signaling Pathway of Substance P (4-11) in CHO-NK1R Cells

Substance P (4-11) binds to the NK1 receptor, a Gq-coupled GPCR. This binding event triggers a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium concentration is the signal detected in this assay.

Substance_P_Signaling cluster_cell CHO Cell SP_4_11 Substance P (4-11) NK1R NK1 Receptor (Gq-coupled GPCR) SP_4_11->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Ca_increase Increased Intracellular Ca²⁺ Ca_release->Ca_increase

Figure 1: Substance P (4-11) signaling pathway in CHO-NK1R cells.

Quantitative Data Summary

The following table summarizes the potency of Substance P and its (4-11) fragment in inducing calcium mobilization in CHO cells expressing the human NK1 receptor.

CompoundCell LineAssay TypeParameterValueReference
Substance PCHO-K1/NK1Calcium MobilizationEC5067 nM[1]
Substance P (4-11)CHO cells expressing hTACR1Calcium MobilizationpIC507.7 - 8.0[2]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration. For a full agonist, this can be analogous to pEC50. A pIC50 range of 7.7 - 8.0 corresponds to an IC50/EC50 range of approximately 10-20 nM.

Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents
  • CHO-K1 cells stably expressing the human NK1 receptor (CHO-NK1R)

  • Cell Culture Medium: Ham's F-12K with 10% Fetal Bovine Serum (FBS) and 400 µg/ml G418

  • Substance P (4-11) peptide

  • Dimethyl sulfoxide (DMSO)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, can improve dye retention in some cell lines)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed CHO-NK1R cells in 96-well plates Incubation_1 Incubate overnight (37°C, 5% CO₂) Cell_Seeding->Incubation_1 Dye_Loading Load cells with Fluo-4 AM Incubation_1->Dye_Loading Incubation_2 Incubate for 30-60 min (37°C) Dye_Loading->Incubation_2 Washing Wash cells to remove extracellular dye Incubation_2->Washing Baseline_Reading Measure baseline fluorescence Washing->Baseline_Reading Compound_Prep Prepare Substance P (4-11) serial dilutions Compound_Addition Add Substance P (4-11) solutions to wells Compound_Prep->Compound_Addition Baseline_Reading->Compound_Addition Kinetic_Reading Record fluorescence kinetically Compound_Addition->Kinetic_Reading Data_Normalization Normalize fluorescence data Kinetic_Reading->Data_Normalization Dose_Response_Curve Generate dose-response curve Data_Normalization->Dose_Response_Curve EC50_Calculation Calculate EC50 value Dose_Response_Curve->EC50_Calculation

Figure 2: Experimental workflow for the Substance P (4-11) calcium imaging assay.

Step-by-Step Method

1. Cell Culture and Seeding: a. Culture CHO-NK1R cells in Ham's F-12K medium supplemented with 10% FBS and 400 µg/ml G418 in a 37°C, 5% CO₂ incubator. b. The day before the assay, seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (typically 40,000–80,000 cells per well). c. Incubate the plates overnight at 37°C, 5% CO₂.

2. Compound Preparation: a. Due to the hydrophobic nature of Substance P (4-11), it is recommended to first dissolve the peptide in a small amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Prepare serial dilutions of the Substance P (4-11) stock solution in HBSS or your assay buffer to achieve the desired final concentrations for the dose-response curve.

3. Dye Loading: a. Prepare the dye loading solution. Dissolve Fluo-4 AM in DMSO to make a stock solution (e.g., 1 mM). Dilute the Fluo-4 AM stock solution in HBSS to the final working concentration (typically 2-5 µM). To aid in dye solubilization and cell loading, a small amount of Pluronic F-127 (0.02-0.04% final concentration) can be added to the dye loading solution. b. If using, add probenecid to the dye loading solution to a final concentration of 1-2.5 mM. c. Remove the culture medium from the cells and wash the cell monolayer once with HBSS. d. Add 100 µL of the dye loading solution to each well. e. Incubate the plate at 37°C for 30-60 minutes in the dark.

4. Calcium Flux Assay: a. After incubation, gently wash the cells twice with HBSS to remove excess extracellular dye. b. Add 100 µL of HBSS to each well. c. Place the plate in a fluorescence plate reader. d. Set the instrument to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. e. Establish a stable baseline fluorescence reading for approximately 10-20 seconds. f. Add the prepared Substance P (4-11) dilutions (and controls) to the wells. The volume added should be calculated to achieve the desired final concentration. g. Immediately begin recording the fluorescence signal kinetically for a period of 1-5 minutes, or until the signal returns to baseline.

5. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀). b. Plot the peak fluorescence response against the logarithm of the Substance P (4-11) concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Conclusion

This application note provides a comprehensive protocol for performing a Substance P (4-11) induced calcium imaging assay in CHO-NK1R cells. This robust and high-throughput compatible assay is a valuable tool for characterizing the pharmacology of NK1R agonists and for screening compound libraries for novel modulators of the Substance P signaling pathway. Careful optimization of cell density, dye loading conditions, and compound concentrations will ensure reliable and reproducible results.

References

Application Notes and Protocols: Radioligand Binding Assay for Substance P (4-11) at the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that acts as a principal neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its biological effects, which include roles in pain transmission, inflammation, and mood regulation, are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][2][3] The C-terminal fragment of Substance P, particularly the sequence from position 4 to 11, is crucial for its binding and activation of the NK1R.[4] This makes Substance P (4-11) a valuable tool for studying the pharmacology of the NK1R.

Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and its receptor. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as Substance P (4-11), for the NK1 receptor.

Data Presentation

The following table summarizes the binding affinity of Substance P (4-11) and the full-length Substance P for the human NK1 receptor. This data is essential for comparative analysis and validation of experimental results.

CompoundReceptorAssay TypepIC50Reference
Substance P (4-11)Human NK1Radioligand Binding7.7 - 8.0
Substance PHuman NK1Radioligand Binding~9.0

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher values indicate greater binding affinity.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of Substance P (4-11) for the NK1 receptor.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing the human NK1 receptor (e.g., CHO or HEK293 cells) or prepared from relevant tissue sources (e.g., rat brain cortex).

  • Radioligand: Tritiated Substance P ([³H]SP) or Iodinated Substance P (e.g., [¹²⁵I]Bolton-Hunter conjugated Substance P).

  • Unlabeled Ligand: Substance P (for non-specific binding determination).

  • Test Compound: Substance P (4-11) or other compounds of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% Bovine Serum Albumin (BSA), and a cocktail of protease inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin, 6 µg/mL chymostatin).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Appropriate for the chosen radioisotope.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter or gamma counter.

Membrane Preparation
  • Culture cells expressing the NK1 receptor to a sufficient density.

  • Harvest the cells and centrifuge at low speed to obtain a cell pellet.

  • Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Dilute the membrane preparation to the desired final concentration in assay buffer.

Assay Procedure

The following procedure is for a competitive binding assay performed in a 96-well plate format.

  • Assay Setup: Prepare triplicate wells for each condition:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically at or near its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM), 50 µL of the radioligand, and 100 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of varying concentrations of the test compound (e.g., Substance P (4-11)), 50 µL of the radioligand, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters three to five times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the individual filter discs into scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Perform a non-linear regression analysis of the competition curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki (Inhibitory Constant):

    • Use the Cheng-Prusoff equation to calculate the Ki value, which represents the binding affinity of the test compound for the receptor.

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_procedure Procedure cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (NK1R Source) Total_Binding Total Binding (Membranes + Radioligand) Membrane_Prep->Total_Binding NSB Non-Specific Binding (Membranes + Radioligand + Excess Unlabeled SP) Membrane_Prep->NSB Competition Competition (Membranes + Radioligand + Test Compound) Membrane_Prep->Competition Radioligand_Prep Radioligand Preparation ([3H]SP or [125I]SP) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Compound_Prep Test Compound Dilution (Substance P (4-11)) Compound_Prep->Competition Incubation Incubation (Reach Equilibrium) Total_Binding->Incubation NSB->Incubation Competition->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Counting Radioactivity Counting (Scintillation/Gamma Counter) Washing->Counting Calculate_Specific Calculate Specific Binding Counting->Calculate_Specific Plot_Curve Plot Competition Curve Calculate_Specific->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

NK1 Receptor Signaling Pathway

The NK1 receptor is a GPCR that can couple to different G proteins, primarily Gq and Gs, to initiate downstream signaling cascades.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (4-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates Gs Gs Protein NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Cellular_Response Ca_release->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Caption: Simplified NK1 receptor signaling pathways.

References

Application Notes and Protocols: Substance P (4-11) ELISA Kit for Culture Supernatant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantification of Substance P (4-11) in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Detailed protocols, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflow are included to facilitate accurate and reproducible results.

Introduction

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, known for its role as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1][2] It is involved in a variety of physiological processes, including pain transmission, inflammation, and immune regulation.[1][2] The measurement of secreted Substance P in cell culture supernatants is a critical tool for studying neuro-immune interactions, inflammatory responses, and the effects of novel therapeutic agents. This document outlines the use of a competitive ELISA for the sensitive and specific quantification of Substance P in a cell culture context.

Principle of the Competitive ELISA

The Substance P ELISA kit is a competitive immunoassay. In this format, a fixed amount of labeled Substance P competes with the unlabeled Substance P present in the sample or standard for a limited number of binding sites on a specific anti-Substance P antibody. The amount of labeled Substance P bound to the antibody is inversely proportional to the concentration of Substance P in the sample. The signal is then detected, and the concentration of Substance P in the unknown samples is determined by interpolating from a standard curve.

Data Presentation

The following tables summarize representative quantitative data for Substance P levels in cell culture supernatants, as well as typical performance characteristics of commercially available ELISA kits.

Table 1: Performance Characteristics of a Typical Substance P ELISA Kit

ParameterValueReference
Assay TypeCompetitive ELISA[3]
Sample TypeCell Culture Supernatant
Sensitivity43.8 pg/mL
Assay Range39.0 - 2,500 pg/mL
Intra-Assay Precision (CV%)3.5 - 8.4%
Inter-Assay Precision (CV%)9.3 - 15.0%
Sample Volume50 µL per well
Assay Time~3.5 hours

Table 2: Example of Substance P Quantification in Peripheral Blood Lymphocyte (PBL) Culture Supernatant

This table presents data adapted from a study investigating the effect of Substance P on Macrophage Inflammatory Protein-1β (MIP-1β) production in primary cultures of PBLs.

Donor IDTreatmentMIP-1β Concentration (pg/mL)Substance P Detected in Supernatant
Donor 1Control150 ± 20Not Reported
Donor 1Substance P (10⁻⁷ M)450 ± 35Not Reported
Donor 2Control200 ± 25Not Reported
Donor 2Substance P (10⁻⁷ M)600 ± 50Not Reported
Donor 3Control180 ± 15Not Reported
Donor 3Substance P (10⁻⁷ M)550 ± 40Not Reported
Donor 4Control120 ± 10Not Reported
Donor 4Substance P (10⁻⁷ M)130 ± 15 (Non-responder)Not Reported
Donor 5Control250 ± 30Not Reported
Donor 5Substance P (10⁻⁷ M)700 ± 60Not Reported

Data are presented as mean ± standard deviation. The study noted that PBLs from two of the seven donors did not respond to Substance P stimulation, which correlated with undetectable levels of the primary Substance P receptor (NK-1R).

Experimental Protocols

This section provides a detailed methodology for the quantification of Substance P in cell culture supernatants.

I. Sample Preparation

Proper sample handling is crucial for accurate results.

  • Cell Culture: Culture cells to the desired density and apply experimental treatments (e.g., stimulation with agents expected to induce Substance P secretion).

  • Supernatant Collection: Following the incubation period, carefully collect the cell culture supernatant using a sterile pipette.

  • Centrifugation: Centrifuge the collected supernatant at 1000 x g for 20 minutes at 4°C to pellet any cells and cellular debris.

  • Aliquoting and Storage: Transfer the clear supernatant to a clean tube. It is recommended to assay the samples immediately. If immediate analysis is not possible, aliquot the supernatant and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

II. Reagent Preparation
  • Bring all reagents and samples to room temperature before use.

  • Prepare the Wash Buffer by diluting the concentrated buffer with deionized or distilled water as per the kit instructions.

  • Prepare the Substance P standards by performing a serial dilution of the provided stock standard. Use the same cell culture medium as used for the samples to prepare the standard curve to avoid matrix effects.

III. ELISA Assay Procedure (Competitive ELISA)
  • Add Standards and Samples: Pipette 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.

  • Add Biotinylated Substance P: Add 50 µL of the biotinylated Substance P conjugate to each well (except for the blank wells).

  • Add Detection Antibody: Add 50 µL of the anti-Substance P antibody to each well (except for the blank and non-specific binding wells).

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature on a microplate shaker).

  • Washing: Aspirate or decant the contents of the wells. Wash the wells three to five times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubation: Cover the plate and incubate according to the kit's instructions (e.g., 45 minutes at room temperature).

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add 100 µL of TMB Substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for the time specified in the manual (typically 15-30 minutes), or until a color change is observed.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

IV. Data Analysis
  • Calculate Average OD: Calculate the average OD for each set of duplicate standards and samples.

  • Generate Standard Curve: Plot the average OD of the standards on the y-axis against the corresponding Substance P concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine Sample Concentrations: Determine the concentration of Substance P in each sample by interpolating the average OD value against the standard curve.

  • Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration of Substance P in the original culture supernatant.

Visualization of Pathways and Workflows

Substance P Signaling Pathway

Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. Activation of NK-1R initiates downstream signaling cascades, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to various cellular responses.

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1R Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Responses (e.g., Inflammation, Proliferation) PKC->CellularResponse Leads to

Caption: Substance P signaling cascade via the NK-1R.

Experimental Workflow for Substance P ELISA

The following diagram illustrates the key steps involved in the quantification of Substance P from cell culture supernatants using a competitive ELISA.

ELISA_Workflow cluster_sample_prep 1. Sample Preparation cluster_elisa_procedure 2. ELISA Procedure cluster_data_analysis 3. Data Analysis CellCulture Cell Culture & Treatment CollectSupernatant Collect Supernatant CellCulture->CollectSupernatant Centrifuge Centrifuge at 1000 x g CollectSupernatant->Centrifuge StoreSupernatant Store Supernatant at -80°C or Assay Immediately Centrifuge->StoreSupernatant AddSamples Add Standards & Samples to Coated Plate StoreSupernatant->AddSamples AddReagents Add Biotinylated SP & Detection Antibody AddSamples->AddReagents Incubate1 Incubate AddReagents->Incubate1 Wash1 Wash Incubate1->Wash1 AddStrep Add Streptavidin-HRP Wash1->AddStrep Incubate2 Incubate AddStrep->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add TMB Substrate Wash2->AddSubstrate Incubate3 Incubate in Dark AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop ReadPlate Read Absorbance at 450 nm AddStop->ReadPlate StandardCurve Generate Standard Curve (4-PL Fit) ReadPlate->StandardCurve CalculateConc Calculate Sample Concentrations StandardCurve->CalculateConc ApplyDilution Apply Dilution Factor CalculateConc->ApplyDilution FinalResult Final Substance P Concentration ApplyDilution->FinalResult

Caption: Workflow for Substance P ELISA from culture supernatant.

References

Application Notes: Immunohistochemical Detection of Substance P (4-11) in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family, acting as a key neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] The C-terminal fragment, Substance P (4-11), is a biologically active agonist that demonstrates high selectivity for the neurokinin 1 receptor (NK1R).[3][4][5] SP and its receptor are implicated in a wide array of physiological and pathological processes, including pain transmission, neurogenic inflammation, immune regulation, and cell proliferation. Given its role in conditions like arthritis, inflammatory bowel disease, and chronic pain, the accurate detection and localization of Substance P in tissue samples via immunohistochemistry (IHC) are crucial for both basic research and the development of novel therapeutic agents.

The biological activity of Substance P is primarily mediated through the NK1R, a G protein-coupled receptor (GPCR). Upon binding, the receptor activates intracellular signaling cascades, most notably the phospholipase C (PLC) pathway. This leads to the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in calcium mobilization, protein kinase C (PKC) activation, and various downstream cellular responses.

These application notes provide a comprehensive protocol for the immunohistochemical staining of Substance P and its fragments in both paraffin-embedded and frozen tissue sections.

Signaling Pathway of Substance P

SubstanceP_Pathway SP SP NK1R NK1R SP->NK1R Binds G_Protein G_Protein NK1R->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca_Release IP3->Ca_Release PKC PKC DAG->PKC Response Response Ca_Release->Response PKC->Response

Experimental Protocols

This section details a generalized protocol for chromogenic or fluorescent IHC. Optimization of incubation times, antibody concentrations, and antigen retrieval methods is recommended for specific tissues and antibodies.

1. Materials and Reagents

  • Fixative: 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)

  • Embedding Media: Paraffin wax or Optimal Cutting Temperature (OCT) compound

  • Deparaffinization Reagents: Xylene or a xylene substitute

  • Rehydration Reagents: Graded ethanol series (100%, 95%, 80%, 70%)

  • Antigen Retrieval Buffer: Sodium Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0)

  • Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20 (PBS-T/TBS-T)

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5-10% Normal Goat Serum (or serum from the secondary antibody host species) in PBS with 1% BSA

  • Primary Antibody: Rabbit anti-Substance P or Rat anti-Substance P

  • Secondary Antibody: HRP-conjugated or Fluorophore-conjugated Goat anti-Rabbit/Rat IgG

  • Detection System: DAB (3,3'-Diaminobenzidine) substrate kit for chromogenic detection

  • Counterstain: Hematoxylin or DAPI

  • Mounting Medium: Aqueous or permanent mounting medium

2. Tissue Preparation

  • For Formalin-Fixed Paraffin-Embedded (FFPE) Tissues:

    • Fix tissue in 4% PFA or 10% NBF for 12-24 hours at 4°C.

    • Dehydrate the tissue through a graded series of ethanol and clear with xylene.

    • Embed the tissue in paraffin wax.

    • Cut 4-5 µm sections using a microtome and mount on charged slides.

  • For Frozen Tissues:

    • Fix tissue by perfusion with 4% PFA or by immersion for 2-4 hours.

    • Cryoprotect the tissue by incubating in 30% sucrose in PBS at 4°C until it sinks (16-48 hours).

    • Embed the tissue in OCT compound and freeze rapidly.

    • Cut 10-20 µm sections using a cryostat and mount on charged slides.

3. Immunostaining Procedure

  • Deparaffinization and Rehydration (FFPE sections only):

    • Immerse slides in xylene (2 changes, 5-10 minutes each).

    • Rehydrate through a graded ethanol series: 100% (2x), 95%, 80%, 70% (2-5 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval (FFPE sections):

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in Sodium Citrate Buffer (pH 6.0).

    • Heat in a pressure cooker, microwave, or water bath (95-100°C) for 10-20 minutes.

    • Allow slides to cool to room temperature for at least 20 minutes.

    • Rinse slides in distilled water, then PBS.

  • Permeabilization (Frozen sections primarily):

    • Incubate sections in Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.

    • Wash 3 times with PBS for 5 minutes each.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Substance P antibody in Blocking Buffer (see Table 1 for typical dilutions).

    • Incubate sections overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides 3 times with PBS-T for 5 minutes each.

    • Incubate with the appropriate HRP- or fluorophore-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature.

  • Signal Detection:

    • Chromogenic: Wash slides 3 times with PBS-T. Incubate with DAB substrate until the desired stain intensity develops. Rinse immediately with distilled water.

    • Fluorescent: Wash slides 3 times with PBS-T. Proceed to counterstaining.

  • Counterstaining:

    • For chromogenic detection, lightly counterstain with Hematoxylin.

    • For fluorescent detection, incubate with DAPI for 5 minutes.

    • Rinse thoroughly with distilled water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series and xylene (for permanent mounting).

    • Coverslip using an appropriate mounting medium.

Immunohistochemistry Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_final Finalization Fixation 1. Fixation (4% PFA) Embedding 2. Embedding (Paraffin or OCT) Fixation->Embedding Sectioning 3. Sectioning Embedding->Sectioning Deparaffin 4. Deparaffinize & Rehydrate Sectioning->Deparaffin Block 6. Blocking Sectioning->Block Frozen only Retrieval 5. Antigen Retrieval (HIER) Deparaffin->Retrieval FFPE only Retrieval->Block PrimaryAb 7. Primary Antibody (Overnight @ 4°C) Block->PrimaryAb SecondaryAb 8. Secondary Antibody (1-2h @ RT) PrimaryAb->SecondaryAb Detect 9. Detection (DAB or Fluorescent) SecondaryAb->Detect Counterstain 10. Counterstain Detect->Counterstain Mount 11. Mount & Image Counterstain->Mount

Data Presentation

Quantitative parameters for the IHC protocol should be optimized for each specific antibody, tissue type, and experimental setup. The following tables provide a starting point based on established protocols.

Table 1: Recommended Antibody Dilutions and Incubation Parameters

ParameterRecommendationSource(s)
Primary Antibody Dilution 1:100 to 1:8000 (Optimization is critical)
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Dilution As per manufacturer's datasheet
Secondary Antibody Incubation 1-2 hours at room temperature

Table 2: Antigen Retrieval Buffers and Methods for FFPE Sections

MethodBufferpHHeating TimeSource(s)
Heat-Induced (HIER) Sodium Citrate6.010-20 minutes
Heat-Induced (HIER) Tris-EDTA9.010-20 minutes
Enzymatic Proteinase K or TrypsinN/A10-15 minutes
No Retrieval N/AN/AN/A

Note: Some antibodies may work without antigen retrieval, especially on frozen tissue. Always consult the antibody datasheet.

Table 3: Troubleshooting Common IHC Issues

IssuePossible Cause(s)Suggested Solution(s)
No Staining / Weak Signal Incorrect antibody dilutionOptimize primary antibody concentration (titration).
Ineffective antigen retrievalTest different HIER buffers (pH 6.0 vs 9.0) or enzymatic retrieval.
Inactive reagentsUse fresh antibody and detection reagents.
High Background Insufficient blockingIncrease blocking time to 60-90 minutes; use 5-10% serum.
Non-specific antibody bindingIncrease the number and duration of wash steps.
Endogenous peroxidase activityAdd a peroxidase quenching step (e.g., 3% H₂O₂ in methanol) before blocking for HRP-based detection.
Non-specific Staining Primary antibody concentration too highFurther dilute the primary antibody.
Tissue dried out during incubationUse a humidified chamber for all incubation steps.

References

Application Notes and Protocols for Substance P (4-11) Administration in Rodent Models of Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals and neurogenic inflammation.[1][2] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) widely expressed in the central and peripheral nervous systems.[3][4] The C-terminal fragment of Substance P, particularly the amino acid sequence 4-11, is crucial for its high-affinity binding to the NK1 receptor.[5] This document provides detailed application notes and protocols for the administration of Substance P (4-11) in rodent models of pain, offering insights into its potential roles in nociceptive processing.

While specific in vivo dose-response data for the administration of Substance P (4-11) is not extensively available in the public domain, the following protocols and data are extrapolated from studies using the parent compound, Substance P, and its analogs. Researchers should consider this information as a starting point for their own dose-finding and optimization experiments.

Data Presentation

In Vitro Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinity of a synthetic analog of Substance P (4-11), [DAla4] Substance P (4-11), indicating its interaction with tachykinin receptors.

LigandPreparationIC50 (µM)
¹²⁵I-Bolton Hunter-conjugated EledoisinRat brain cortex membranes0.5
¹²⁵I-Bolton Hunter-conjugated Substance PRat brain cortex membranes0.15

This data indicates that [DAla4] Substance P (4-11) effectively inhibits the binding of tachykinin receptor ligands, suggesting its interaction with these receptors.

In Vivo Effects of Intrathecal Substance P in Rodent Models (for Contextual Reference)

The following table provides quantitative data from studies using the full-length Substance P peptide, which can serve as a reference for designing experiments with Substance P (4-11). The effects of intrathecal administration of Substance P on pain responses are dose-dependent.

SpeciesDoseAssayObserved Effect
Rat0.1 µg - 100 µgTail-Flick TestDose-dependent depression of the tail-flick response (analgesia), with an ED50 of 1.5 µ g/rat .
Rat10 µgTail-Flick TestDecreased reaction time at 1 minute post-injection (hyperalgesia).
Rat20 nmolThermal Paw WithdrawalDecreased withdrawal latency (from 10.4s to 7.6s), indicating hyperalgesia.
Mouse5 µgTail-Flick TestReduced tail-flick latency for 1-4 minutes post-injection (hyperalgesia).
MouseDose-dependentBehavioral ObservationReciprocal hindlimb scratching, licking, and biting.

Note: The dual analgesic and hyperalgesic effects reported for Substance P may depend on the dose, timing of observation, and specific pain model used.

Experimental Protocols

Protocol 1: Intrathecal Injection in Mice

This protocol details the procedure for a single intrathecal injection in mice, a common method for delivering substances directly to the cerebrospinal fluid (CSF) to target the spinal cord.

Materials:

  • Substance P (4-11) solution in sterile, preservative-free saline or artificial CSF

  • Anesthetizing agent (e.g., isoflurane)

  • 30-gauge, 0.5-inch needle with a syringe (e.g., insulin syringe)

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Once the desired level of anesthesia is reached, place the animal in a prone position on a heating pad.

  • Site Preparation: Shave a small area of fur over the lumbar region of the spine. Clean the exposed skin with an antiseptic solution.

  • Locating the Injection Site: Palpate the pelvis to identify the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae.

  • Injection: Gently flex the mouse's spine by holding the hips. Insert the 30-gauge needle at a 20-30 degree angle into the intervertebral space. A slight tail flick is often observed upon successful entry into the intrathecal space.

  • Administration: Inject a small volume (typically 5-10 µL) of the Substance P (4-11) solution slowly.

  • Post-Injection Care: Withdraw the needle and monitor the animal until it has fully recovered from anesthesia. Place the mouse in a clean cage and observe for any adverse reactions.

Protocol 2: Assessment of Nociceptive Behavior - Tail-Flick Test

The tail-flick test is a common assay to measure the analgesic or hyperalgesic effects of a compound by assessing the latency of a reflexive withdrawal from a thermal stimulus.

Materials:

  • Tail-flick apparatus (radiant heat source)

  • Animal restrainer

  • Timer

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and the restrainer to minimize stress-induced analgesia.

  • Baseline Measurement: Gently place the mouse or rat in the restrainer. Position the tail over the radiant heat source of the tail-flick apparatus. The device will apply a focused beam of heat to the tail.

  • Latency Recording: Record the latency (in seconds) for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.

  • Intrathecal Administration: Administer Substance P (4-11) or a vehicle control as described in Protocol 1.

  • Post-Treatment Measurements: At predetermined time points after the injection (e.g., 1, 5, 15, 30, and 60 minutes), repeat the tail-flick test to measure changes in thermal sensitivity. A decrease in tail-flick latency suggests a hyperalgesic effect, while an increase suggests an analgesic effect.

Protocol 3: Assessment of Nociceptive Behavior - Formalin Test

The formalin test is a model of tonic pain and inflammation, involving the subcutaneous injection of a dilute formalin solution into the paw. The resulting nocifensive behaviors are quantified.

Materials:

  • Formalin solution (e.g., 1-5% in saline)

  • Injection syringe with a 30-gauge needle

  • Observation chamber with a transparent floor and a mirror placed at an angle to allow an unobstructed view of the paws.

  • Timer

Procedure:

  • Acclimatization: Acclimate the animals to the observation chamber for at least 30 minutes before the experiment.

  • Drug Administration: Administer Substance P (4-11) or a vehicle control via the desired route (e.g., intrathecal, intraperitoneal) at a predetermined time before formalin injection.

  • Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately place the animal back into the observation chamber and start the timer. Observe and record the cumulative time the animal spends licking, biting, or shaking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain.

Signaling Pathways and Mechanisms of Action

Substance P (4-11), as a C-terminal fragment of Substance P, is expected to exert its effects primarily through the NK1 receptor. The binding of Substance P or its active fragments to the NK1 receptor initiates a cascade of intracellular events that modulate neuronal excitability and pain signaling.

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP(4-11) Substance P (4-11) NK1R NK1 Receptor SP(4-11)->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitability Increased Neuronal Excitability & Pain Transmission Ca_release->Neuronal_Excitability NMDA_Phos NMDA Receptor Phosphorylation PKC->NMDA_Phos Leads to NMDA_Phos->Neuronal_Excitability Enhances Glutamate Signaling

Caption: Signaling pathway of Substance P (4-11) via the NK1 Receptor.

Mechanism of Action:

  • Receptor Binding: Substance P (4-11) binds to the NK1 receptor on the neuronal cell membrane.

  • G-Protein Activation: This binding activates the associated Gq protein.

  • Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased Ca²⁺, activates protein kinase C (PKC).

  • Modulation of Neuronal Excitability: These intracellular events lead to increased neuronal excitability and the transmission of pain signals. A key mechanism is the enhancement of glutamate's effects, the primary excitatory neurotransmitter in the spinal cord. This is partly achieved through PKC-mediated phosphorylation of NMDA receptors, which increases their sensitivity to glutamate.

Experimental Workflow for Intrathecal Administration and Behavioral Testing

The following diagram illustrates a typical experimental workflow for investigating the effects of intrathecally administered Substance P (4-11) on pain behavior in rodents.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., to restrainer & lab environment) Start->Acclimatization Baseline Baseline Nociceptive Testing (e.g., Tail-Flick Latency) Acclimatization->Baseline Grouping Randomization into Treatment Groups (Vehicle vs. SP(4-11)) Baseline->Grouping Administration Intrathecal Administration of Test Compound Grouping->Administration Post_Admin_Testing Post-Administration Nociceptive Testing (at various time points) Administration->Post_Admin_Testing Data_Analysis Data Analysis (e.g., %MPE, AUC) Post_Admin_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo pain assessment.

References

Application Notes and Protocols for Intrathecal Injection of Substance P (4-11) in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals and neurogenic inflammation within the spinal cord.[1] The C-terminal fragment, Substance P (4-11), retains biological activity and interacts with neurokinin receptors, making it a valuable tool for investigating the specific contributions of this peptide fragment to spinal processing.[2][3] Intrathecal (i.t.) administration allows for the direct delivery of Substance P (4-11) to the cerebrospinal fluid (CSF), enabling the study of its effects on spinal neurons and associated signaling pathways.[4][5]

These application notes provide a comprehensive guide for the intrathecal administration of Substance P (4-11) in rats, including detailed experimental protocols, data presentation on expected outcomes, and visualization of relevant biological pathways and workflows.

Data Presentation

While specific in vivo dose-response data for the intrathecal administration of Substance P (4-11) is not extensively available in the public domain, the following tables summarize its relative potency and provide contextual in vivo data from studies using the parent compound, Substance P. This information can serve as a basis for experimental design.

Table 1: Relative Potency of Substance P Fragments on Cutaneous Vascular Permeability Following Intrathecal Administration in Rats

CompoundRelative Potency
[p-Glu6]SP-(6-11)>
Substance P
Substance P (4-11)
[p-Glu5,MePhe8,Sar9]SP-(5-11)>
SP-(7-11)Inactive
SP-(1-4), SP-(1-7), SP-(1-9)Inactive up to 65 nmol

Source: Adapted from Jacques L, Couture R. Eur J Pharmacol. 1990.

Table 2: In Vivo Effects of Intrathecal Substance P in Rodent Models (for Contextual Reference)

SpeciesDoseAssayObserved EffectCitation
Rat10 µgTail Flick TestDecreased reaction time at 1 minute post-injection, indicating a pro-nociceptive effect.
Rat10 µgBladder Pressure MeasurementImmediate, strong bladder contraction; augmentation of the micturition reflex; or a slow, gradual increase to a high, steady peak pressure. Consistently increased sphincteric EMG activity.
Rat10 µgColorectal MotilityEnhanced colorectal motility.
Rat20 µgBehavioral ObservationDose-related, caudally directed biting and licking, hindlimb scratching, writhing, and retching.
Rat0.1-100 µgTail-Flick ResponseDose-dependent depression of the tail-flick response, suggesting an antinociceptive effect under certain conditions.
Rat0.65-32.5 nmolCardiovascular MeasurementDose-related increase in mean arterial pressure and heart rate.

Experimental Protocols

Protocol 1: Intrathecal Catheterization in Rats

This protocol describes a common method for implanting a chronic intrathecal catheter for repeated drug administration without the need for anesthesia at the time of injection.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-300 g)

  • Anesthetic (e.g., isoflurane, sodium pentobarbital)

  • Surgical instruments (scalpel, forceps, retractors)

  • Polyethylene tubing (PE-10)

  • 23-gauge needle

  • Suture materials

  • Wound clips

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat according to approved institutional protocols. Shave and sterilize the surgical area over the cisterna magna or the lumbar vertebrae.

  • Incision:

    • For Cisternal Puncture: Make a midline incision over the back of the neck to expose the atlanto-occipital membrane.

    • For Lumbar Puncture: Make a longitudinal incision over the L5-L6 vertebrae.

  • Catheter Insertion:

    • Cisternal Puncture: Carefully incise the atlanto-occipital membrane with the tip of a bent needle. Gently insert the PE-10 tubing into the intrathecal space and advance it caudally to the desired spinal level (typically the lumbar enlargement, approximately 8.5 cm).

    • Lumbar Puncture: Create a small hole between the L5 and L6 vertebrae using a 23-gauge needle. Insert the catheter and advance it cranially by about 2 cm to reach the lumbar enlargement. A slight tail flick often indicates successful entry.

  • Securing the Catheter: Suture the catheter to the surrounding musculature to prevent displacement. Tunnel the external end of the catheter subcutaneously to exit in the dorsal neck region. Secure the externalized portion with wound clips or sutures.

  • Post-Operative Care: Close the incision with sutures or wound clips. Administer post-operative analgesics as required by institutional guidelines. House rats individually to prevent damage to the catheter. Allow a recovery period of at least 5 days before experimental use.

  • Catheter Patency and Placement Verification: Before the first drug administration, inject a small volume (e.g., 10 µL) of 2% lidocaine. Successful placement is confirmed by transient, bilateral hindlimb paralysis.

Protocol 2: Intrathecal Injection of Substance P (4-11)

Materials:

  • Substance P (4-11) peptide

  • Sterile, preservative-free vehicle (e.g., artificial cerebrospinal fluid or sterile saline)

  • Hamilton syringe (10-50 µL)

  • Connecting tubing compatible with the catheter

Procedure:

  • Drug Preparation: Dissolve Substance P (4-11) in the chosen vehicle to the desired concentration. Ensure the solution is sterile.

  • Animal Handling: Gently restrain the rat. For rats with chronic catheters, this can often be done manually without anesthesia.

  • Injection: Connect the Hamilton syringe to the externalized catheter. Inject the desired volume of the Substance P (4-11) solution (typically 5-10 µL) over a period of 30-60 seconds.

  • Catheter Flush: Following the drug injection, administer a small volume (e.g., 10 µL) of the vehicle to flush the catheter and ensure the full dose reaches the intrathecal space.

  • Behavioral Observation: Immediately after the injection, place the rat in an observation chamber and begin recording behavioral responses.

Protocol 3: Assessment of Nociceptive Behavior (Tail-Flick Test)

This assay measures the latency of a rat to move its tail from a source of noxious thermal stimulus. A decrease in latency is indicative of hyperalgesia (increased pain sensitivity).

Materials:

  • Tail-flick apparatus (radiant heat source)

  • Animal restrainer

  • Timer

Procedure:

  • Acclimatization: Acclimate the rats to the testing environment and the restrainer to minimize stress-induced analgesia.

  • Baseline Measurement: Gently place the rat in the restrainer. Position the tail over the radiant heat source of the tail-flick apparatus. The device will apply a focused beam of heat to the tail. Record the time it takes for the rat to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Intrathecal Administration: Administer Substance P (4-11) or vehicle as described in Protocol 2.

  • Post-Treatment Measurements: At predetermined time points after the injection (e.g., 1, 5, 15, 30, and 60 minutes), repeat the tail-flick test to measure changes in thermal sensitivity.

Visualizations

Signaling Pathways and Experimental Workflow

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP(4-11) Substance P (4-11) NK1R Neurokinin-1 Receptor (NK1R) SP(4-11)->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability & Nociception Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Phosphorylates ion channels

Caption: Substance P (4-11) signaling via the NK-1 receptor.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experimentation Phase 2: Experimentation cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation (≥ 7 days) Catheter_Surgery Intrathecal Catheter Implantation Surgery Animal_Acclimation->Catheter_Surgery Recovery Post-Surgical Recovery (≥ 5 days) Catheter_Surgery->Recovery Baseline Baseline Behavioral Testing (e.g., Tail-Flick) Recovery->Baseline Injection Intrathecal Injection (Substance P (4-11) or Vehicle) Baseline->Injection Post_Injection Post-Injection Behavioral Testing (Multiple Time Points) Injection->Post_Injection Data_Collection Data Collection & Compilation Post_Injection->Data_Collection Histology Optional: Spinal Cord Histology (e.g., c-Fos, pERK) Post_Injection->Histology Terminal Endpoint Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Application Notes and Protocols for In Vivo Study of Neurogenic Inflammation Using Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, is a key mediator of neurogenic inflammation, a localized inflammatory response initiated by the release of sensory neuropeptides from peripheral nerve endings. This process is characterized by vasodilation, increased vascular permeability leading to plasma extravasation and edema, and the recruitment of immune cells.[1][2] The C-terminal fragment of Substance P, particularly the sequence from position 4 to 11 (SP (4-11)), has been shown to retain significant biological activity and is a valuable tool for studying the mechanisms of neurogenic inflammation in vivo.[3]

These application notes provide detailed protocols and data for the use of Substance P (4-11) in rodent models to investigate neurogenic inflammation. The information is intended to guide researchers in designing and executing experiments to assess the pro-inflammatory effects of this peptide and to evaluate potential therapeutic interventions.

Signaling Pathway of Substance P

Substance P exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[4] Activation of NK1R by SP or its active fragments like SP (4-11) initiates a signaling cascade that leads to the classic signs of neurogenic inflammation.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response SP_4_11 Substance P (4-11) NK1R NK1 Receptor SP_4_11->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Vasodilation Vasodilation Ca_release->Vasodilation Plasma_Extravasation Increased Vascular Permeability (Plasma Extravasation) PKC->Plasma_Extravasation Immune_Cell_Recruitment Immune Cell Recruitment PKC->Immune_Cell_Recruitment

Caption: Substance P (4-11) Signaling Pathway.

Quantitative Data

The following tables summarize quantitative data on the effects of Substance P and its fragments on inducing plasma extravasation, a key event in neurogenic inflammation.

Table 1: Dose-Dependent Increase in Cutaneous Vascular Permeability by Intrathecal Substance P (4-11) in Rats [3]

AgentDose (nmol, i.t.)Plasma Extravasation (Relative Potency)
[p-Glu6]SP-(6-11)-Most Potent
Substance P-Potent
Substance P (4-11) -Slightly less potent than Substance P
[p-Glu5,MePhe8,Sar9]SP-(5-11)-Less Potent
[p-Glu5]SP-(5-11)-Less Potent
SP-(7-11)-Least Potent

Note: This study provides a rank order of potency rather than absolute values for plasma extravasation.

Table 2: Effect of Intradermal Substance P on Wheal and Flare Response in Humans

Substance P Dose (pmol)Wheal Response (AUC₀₋₂h, mm²·min)Flare Response (AUC₀₋₂h, mm²·min)
54090.412020.9
155881.238154.3
508846.865470.6
1509212.867404.4

Note: Data from a study on full-length Substance P in humans is provided to illustrate a typical dose-response relationship in a clinical context.

Experimental Protocols

Protocol 1: Induction and Measurement of Plasma Extravasation in Rodent Skin (Evans Blue Assay)

This protocol describes the induction of neurogenic inflammation by intradermal injection of Substance P (4-11) and the quantification of the resulting plasma extravasation using Evans blue dye.

cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Prepare_SP Prepare Substance P (4-11) and Evans Blue Solutions Anesthetize Anesthetize Animal (e.g., isoflurane) Inject_EB Inject Evans Blue (i.v.) Anesthetize->Inject_EB Inject_SP Inject Substance P (4-11) (i.d.) into dorsal skin or ear Inject_EB->Inject_SP Wait Allow Extravasation (e.g., 30 minutes) Inject_SP->Wait Sacrifice Euthanize Animal and Collect Tissue Samples Wait->Sacrifice Extract_EB Extract Evans Blue from Tissue (e.g., with formamide) Sacrifice->Extract_EB Measure_Absorbance Measure Absorbance (spectrophotometer at ~620 nm) Extract_EB->Measure_Absorbance Quantify Quantify Plasma Extravasation (µg Evans Blue/mg tissue) Measure_Absorbance->Quantify

Caption: Evans Blue Plasma Extravasation Assay Workflow.

Materials:

  • Substance P (4-11)

  • Sterile saline (0.9% NaCl)

  • Evans blue dye (Sigma-Aldrich)

  • Anesthetic (e.g., isoflurane)

  • Formamide or other suitable solvent for dye extraction

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the rodent (e.g., mouse or rat) according to your institution's approved protocol.

  • Evans Blue Injection: Inject Evans blue dye (e.g., 50 mg/kg) intravenously via the tail vein.

  • Substance P (4-11) Administration: After a short circulation time for the dye (e.g., 5 minutes), intradermally inject a small volume (e.g., 10-50 µL) of Substance P (4-11) solution at desired concentrations into the dorsal skin or the ear. A vehicle control (saline) should be injected at a separate site on the same animal.

  • Incubation: Allow 30 minutes for plasma extravasation to occur.

  • Tissue Collection: Euthanize the animal and excise the skin or ear tissue from the injection sites.

  • Dye Extraction: Incubate the tissue samples in formamide (e.g., 1 mL) at 60°C for 24 hours to extract the Evans blue dye.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer. The amount of extravasated dye is proportional to the absorbance and can be quantified using a standard curve.

Protocol 2: Measurement of Edema Formation in the Mouse Ear

This protocol details the measurement of ear swelling as an indicator of edema following the local administration of Substance P (4-11).

Materials:

  • Substance P (4-11)

  • Sterile saline (0.9% NaCl)

  • Digital calipers or a thickness gauge

Procedure:

  • Baseline Measurement: Lightly anesthetize the mouse and measure the thickness of both ears at a designated point using digital calipers.

  • Substance P (4-11) Administration: Inject a small volume (e.g., 10-20 µL) of Substance P (4-11) solution intradermally into one ear. Inject the contralateral ear with the same volume of saline to serve as a control.

  • Time-Course Measurement: At various time points after injection (e.g., 30 minutes, 1, 2, 4, and 6 hours), re-anesthetize the mouse and measure the ear thickness of both ears.

  • Data Analysis: The increase in ear thickness in the Substance P (4-11)-treated ear compared to the saline-treated ear represents the extent of edema formation.

Use of Substance P (4-11) as a Competitive Antagonist

In addition to its pro-inflammatory effects, Substance P (4-11) can be utilized as a competitive antagonist at the NK1 receptor to investigate the role of endogenous Substance P in inflammatory models.

Table 3: Use of Substance P (4-11) as a Competitive Antagonist to Reduce Vascular Leakage in Mice

TreatmentRoute of AdministrationDoseEffect on Arsenic-Induced Vascular Leakage
Substance P (4-11) Intravenous (i.v.)1 pmol/g body weightSignificant reduction

Protocol 3: Investigating the Role of Endogenous Substance P using SP (4-11) as an Antagonist

This protocol describes how to use Substance P (4-11) to block the effects of endogenously released Substance P in a model of induced inflammation.

cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement Administer_SP4_11 Administer Substance P (4-11) (e.g., 1 pmol/g, i.v.) Induce_Inflammation Induce Neurogenic Inflammation (e.g., topical capsaicin or other irritant) Administer_SP4_11->Induce_Inflammation Blocks NK1R Measure_Response Measure Inflammatory Response (e.g., plasma extravasation, edema) Induce_Inflammation->Measure_Response

Caption: Workflow for using SP (4-11) as an antagonist.

Procedure:

  • Animal Groups: Prepare at least two groups of animals: a control group receiving a vehicle and a treatment group receiving Substance P (4-11).

  • Antagonist Administration: Administer Substance P (4-11) intravenously at a dose of 1 pmol/g body weight.

  • Induction of Inflammation: After a short period to allow for distribution of the antagonist (e.g., 15-30 minutes), induce neurogenic inflammation using a relevant stimulus (e.g., topical application of capsaicin or another inflammatory agent).

  • Measurement of Inflammation: Quantify the inflammatory response (e.g., plasma extravasation or edema) as described in Protocols 1 or 2.

  • Data Analysis: Compare the inflammatory response in the Substance P (4-11)-treated group to the control group. A significant reduction in the inflammatory response in the treated group indicates that endogenous Substance P acting on NK1 receptors contributes to the observed inflammation.

Conclusion

Substance P (4-11) is a versatile tool for the in vivo investigation of neurogenic inflammation. It can be used as a pro-inflammatory agent to model the effects of Substance P and as a competitive antagonist to elucidate the role of the endogenous peptide in various inflammatory conditions. The protocols and data presented here provide a foundation for researchers to effectively utilize this peptide fragment in their studies.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). The dosages and protocols provided are for guidance and may require optimization for specific experimental conditions.

References

"application of Substance P (4-11) in cancer cell proliferation studies"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, is well-documented for its role in promoting cancer cell proliferation, inflammation, and angiogenesis, primarily through the neurokinin-1 (NK-1) receptor.[1][2] However, emerging research indicates that specific fragments of Substance P can exert opposing, anti-proliferative effects on cancer cells. This application note focuses on the C-terminal fragment, Substance P (4-11), and its potential as an inhibitor of cancer cell growth. In contrast to the intact peptide, SP (4-11) has demonstrated inhibitory effects on the proliferation of certain cancer cell lines, suggesting a distinct mechanism of action that may not involve the classical NK-1 receptor pathway.[3][4] This document provides detailed protocols for studying the effects of Substance P (4-11) on cancer cell proliferation and summarizes the available quantitative data.

Data Presentation

The following tables summarize the quantitative data regarding the effects of Substance P fragments and related compounds on cancer cell proliferation.

Cell LineCompoundConcentration RangeEffectAssay UsedReference
4T1 (mouse breast)Substance P (4-11)0.001 - 100 nMInhibited proliferation, potentiated anti-tumor effects of radiotherapyWST-1[3]
4T1 (mouse breast)Substance P (6-11)0.001 - 100 nMInhibited proliferation, potentiated anti-tumor effects of radiotherapyWST-1
4T1 (mouse breast)Intact Substance P0.001 - 100 nMDid not alter proliferation rateWST-1
MDA-MB-231 (human breast)Substance P (1-7)1 and 10 µg/mL (24h)Cytotoxic effectMTT
MDA-MB-231 (human breast)Substance P (9-11)1 ng/mL - 10 µg/mLCytotoxic effect at doses >1 ng/mLMTT

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation and Viability Assays

a) WST-1 Assay Protocol

The WST-1 assay is a colorimetric assay for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.

  • Materials:

    • Cancer cell line of interest (e.g., 4T1 mouse breast cancer cells)

    • Complete cell culture medium

    • Substance P (4-11)

    • WST-1 reagent

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare serial dilutions of Substance P (4-11) in culture medium to achieve the desired final concentrations (e.g., 0.001 nM to 100 nM).

    • Remove the medium from the wells and add 100 µL of the prepared Substance P (4-11) dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Gently shake the plate for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

    • Calculate the percentage of proliferation inhibition relative to the untreated control.

b) MTT Assay Protocol

The MTT assay is another colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Substance P (4-11)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Follow steps 1-5 of the WST-1 assay protocol.

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for 15 minutes on a shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Quantification of Substance P

Substance P Enzyme Immunoassay (EIA) Kit Protocol

This protocol is for the quantification of Substance P in cell culture supernatants or cell lysates.

  • Materials:

    • Substance P EIA Kit (follow manufacturer's instructions)

    • Cell culture supernatant or cell lysate samples

    • Microplate reader

  • Procedure (General Outline):

    • Prepare standards and samples according to the kit's instructions.

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add the biotinylated Substance P tracer to the wells.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to the wells.

    • Incubate and wash the plate.

    • Add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the concentration of Substance P in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of intact Substance P and a proposed workflow for investigating the effects of Substance P (4-11).

cluster_SP Substance P (Intact) Signaling SP Substance P NK1R NK-1 Receptor SP->NK1R Gq Gq protein NK1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Pro-proliferative signaling of intact Substance P via the NK-1 receptor.

cluster_workflow Experimental Workflow start Start: Cancer Cell Culture treatment Treat with Substance P (4-11) (Dose-response & Time-course) start->treatment proliferation_assay Assess Cell Proliferation (WST-1 or MTT Assay) treatment->proliferation_assay data_analysis Analyze Data: - % Inhibition - IC50 Value proliferation_assay->data_analysis pathway_analysis Investigate Signaling Pathway (Western Blot, etc.) data_analysis->pathway_analysis conclusion Conclusion on Anti-proliferative Effect and Mechanism pathway_analysis->conclusion

Caption: Workflow for studying Substance P (4-11) effects on cancer cells.

cluster_SP_inhibitory Hypothesized Inhibitory Pathway of Substance P (4-11) SP411 Substance P (4-11) UnknownReceptor Unknown Receptor / Non-receptor mediated SP411->UnknownReceptor SignalingCascade Alternative Signaling Cascade UnknownReceptor->SignalingCascade Apoptosis Induction of Apoptosis SignalingCascade->Apoptosis CellCycleArrest Cell Cycle Arrest SignalingCascade->CellCycleArrest Inhibition Inhibition of Proliferation Apoptosis->Inhibition CellCycleArrest->Inhibition

Caption: Hypothesized inhibitory signaling pathway for Substance P (4-11).

Discussion and Future Directions

The available data suggest that Substance P (4-11) can inhibit the proliferation of cancer cells, an effect that is in stark contrast to the action of the full-length Substance P peptide. The observation that the cytotoxic effects of SP fragments are not inhibited by intact SP suggests a mechanism independent of the NK-1 receptor. This opens up a novel avenue for cancer therapeutic research, particularly for tumors that are sensitive to this inhibitory action.

Future studies should focus on:

  • Elucidating the precise molecular mechanism: Identifying the receptor or cellular components that Substance P (4-11) interacts with to mediate its anti-proliferative effects.

  • Broadening the scope of cancer cell lines: Testing the efficacy of Substance P (4-11) on a wider range of cancer types to determine its spectrum of activity.

  • In vivo studies: Validating the in vitro findings in animal models to assess the therapeutic potential of Substance P (4-11) in a physiological context.

  • Structure-activity relationship studies: Synthesizing and testing analogues of Substance P (4-11) to optimize its anti-proliferative activity and pharmacokinetic properties.

By following the protocols outlined in this document and pursuing these future research directions, the scientific community can further unravel the therapeutic potential of Substance P (4-11) in oncology.

References

Application Notes and Protocols for Investigating Mast Cell Degranulation Using Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an 11-amino acid neuropeptide, is a potent mediator of neurogenic inflammation and plays a significant role in the activation of mast cells.[1][2][3] Mast cells, strategically located near nerve endings, are key players in inflammatory and allergic responses.[1][4] Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, proteases (like tryptase and chymase), and cytokines, in a process known as degranulation. The interaction between Substance P and mast cells is a critical area of research for understanding the pathophysiology of various inflammatory diseases, including chronic urticaria, psoriasis, and pain syndromes.

This document provides detailed application notes and protocols for utilizing the C-terminal fragment of Substance P, SP (4-11), to investigate mast cell degranulation. While Substance P itself is a well-established mast cell secretagogue, the activity of its fragments can vary significantly depending on the mast cell type and species. These protocols are designed to offer a framework for researchers to explore the nuanced role of SP (4-11) in mast cell biology.

Data Presentation: Substance P and its Fragments on Mast Cell Degranulation

The following table summarizes the reported effects of Substance P and its C-terminal fragment SP (4-11) on histamine release from different mast cell populations. It is important to note the variability in the activity of SP (4-11), which underscores the need for empirical validation in any new experimental system.

CompoundMast Cell TypeSpeciesConcentration RangeObserved Effect on Histamine ReleaseReference
Substance PPeritoneal Mast CellsRat0.1 - 10 µMInduces histamine release
Substance P (4-11)Peritoneal Mast CellsRatNot specifiedInactive
Substance P (4-11)Murine Mast Cell LineMouseMicromolar rangeSlight histamine release
Substance P (4-11)Skin Mast CellsHumanNot specifiedThe C-terminal portion of SP is suggested to be essential for activity.
[D-Pro4,D-Trp7,9,10] SP4-11 (SPA)Skin Mast CellsHumanNot specifiedInhibited Substance P-induced histamine release
Substance PLAD2 Human Mast Cell LineHumanEC50 = 5.9 µMInduces degranulation (β-hexosaminidase release)

Signaling Pathways

Substance P-induced mast cell degranulation is a complex process initiated by the binding of SP to specific receptors on the mast cell surface. Two primary receptors have been implicated: the neurokinin-1 receptor (NK1R) and the Mas-related G-protein coupled receptor X2 (MRGPRX2). The activation of these receptors triggers a downstream signaling cascade that ultimately leads to the fusion of granular membranes with the plasma membrane and the release of inflammatory mediators. This process is rapid, generally occurring within minutes, and is dependent on cellular energy but can be largely independent of extracellular calcium.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1R SP->NK1R Binds MRGPRX2 MRGPRX2 SP->MRGPRX2 Binds G_protein G-protein Activation NK1R->G_protein MRGPRX2->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_mobilization Degranulation Degranulation (Mediator Release) Ca_mobilization->Degranulation Energy Energy Dependent Processes (Glycolysis & Oxidative Phosphorylation) Energy->Degranulation

Caption: Signaling pathway of Substance P-induced mast cell degranulation.

Experimental Protocols

The following protocols provide a general framework for investigating the effects of Substance P (4-11) on mast cell degranulation in vitro. It is recommended to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: In Vitro Mast Cell Degranulation Assay

This protocol outlines the steps for stimulating mast cells with Substance P (4-11) and measuring the release of β-hexosaminidase, a common marker for mast cell degranulation.

cluster_workflow Experimental Workflow start Start: Mast Cell Culture prepare Prepare Cells: Wash and resuspend in buffer start->prepare stimulate Stimulate with SP (4-11) (e.g., 30 min at 37°C) prepare->stimulate centrifuge Centrifuge to pellet cells stimulate->centrifuge collect Collect Supernatant (for released mediators) centrifuge->collect lyse Lyse Cell Pellet (for total mediators) centrifuge->lyse measure Measure Mediator Release (e.g., β-hexosaminidase assay) collect->measure lyse->measure end End: Data Analysis measure->end

Caption: Workflow for in vitro mast cell degranulation assay.

Materials:

  • Mast cells (e.g., LAD2 cell line, primary human or rodent mast cells)

  • Substance P (4-11) peptide

  • Tyrode's buffer (or other suitable physiological buffer)

  • β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Culture mast cells to the desired density.

    • Harvest the cells and wash them twice with Tyrode's buffer by centrifugation.

    • Resuspend the cells in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.

  • Stimulation:

    • Aliquot 50 µL of the cell suspension into each well of a 96-well plate.

    • Prepare a serial dilution of Substance P (4-11) in Tyrode's buffer.

    • Add 50 µL of the Substance P (4-11) dilutions to the respective wells. For controls, add 50 µL of buffer alone (negative control) or a known mast cell degranulating agent like compound 48/80 (positive control).

    • Incubate the plate at 37°C for 30 minutes.

  • Sample Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.

    • To determine the total β-hexosaminidase content, lyse the cells in the remaining pellet by adding 50 µL of 0.5% Triton X-100 in Tyrode's buffer.

  • β-Hexosaminidase Assay:

    • Add 50 µL of the β-hexosaminidase substrate solution to each well of the supernatant plate and the cell lysate plate.

    • Incubate the plates at 37°C for 1-2 hours, or until a yellow color develops.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula:

      • % Release = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100

Protocol 2: Histamine Release Assay

This protocol describes the measurement of histamine release from mast cells following stimulation with Substance P (4-11).

Materials:

  • Mast cells

  • Substance P (4-11) peptide

  • Physiological buffer (e.g., HEPES-buffered saline)

  • Perchloric acid

  • o-Phthalaldehyde (OPT)

  • Histamine standards

  • Fluorometer

Procedure:

  • Cell Stimulation:

    • Follow the same cell preparation and stimulation steps as in Protocol 1.

  • Sample Collection and Histamine Extraction:

    • After incubation, centrifuge the samples to pellet the cells.

    • Collect the supernatant for the measurement of released histamine.

    • Lyse the cell pellet with distilled water to determine the total histamine content.

    • To both supernatant and lysate samples, add perchloric acid to a final concentration of 0.4 M to precipitate proteins.

    • Centrifuge the samples to remove the protein precipitate.

  • Histamine Derivatization:

    • Transfer the supernatants to new tubes.

    • Add NaOH to neutralize the samples, followed by the addition of OPT solution.

    • Incubate the samples in the dark at room temperature for 30 minutes to allow for the derivatization of histamine.

    • Stop the reaction by adding an acid (e.g., H2SO4).

  • Fluorometric Measurement:

    • Measure the fluorescence of the samples using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.

    • Generate a standard curve using known concentrations of histamine.

  • Data Analysis:

    • Determine the concentration of histamine in the supernatant and cell lysate samples from the standard curve.

    • Calculate the percentage of histamine release:

      • % Release = (Histamine in Supernatant / Total Histamine in Lysate) x 100

Concluding Remarks

The investigation of mast cell degranulation by Substance P and its fragments, such as SP (4-11), is crucial for advancing our understanding of neuro-immune interactions in health and disease. The provided protocols and data offer a starting point for researchers to explore these complex signaling pathways. Given the observed variability in the activity of SP (4-11), it is imperative to empirically determine its effects in the specific mast cell population and experimental system under investigation. Careful experimental design and data interpretation will be key to unraveling the precise role of this neuropeptide fragment in mast cell biology and its potential as a therapeutic target.

References

Troubleshooting & Optimization

"Substance P (4-11) solubility issues and best solvent"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Substance P (4-11). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility, along with detailed experimental protocols and pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (4-11) and what is its primary mechanism of action?

Substance P (4-11) is the C-terminal fragment of the neuropeptide Substance P. It is known to be a selective agonist for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1] Upon binding to the NK1 receptor, Substance P (4-11) initiates downstream signaling cascades. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Another significant pathway activated by Substance P is the mitogen-activated protein kinase (MAPK) cascade.

Q2: How should I store lyophilized Substance P (4-11)?

For optimal stability, lyophilized Substance P (4-11) should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. Before opening the vial, it is recommended to allow it to warm to room temperature in a desiccator to prevent condensation from forming on the peptide powder.

Q3: What are the best practices for storing reconstituted Substance P (4-11) solutions?

Peptide solutions are considerably less stable than the lyophilized powder. Once reconstituted, it is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term storage (a few days), solutions can be kept at 4°C. For long-term storage, aliquots should be stored at -80°C.

Troubleshooting Guide: Solubility and Experimental Issues

Problem: My lyophilized Substance P (4-11) will not dissolve.

  • Initial Solvent Choice: Due to its hydrophobic nature, Substance P (4-11) has limited solubility in aqueous solutions. The recommended approach is to first dissolve the peptide in a small volume of an organic solvent like dimethyl sulfoxide (DMSO).

  • Sonication: If the peptide does not readily dissolve, brief periods of sonication can help to break up aggregates and facilitate dissolution.

  • Gentle Heating: Gentle warming of the solution (e.g., to 37°C) can also aid in dissolving the peptide.

Problem: The peptide dissolves initially but then precipitates out of solution upon dilution in an aqueous buffer.

  • pH of the Final Solution: Substance P and its analogs can aggregate at both acidic and basic pH. Ensure the pH of your final aqueous buffer is in a neutral range (pH 7.0-7.4) for optimal stability.

  • High Salt Concentration: Peptides can "salt out" of solutions with high ionic strength. If you are observing precipitation, try dissolving the peptide in a low-salt buffer or sterile water first, and then add it to your final, higher-salt concentration medium.

  • Precipitation in Cell Culture Media: Complex components in cell culture media can sometimes cause peptides to precipitate. To avoid this, prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration directly in the media just before use.

Problem: I am observing no biological response or a very weak response in my assay.

  • Peptide Degradation: Improper storage or handling may have degraded the peptide. Always prepare fresh stock solutions from lyophilized powder and ensure proper storage of both the powder (-20°C) and aliquoted solutions (-80°C).

  • Low Receptor Expression: The cell line or tissue preparation you are using may have low or no expression of the NK1 receptor. Verify receptor expression using techniques like qPCR or Western blot.

  • Incorrect Peptide Concentration: Errors in calculating the concentration of the stock solution or subsequent dilutions can lead to inaccurate results. Double-check all calculations and ensure accurate pipetting.

Data Presentation: Solubility of Substance P and its (4-11) Fragment

CompoundSolventReported SolubilityRemarks
Substance P DMSO100 mg/mLUse fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.
Water50 mg/mL
EthanolInsoluble
Substance P (4-11) DMSORecommended as the primary solventDue to its hydrophobic nature, initial reconstitution in a small volume of DMSO is advised before further dilution in aqueous buffers.
Water / Aqueous BuffersLimited solubilityDirect reconstitution in aqueous solutions may be difficult and can lead to aggregation.
Acetonitrile / MethanolRecommended for very hydrophobic peptidesCan be used as an initial solvent for peptides with very low aqueous solubility.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Substance P (4-11)

This protocol provides a general guideline for reconstituting a hydrophobic peptide like Substance P (4-11).

Materials:

  • Lyophilized Substance P (4-11)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation from forming on the peptide.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Initial Dissolution in DMSO: Based on the peptide's hydrophobicity, starting with a small amount of DMSO is recommended. Add a precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aqueous Dilution (if necessary): For working solutions, slowly add the DMSO stock solution to your aqueous buffer of choice while gently vortexing. Avoid adding the aqueous buffer directly to the DMSO stock in the original vial.

  • Storage: Aliquot the reconstituted stock solution into low-protein binding microcentrifuge tubes and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium levels in cells expressing the NK1 receptor in response to Substance P (4-11).

Materials:

  • NK1 receptor-expressing cells (e.g., HEK293/SPR)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Substance P (4-11) stock solution

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the NK1R-expressing cells into a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and wash once with HBSS. Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove any excess extracellular dye.

  • Compound Addition and Measurement:

    • Add HBSS to each well.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Add Substance P (4-11) at various concentrations to the appropriate wells.

    • To test for antagonist activity, pre-incubate with a potential antagonist before adding Substance P (4-11).

    • Continuously record the fluorescence intensity over time to measure the change in intracellular calcium.

Mandatory Visualizations

Substance_P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P (4-11) Substance P (4-11) NK1R NK1 Receptor Substance P (4-11)->NK1R binds Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (Proliferation, etc.) Ca_ER->Downstream MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade MAPK_Cascade->Downstream

Caption: Simplified signaling pathway of Substance P (4-11) via the NK1 receptor.

Reconstitution_Workflow start Start: Lyophilized Substance P (4-11) equilibrate Equilibrate vial to room temperature in desiccator start->equilibrate centrifuge Briefly centrifuge vial equilibrate->centrifuge add_dmso Add precise volume of anhydrous DMSO centrifuge->add_dmso dissolve Vortex or sonicate to dissolve completely add_dmso->dissolve check_solution Visually inspect for particulates dissolve->check_solution check_solution->dissolve Particulates present stock_solution Concentrated Stock Solution (e.g., 10 mM in DMSO) check_solution->stock_solution Clear dilute Dilute stock solution into aqueous buffer for working solution stock_solution->dilute aliquot Aliquot and store at -80°C stock_solution->aliquot end End: Ready for use dilute->end

Caption: Experimental workflow for reconstituting lyophilized Substance P (4-11).

References

Technical Support Center: Substance P (4-11) Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Substance P (4-11) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Substance P (4-11) instability in aqueous solutions?

A1: Substance P (4-11) is susceptible to degradation in aqueous solutions primarily through two mechanisms:

  • Enzymatic Degradation: The peptide can be cleaved by various proteases, particularly aminopeptidases, which are often present in biological samples like cell culture media or tissue homogenates.[1][2]

  • Chemical Degradation: The methionine residue at the C-terminus is prone to oxidation, which can significantly reduce the peptide's biological activity.[3] Additionally, extreme pH values can lead to the hydrolysis of peptide bonds.[3]

Q2: How can I improve the stability of Substance P (4-11) in my experiments?

A2: Several strategies can be employed to enhance the stability of Substance P (4-11):

  • Use of Analogs: Synthetic analogs, such as [DAla4] Substance P (4-11), substitute an L-amino acid with a D-amino acid at a position susceptible to enzymatic cleavage. This modification significantly increases resistance to degradation by aminopeptidases.[3]

  • Proper Storage and Handling: Lyophilized peptide is the most stable form for long-term storage and should be kept at -20°C or -80°C in a desiccated environment. Once reconstituted, it is crucial to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.

  • Control of Solution pH: Maintaining a near-neutral pH (around 7.0-7.4) is generally recommended for peptide solutions, as acidic or basic conditions can promote aggregation and hydrolysis.

  • Use of High-Purity Solvents: Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer like PBS. For peptides prone to oxidation, using degassed solvents is advisable.

  • Formulation Strategies: For sustained delivery and enhanced stability, Substance P (4-11) can be incorporated into hydrogels or complexed with cyclodextrins.

Q3: What is the recommended procedure for reconstituting lyophilized Substance P (4-11)?

A3: To ensure maximum stability and solubility upon reconstitution, follow these steps:

  • Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation.

  • For hydrophobic peptides like some analogs of Substance P (4-11), it is recommended to first dissolve the peptide in a small amount of a sterile organic solvent such as dimethyl sulfoxide (DMSO).

  • Slowly add the aqueous buffer of choice (e.g., sterile water or PBS) to the desired final concentration while gently vortexing.

  • Visually inspect the solution to ensure the peptide is fully dissolved before use.

Q4: How does the stability of Substance P (4-11) compare to its stabilized analog, [DAla4] Substance P (4-11)?

A4: The substitution of L-Alanine with D-Alanine at position 4 in [DAla4] Substance P (4-11) confers significantly greater resistance to enzymatic degradation by aminopeptidases compared to the native Substance P (4-11) fragment. While specific half-life data in various aqueous buffers is not extensively published, qualitative evidence strongly indicates that [DAla4] Substance P (4-11) maintains its biological activity for longer periods in biological assays.

Troubleshooting Guides

Issue 1: Inconsistent or no biological response in my assay.

Potential Cause Troubleshooting Steps
Peptide Degradation Prepare a fresh stock solution from lyophilized powder. Ensure proper storage of both lyophilized peptide (-20°C or -80°C) and reconstituted solutions (-80°C in aliquots). Avoid repeated freeze-thaw cycles.
Incorrect Peptide Concentration Verify calculations for stock solution and dilutions. Use calibrated pipettes for accurate measurements. Consider having the concentration of your stock solution confirmed by a third-party service.
Peptide Aggregation Ensure the peptide is fully dissolved by vortexing or brief sonication. Prepare fresh dilutions for each experiment. Consider the pH and salt concentration of your buffer, as non-neutral pH and high salt can promote aggregation.
Oxidation of Methionine If your experiments are long-term, consider using degassed solvents for reconstitution and storing solutions under an inert gas (e.g., argon).

Issue 2: Peptide precipitates out of solution.

Potential Cause Troubleshooting Steps
pH of the final solution Substance P and its analogs can be more prone to aggregation at acidic or basic pH. Ensure the pH of your final buffer is within a neutral range (pH 7.0-7.4) unless your experimental protocol requires otherwise.
High salt concentration Peptides can "salt out" of solutions with high ionic strength. Try dissolving the peptide in a low-salt buffer or sterile water first, and then add it to your final, higher-salt concentration medium.
Hydrophobic interactions leading to aggregation For more hydrophobic analogs, prepare a more concentrated stock solution in an organic solvent like DMSO and then dilute it further into your aqueous experimental buffer just before use.

Data Presentation

Table 1: Recommended Storage Conditions for Substance P (4-11) and its Analogs

Form Storage Temperature Recommended Duration Notes
Lyophilized Powder -20°CUp to 6 monthsStore in a desiccated environment.
-80°CGreater than 6 monthsFor optimal long-term stability.
In Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 1 yearPreferred for long-term storage of solutions.

Table 2: Factors Affecting the Stability of Substance P (4-11) in Aqueous Solution

Factor Effect on Stability Recommendations
Enzymatic Degradation Cleavage by proteases leads to loss of activity.Use stabilized analogs (e.g., [DAla4] SP(4-11)). In biological samples, consider adding protease inhibitors.
Oxidation The C-terminal methionine is susceptible to oxidation, reducing biological activity.Use degassed solvents and store solutions under an inert gas for long-term experiments.
pH Extreme pH values can cause hydrolysis of peptide bonds and aggregation.Maintain solutions at a near-neutral pH (7.0-7.4).
Freeze-Thaw Cycles Repeated cycles can lead to peptide degradation.Aliquot stock solutions into single-use volumes.
High Salt Concentration Can cause the peptide to "salt out" and precipitate.Dissolve in a low-salt buffer initially if precipitation is an issue.

Experimental Protocols

Protocol 1: Stability Assessment of Substance P (4-11) using RP-HPLC

This protocol outlines a general method for assessing the stability of Substance P (4-11) in an aqueous solution over time.

Materials:

  • Substance P (4-11) or its analog

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Substance P (4-11) in the aqueous buffer to be tested to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several vials and incubate at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the incubator and immediately freeze it at -80°C to stop further degradation until analysis.

  • HPLC Analysis:

    • Column: Discovery® C18, 15 cm × 4.6 mm I.D., 5 µm particles.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 29% Mobile Phase B over 6 minutes, followed by 29% to 34% Mobile Phase B over 5 minutes is a good starting point.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Inject a consistent volume of each time-point sample.

    • Quantify the peak area of the intact Substance P (4-11) at each time point.

    • Plot the percentage of remaining intact peptide against time to determine the degradation kinetics and half-life under the tested conditions.

    • Monitor for the appearance of new peaks, which represent degradation products.

Visualizations

G cluster_storage Peptide Storage & Reconstitution cluster_experiment Experimental Use cluster_analysis Stability Assessment cluster_troubleshooting Troubleshooting Lyophilized Lyophilized SP(4-11) StockSolution Concentrated Stock Solution Lyophilized->StockSolution Reconstitute in DMSO/Water WorkingSolution Working Solution StockSolution->WorkingSolution Dilute in Aqueous Buffer Assay Biological Assay WorkingSolution->Assay Add to Experiment Incubation Incubate at Test Condition WorkingSolution->Incubation Precipitation Precipitation WorkingSolution->Precipitation Visual Inspection Degradation Degradation Assay->Degradation Inconsistent Results HPLC RP-HPLC Analysis Incubation->HPLC Time-point Sampling Data Data Analysis (Half-life) HPLC->Data

Caption: Experimental workflow for Substance P (4-11) stability assessment.

G SP Substance P (4-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca->Response PKC->Response

Caption: Simplified signaling pathway of Substance P via the NK1 receptor.

References

Technical Support Center: Preventing Substance P (4-11) Peptide Aggregation In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Substance P (4-11). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to peptide aggregation in your in vitro experiments.

Troubleshooting Guides

Issue: My lyophilized Substance P (4-11) powder will not dissolve.

This is a common issue that can often be resolved by optimizing the reconstitution protocol.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent For hydrophobic peptides like Substance P (4-11), start by dissolving the powder in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous buffer while vortexing.The peptide should fully dissolve in the organic solvent, and the subsequent dilution into the aqueous buffer should result in a clear solution.
Insufficient Agitation After adding the solvent, gently vortex or sonicate the vial to break up any small aggregates and facilitate dissolution.All visible particulates should disappear, yielding a clear solution.
Low Temperature Ensure the peptide and solvent are at room temperature before attempting to dissolve.Dissolution is generally more efficient at room temperature compared to colder temperatures.

Issue: The peptide dissolves initially but then precipitates out of solution.

Precipitation after initial dissolution is often due to factors in the final solution that reduce the peptide's stability.

Potential Cause Troubleshooting Step Expected Outcome
Unfavorable pH Substance P and its analogs can be prone to aggregation at acidic and basic pH levels. Ensure the final pH of your buffer is within a neutral range (pH 7.0-7.4) for optimal stability.The peptide should remain in solution at a neutral pH.
High Salt Concentration Peptides can "salt out" of solutions with high ionic strength. Try dissolving the peptide in a low-salt buffer or sterile water first, and then add it to your final, higher-salt concentration medium.Reducing the initial salt concentration during dissolution should prevent the peptide from precipitating.
Aggregation Over Time Hydrophobic interactions can lead to the gradual aggregation of the peptide. To minimize this, consider preparing a more concentrated stock solution in an organic solvent like DMSO and diluting it into your experimental buffer immediately before use.Preparing fresh dilutions from a stable stock solution will minimize the time the peptide is in a less-than-optimal environment, reducing the likelihood of aggregation.
Precipitation in Cell Culture Media Complex components in cell culture media can sometimes induce peptide precipitation. Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration directly in the media just before your experiment.Adding the peptide to the media at the last minute reduces the exposure time to potentially destabilizing components, preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store Substance P (4-11) to prevent degradation and aggregation?

For maximum stability, lyophilized Substance P (4-11) should be stored at -20°C or colder in a tightly sealed container, protected from moisture and light. Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation. Reconstituted peptide solutions are significantly less stable. It is recommended to prepare aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For aqueous solutions, quick freezing is best.

Q2: What solvents are recommended for reconstituting Substance P (4-11)?

Due to its hydrophobic nature, it is recommended to first dissolve Substance P (4-11) in a small amount of a sterile organic solvent like DMSO to create a stock solution. This can then be diluted into an aqueous buffer. The final concentration of DMSO should typically be kept below 0.5% in cell-based assays to avoid cytotoxicity.

Q3: How does pH affect the stability and aggregation of Substance P (4-11)?

Substance P and its analogs are most stable in a neutral pH range (7.0-7.4). Both acidic and basic conditions can promote aggregation and hydrolysis of peptide bonds.

Q4: Can I use sonication to dissolve my Substance P (4-11) sample?

Yes, brief periods of sonication can be helpful in breaking up small aggregates and facilitating the dissolution of the peptide.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.

Materials:

  • Substance P (4-11) peptide

  • Thioflavin T (ThT)

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Black 96-well plates with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare a ThT stock solution: Dissolve ThT in PBS to a final concentration of 1 mM. Filter the solution through a 0.22 µm filter.

  • Prepare a peptide stock solution: Dissolve lyophilized Substance P (4-11) in DMSO to a concentration of 1 mM.

  • Prepare the reaction mixture: In each well of the 96-well plate, prepare the reaction mixture containing the peptide at the desired final concentration (e.g., 25 µM) and ThT at a final concentration of 20 µM in PBS. Ensure the final DMSO concentration is consistent across all wells and is kept low (e.g., <1%).

  • Set up the plate reader: Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm. Set the temperature to 37°C.

  • Monitor fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with intermittent shaking to promote aggregation.

  • Data Analysis: Plot the fluorescence intensity against time to observe the characteristic sigmoidal curve of amyloid aggregation, which includes a lag phase, an exponential growth phase, and a plateau phase.

Protocol 2: Dynamic Light Scattering (DLS) for Measuring Aggregate Size

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for detecting the presence of aggregates and monitoring their growth over time.

Materials:

  • Substance P (4-11) peptide solution

  • Low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation: Prepare the Substance P (4-11) solution in a low-salt buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter. The peptide concentration will depend on the instrument's sensitivity.

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters according to the manufacturer's instructions, including the temperature (e.g., 25°C), viscosity, and refractive index of the solvent.

  • Measurement: Carefully transfer the peptide solution to a clean, dust-free cuvette. Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the DLS measurement.

  • Data Analysis: The instrument's software will generate a size distribution profile, typically showing the hydrodynamic radius (Rh) of the particles in the solution. The presence of larger species in addition to the monomeric peptide indicates aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Peptide Aggregation start Start: Substance P (4-11) Experiment dissolution_issue Problem: Peptide Fails to Dissolve or Precipitates start->dissolution_issue Initial Observation aggregation_suspected Problem: Inconsistent Experimental Results / Suspected Aggregation start->aggregation_suspected During Experiment check_protocol Review Reconstitution Protocol: - Correct solvent (DMSO)? - Room temperature? - Adequate vortexing/sonication? dissolution_issue->check_protocol Yes run_qc Perform Quality Control: - Run ThT assay to monitor aggregation kinetics. - Use DLS to check for large particles. aggregation_suspected->run_qc Yes check_buffer Check Final Buffer Conditions: - Neutral pH (7.0-7.4)? - Low salt concentration? - Freshly prepared? check_protocol->check_buffer end_success Success: Clear Solution, Reproducible Results check_buffer->end_success Issue Resolved end_fail Further Investigation Needed check_buffer->end_fail Issue Persists optimize_storage Optimize Storage: - Aliquot stock solutions. - Store at -80°C. - Avoid freeze-thaw cycles. run_qc->optimize_storage Aggregation Detected run_qc->end_success No Aggregation Detected use_stabilizers Consider Stabilizers: - Add excipients like sugars or polyols. - Include non-ionic surfactants in the formulation. optimize_storage->use_stabilizers use_stabilizers->end_success

Caption: Troubleshooting workflow for Substance P (4-11) aggregation.

signaling_pathway cluster_pathway Substance P Signaling Pathway SP Substance P (4-11) NK1R NK1 Receptor SP->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_response Cellular Response: - Neurotransmission - Inflammation - Proliferation Ca_release->Cellular_response MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates MAPK->Cellular_response

"Substance P (4-11) loss of activity in cell culture media"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a loss of Substance P (4-11) activity in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to the apparent loss of biological activity of Substance P (4-11) in your experiments.

Q1: I've added Substance P (4-11) to my cell culture, but I'm not observing any biological effect. What are the primary reasons for this?

A1: The most common reason for the lack of activity of Substance P (4-11) in cell culture is its rapid degradation by proteases and peptidases present in the media, especially when supplemented with serum. Other contributing factors can include improper storage, handling, and issues with the experimental setup itself.

Troubleshooting Steps:

  • Review Peptide Handling and Storage: Ensure the lyophilized peptide has been stored at -20°C or -80°C. Before reconstitution, allow the vial to warm to room temperature to prevent condensation. Reconstitute in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the supplier) to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Evaluate Media Composition: If using serum-containing media (like DMEM with 10% FBS), consider that serum is a major source of proteases. The half-life of Substance P and its fragments can be as short as a few minutes in such environments[1].

  • Incorporate Positive Controls: Always include a positive control in your assay to confirm that your detection system is working correctly. A freshly prepared solution of Substance P (4-11) or the full-length Substance P can serve this purpose.

  • Verify Cell Receptor Expression: Confirm that your cell line expresses the Neurokinin-1 receptor (NK1R), the primary receptor for Substance P (4-11). This can be done via RT-PCR, western blot, or flow cytometry.

Q2: How quickly does Substance P (4-11) degrade in cell culture media?

A2: The degradation of peptides like Substance P (4-11) can be very rapid, especially in the presence of cells and serum. While specific kinetic data for the (4-11) fragment in common media is not extensively published, studies on similar peptides show significant degradation within hours. Peptides with unprotected N-terminal amines can be almost entirely degraded within 24 to 48 hours in cell culture conditions[2][3][4][5].

Data Presentation: Estimated Peptide Degradation in Cell Culture

The following table summarizes the expected degradation profile of a generic peptide with an unprotected N-terminus in a typical cell culture environment containing cells and serum, based on published data for similar peptides. This provides a likely scenario for the stability of Substance P (4-11).

Time PointEstimated % of Intact Peptide Remaining (in Media with Serum)
0 hours100%
4 hours50 - 70%
8 hours20 - 40%
24 hours< 10%
48 hours< 1%

Note: These are estimated values. The actual degradation rate will vary depending on the specific cell type, cell density, serum concentration, and media formulation.

Q3: What can I do to prevent the degradation of Substance P (4-11) in my cell culture experiments?

A3: Several strategies can be employed to mitigate the rapid degradation of Substance P (4-11):

Troubleshooting and Mitigation Strategies:

  • Use Serum-Free Media: If your experimental design allows, switching to a serum-free medium will significantly reduce the concentration of proteases and extend the half-life of the peptide.

  • Add Protease Inhibitors: Supplementing your cell culture media with a broad-spectrum protease inhibitor cocktail can effectively reduce enzymatic degradation. Be sure to test for any cytotoxic effects of the inhibitor cocktail on your specific cell line.

  • Reduce Incubation Time: For short-term signaling studies (e.g., calcium mobilization), minimize the incubation time of the peptide with the cells to a few minutes.

  • Replenish the Peptide: For longer-term experiments, consider replenishing the Substance P (4-11) in the media at regular intervals.

  • Use Modified Peptide Analogs: Consider using commercially available, more stable analogs of Substance P (4-11) where specific amino acids have been substituted to resist enzymatic cleavage.

Q4: My peptide appears to be precipitating in the media. What could be the cause and how can I fix it?

A4: Peptide precipitation can be due to poor solubility or aggregation.

Troubleshooting Solubility Issues:

  • Reconstitution Protocol: Ensure the peptide is fully dissolved in the initial solvent before further dilution. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary to create the stock solution. The final concentration of the organic solvent in the cell culture should be kept low (typically <0.5%) to avoid cytotoxicity.

  • pH of the Solution: The pH of the final solution can affect peptide solubility. Maintain a physiological pH (around 7.2-7.4) for your cell culture experiments.

  • Working Concentration: High concentrations of the peptide may lead to aggregation. Prepare fresh working solutions from your frozen stock for each experiment and add them to the media just before use.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability and activity of Substance P (4-11).

Protocol 1: Assessing Substance P (4-11) Stability by HPLC

This protocol allows for the direct quantification of the intact peptide over time in your specific cell culture conditions.

Materials:

  • Your cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Substance P (4-11)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Seed your cells in a multi-well plate and culture until they reach the desired confluency.

  • Prepare a working solution of Substance P (4-11) in your cell culture medium at the final experimental concentration.

  • Add the peptide-containing medium to your cells. At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect an aliquot of the cell culture supernatant.

  • Immediately stop enzymatic activity in the collected samples by adding TFA to a final concentration of 0.1%.

  • Centrifuge the samples to pellet any cells or debris.

  • Analyze the supernatant using reversed-phase HPLC. The mobile phase will typically be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

  • Monitor the elution of the peptide by UV absorbance at 214 nm.

  • Quantify the peak area corresponding to the intact Substance P (4-11) at each time point to determine its degradation rate.

Protocol 2: Functional Assay - Calcium Mobilization

This protocol measures the ability of Substance P (4-11) to induce an increase in intracellular calcium, a key downstream event of NK1R activation.

Materials:

  • NK1R-expressing cells

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Substance P (4-11)

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Plate the NK1R-expressing cells in the 96-well plate and culture until they form a confluent monolayer.

  • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS.

  • Remove the culture medium, wash the cells once with HBSS, and then add the dye loading solution to each well.

  • Incubate at 37°C for 30-60 minutes in the dark.

  • Gently wash the cells twice with HBSS to remove excess dye.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Add your Substance P (4-11) solution to the wells and immediately start measuring the fluorescence intensity over time.

  • An increase in fluorescence intensity indicates a rise in intracellular calcium, confirming the biological activity of the peptide.

Visualizations

Substance P (4-11) Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of Substance P (4-11) to its receptor, NK1R.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (4-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Proliferation, Inflammation) PKC->Response Leads to

Caption: Signaling pathway of Substance P (4-11) via the NK1 receptor.

Experimental Workflow for Troubleshooting

This diagram outlines a logical workflow for diagnosing the loss of Substance P (4-11) activity.

Troubleshooting_Workflow Start No Biological Effect Observed Check_Handling Review Peptide Storage & Reconstitution Protocol Start->Check_Handling Check_Assay Verify Assay Controls (Positive & Negative) Check_Handling->Check_Assay Handling OK Further_Troubleshooting Further Troubleshooting Required Check_Handling->Further_Troubleshooting Handling Issue Found Check_Cells Confirm NK1R Expression in Cell Line Check_Assay->Check_Cells Controls OK Check_Assay->Further_Troubleshooting Assay Issue Found Degradation_Suspected Suspect Peptide Degradation Check_Cells->Degradation_Suspected Cells OK Check_Cells->Further_Troubleshooting No/Low Receptor Implement_Solutions Implement Stability Solutions: - Serum-Free Media - Protease Inhibitors - Shorter Incubation Degradation_Suspected->Implement_Solutions Re_test Re-run Experiment Implement_Solutions->Re_test Success Activity Restored Re_test->Success Positive Result Re_test->Further_Troubleshooting Negative Result

Caption: A logical workflow for troubleshooting Substance P (4-11) inactivity.

References

"optimizing Substance P (4-11) concentration for in vitro experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Substance P (4-11) in in vitro experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries to facilitate successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Substance P (4-11) and what is its primary mechanism of action?

Substance P (4-11) is the C-terminal fragment of Substance P (SP), an eleven-amino acid neuropeptide belonging to the tachykinin family.[1][2][3] Its biological effects are primarily mediated through the high-affinity binding to and activation of the Neurokinin-1 Receptor (NK1R), which is a G-protein coupled receptor (GPCR).[1][4] While the parent peptide, Substance P, can interact with NK2 and NK3 receptors at lower affinities, the (4-11) fragment shows high selectivity for the NK1R.

Q2: What is a recommended starting concentration for in vitro experiments with Substance P (4-11)?

The optimal concentration of Substance P (4-11) is highly dependent on the cell type and the specific biological endpoint being measured. However, a general starting point is to perform a dose-response study across a wide range. Based on published literature, a range of 1 nM to 100 nM is often effective for functional assays like cell proliferation. For binding assays, concentrations may vary based on the receptor density on your cells of interest.

Q3: How should I prepare and store Substance P (4-11) stock solutions?

Due to the potential for hydrophobicity in Substance P analogs, proper reconstitution is critical.

  • Initial Dissolution : For lyophilized peptides, especially modified analogs like [DAla4] Substance P (4-11), it is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Aqueous Dilution : Slowly add the stock solution dropwise into your aqueous buffer or cell culture medium while vortexing to create working solutions.

  • Solvent Concentration : Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell-based assay is kept low, typically below 0.5%, to avoid cytotoxicity.

  • Storage : Store lyophilized peptide at -20°C or colder. Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: For how long should I treat my cells with Substance P (4-11)?

The optimal incubation time depends on the biological process being studied.

  • Signaling Events : Activation of downstream signaling pathways, such as ERK phosphorylation, can be very rapid, occurring within minutes (e.g., 5, 15, 30 minutes).

  • Cell Proliferation/Cytotoxicity : These assays typically require longer incubation periods, ranging from 24 to 72 hours, to observe significant effects.

  • Cytokine Release : Measurement of secreted cytokines is also generally performed after longer incubations, often 8 to 24 hours.

Time-course studies are highly recommended to determine the optimal endpoint for your specific experiment.

Q5: What are the expected biological effects of Substance P (4-11) in vitro?

Substance P (4-11) and its parent molecule can induce a variety of cellular responses, including:

  • Cell Proliferation : It can stimulate the proliferation of various cell types, including T lymphocytes, endothelial cells, and some cancer cell lines.

  • Inflammation and Immune Modulation : SP is a key mediator of neurogenic inflammation and can modulate the activity of immune cells, including macrophages and lymphocytes, often by triggering the release of cytokines.

  • Angiogenesis : SP can promote the formation of new blood vessels, an effect linked to its proliferative action on endothelial cells.

  • Cytotoxicity : In contrast to its proliferative effects, some fragments of Substance P have been shown to inhibit the growth of certain cancer cells, such as breast cancer lines.

Troubleshooting Guide

Q: My lyophilized Substance P (4-11) peptide won't dissolve. What should I do?

A: This is a common issue, particularly with modified, more hydrophobic analogs.

  • Problem : The peptide powder is not dissolving in aqueous buffers.

  • Solution : Use a sequential dissolution protocol. First, dissolve the peptide in a minimal volume of 100% DMSO. Once fully dissolved, slowly dilute this concentrated stock into your aqueous experimental buffer or medium to the final working concentration. Brief sonication can also help break up aggregates.

Q: The peptide dissolves initially but then precipitates in my cell culture medium. How can I prevent this?

A: Precipitation can be caused by pH, high salt content, or interactions with media components.

  • Potential Cause : The pH of your final solution may be outside the optimal range for peptide stability.

  • Suggested Solution : Ensure your final buffer or medium is at a neutral pH (7.0-7.4), where SP and its analogs are most stable.

  • Potential Cause : High ionic strength can cause peptides to "salt out" of solution.

  • Suggested Solution : Try dissolving the peptide in sterile water or a low-salt buffer first before adding it to a higher-salt medium.

  • Potential Cause : Components in complex media can interact with the peptide.

  • Suggested Solution : Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and perform the final dilution directly into the culture medium immediately before adding it to the cells. This minimizes the time the peptide spends in the complex medium before interacting with the cells.

Q: I am not observing any biological effect after treating my cells with Substance P (4-11). What could be the reason?

A: A lack of response can stem from several factors, from receptor expression to peptide degradation.

  • Troubleshooting Steps :

    • Confirm NK1R Expression : Verify that your cell line expresses the Neurokinin-1 Receptor (NK1R) at the mRNA or protein level (e.g., via RT-qPCR or Western blot). Substance P (4-11) is highly selective for NK1R, and its absence will lead to a lack of response.

    • Check Peptide Integrity : Ensure your peptide has been stored correctly and has not degraded. Repeated freeze-thaw cycles can damage the peptide. Use freshly prepared dilutions from a properly stored stock.

    • Optimize Concentration and Time : Your concentration may be too low or the incubation time too short. Perform a full dose-response (e.g., 0.1 nM to 1 µM) and a time-course experiment to identify the optimal conditions.

    • Serum Starvation : For signaling studies (e.g., p-ERK), high basal activity in cells grown in high-serum media can mask the peptide's effect. Serum-starving the cells overnight can reduce this background and increase sensitivity.

    • Peptide Metabolism : Cells can metabolize Substance P into other fragments, which may have different activities. Consider this possibility if effects are transient or unexpected.

Q: I am seeing cytotoxicity at concentrations where I expect a proliferative response. Why is this happening?

A: This paradoxical effect can occur for several reasons.

  • Potential Cause : High concentrations of any ligand can sometimes lead to receptor over-stimulation and subsequent desensitization or off-target effects. In some pancreatic cancer cell lines, for example, proliferation increased up to 100 nM SP but began to drop at 120 nM.

  • Potential Cause : The specific fragment or cell type may have a cytotoxic response. For instance, SP (4-11) and SP (6-11) were found to inhibit the proliferation of 4T1 mouse breast cancer cells.

  • Potential Cause : Solvent toxicity. If you are using an organic solvent like DMSO to dissolve the peptide, ensure its final concentration in the well is non-toxic (generally <0.5%). Run a vehicle-only control to test for solvent effects.

Data Presentation

Table 1: Effective Concentration Ranges of Substance P (4-11) in Various In Vitro Assays
Assay TypeCell TypeEffective Concentration RangeObserved EffectCitation(s)
Cell ProliferationHuman T Lymphocytes1 nM - 100 nMStimulation of [³H]thymidine uptake
Cell ProliferationPancreatic Cancer Cells (BxPC-3, MIA PaCa-2)5 nM - 100 nMIncreased cell proliferation (MTT assay)
Cell ProliferationBovine/Human Endothelial Cells0.1 nM (HUVE), 10 nM (BACE)Maximal proliferative activity
CytotoxicityMouse Breast Cancer Cells (4T1)0.001 nM - 100 nMInhibition of proliferation
Cytokine ReleaseHuman Mesenteric PreadipocytesNot specified, but used for treatmentDifferential release of various cytokines
CytotoxicityHuman NK Cells (YTS line)1 µM - 10 µMInhibition of cytotoxicity
SignalingRat Mesenteric Lymphatic Muscle Cells1 µMPhosphorylation of MLC₂₀, p38 MAPK, ERK1/2
Table 2: Receptor Binding Affinities of Substance P and Related Analogs
CompoundReceptor/TissueAssay TypeBinding AffinityCitation(s)
[³H]Substance PRat StriatumRadioligand BindingKd = 0.77 nM
[³H]Substance PRat Intermediolateral Cell ColumnRadioligand BindingKd = 1.45 nM
[DAla4] Substance P (4-11)Rat Brain Cortex MembranesCompetitive BindingIC₅₀ = 0.15 µM (vs. ¹²⁵I-SP)
[¹⁷⁷Lu]DOTA-SP(4-11)Human Glioblastoma Cells (U373 MG)Saturation BindingK_d in the nanomolar range
[DPro4,DTrp7,9,10]SP(4-11)Guinea Pig Pancreatic AciniCompetitive BindingK_i = 4 µM (vs. ¹²⁵I-SP)

Experimental Protocols

Protocol 1: Cell Proliferation Assessment using MTT Assay

This protocol is adapted from methodologies used to assess the effect of Substance P on pancreatic cancer cell proliferation.

  • Cell Seeding : Plate cells (e.g., BxPC-3, MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and allow them to adhere overnight.

  • Serum Starvation (Optional) : To reduce basal proliferation rates, replace the medium with a low-serum (e.g., 0.5-1% FBS) medium and incubate for 12-24 hours.

  • Treatment : Prepare serial dilutions of Substance P (4-11) in the appropriate low-serum medium. A suggested range is 0, 5, 10, 50, and 100 nM. Remove the starvation medium and add 100 µL of the treatment medium to each well. Include a vehicle-only control.

  • Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Analysis : Normalize the absorbance values to the vehicle control to determine the percent change in cell proliferation.

Protocol 2: Signaling Pathway Activation (p-ERK/t-ERK Western Blot)

This protocol is based on a general method for assessing ERK activation downstream of NK1R.

  • Cell Culture and Starvation : Plate NK1R-expressing cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Treatment : Treat cells with different concentrations of Substance P (4-11) for short time points (e.g., 5, 15, 30 minutes). Include a positive control (e.g., full-length Substance P or a known growth factor) and a negative (vehicle) control.

  • Cell Lysis : After treatment, immediately place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification : Determine the protein concentration of each supernatant using a BCA or Bradford assay.

  • Western Blotting :

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing : To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK (t-ERK).

  • Analysis : Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to t-ERK for each sample and normalize to the vehicle control.

Visualizations

NK1R_Signaling_Pathway cluster_membrane Cell Membrane SP Substance P (4-11) NK1R NK1 Receptor (GPCR) SP->NK1R Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca²⁺ Ca->PKC Response Cellular Responses (Proliferation, Inflammation) Ca->Response MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK MAPK->Response

Caption: Simplified NK1R signaling cascade initiated by Substance P (4-11).

Experimental_Workflow prep 1. Prepare SP(4-11) Stock (e.g., in DMSO) treat 4. Prepare Working Dilutions & Treat Cells prep->treat culture 2. Culture & Seed Cells (e.g., 96-well plate) starve 3. Serum Starve Cells (Optional, e.g., overnight) culture->starve starve->treat incubate 5. Incubate (Minutes to Hours) treat->incubate assay 6. Perform Endpoint Assay (e.g., MTT, Western, ELISA) incubate->assay analyze 7. Data Acquisition & Analysis assay->analyze

Caption: General experimental workflow for in vitro studies with SP (4-11).

Troubleshooting_Logic start Problem: No biological effect observed q_receptor Does your cell line express NK1R? start->q_receptor a_receptor_no Result: No effect expected. Solution: Use a validated NK1R-positive cell line. q_receptor->a_receptor_no No q_dose Have you performed a dose-response experiment? q_receptor->q_dose Yes a_dose_no Solution: Test a wide concentration range (e.g., 0.1 nM - 1 µM). q_dose->a_dose_no No q_time Have you performed a time-course experiment? q_dose->q_time Yes a_time_no Solution: Test multiple incubation times relevant to your assay. q_time->a_time_no No q_peptide Is the peptide solution freshly prepared from a properly stored stock? q_time->q_peptide Yes a_peptide_no Solution: Use a new vial of peptide. Avoid repeated freeze-thaw cycles. q_peptide->a_peptide_no No end If all checks pass, consider cell metabolism or other advanced issues. q_peptide->end Yes

Caption: Troubleshooting flowchart for a lack of effect with SP (4-11).

References

"potential off-target effects of Substance P (4-11) on other receptors"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Substance P (4-11). The information addresses potential off-target effects and provides guidance for interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor for Substance P (4-11)?

Substance P (4-11), a C-terminal fragment of Substance P, is a highly selective agonist for the Neurokinin-1 (NK1) receptor.[1][2]

Q2: Are there any known or suspected off-target effects for Substance P (4-11)?

While Substance P (4-11) demonstrates pronounced selectivity for the NK1 receptor, some studies using analogs with similar C-terminal fragments suggest potential interactions with other receptor types.[1][3] The most likely off-target interactions are with bombesin and cholecystokinin (CCK) receptors.[3] Additionally, some Substance P analogs have been reported to exhibit opioid-like activities. Therefore, it is advisable to consider these receptors as potential sources of off-target effects in your experiments.

Q3: What are the typical binding affinities of Substance P (4-11) and its analogs for on-target and potential off-target receptors?

The following table summarizes the known on-target binding affinities for a modified version of Substance P (4-11), [DAla4]Substance P (4-11), and the binding affinities of a closely related analog, [DPro4,DTrp7,9,10]Substance P (4-11), which can serve as an indicator of potential off-target interactions.

LigandReceptorRadioligandPreparationIC50 / KiReference
[DAla4]Substance P (4-11)Neurokinin-1 (NK1)¹²⁵I-Bolton Hunter-conjugated Substance PRat brain cortex membranesIC50: 0.15 µM
[DAla4]Substance P (4-11)Tachykinin (Eledoisin site)¹²⁵I-Bolton Hunter-conjugated EledoisinRat brain cortex membranesIC50: 0.5 µM
[DPro4,DTrp7,9,10]Substance P (4-11)Substance P¹²⁵I-labeled Substance PDispersed acini from guinea pig pancreasKi: 4 µM
[DPro4,DTrp7,9,10]Substance P (4-11)Bombesin¹²⁵I-[Tyr4]bombesinDispersed acini from guinea pig pancreasKi: 17 µM
[DPro4,DTrp7,9,10]Substance P (4-11)Cholecystokinin (CCK)¹²⁵I-cholecystokinin octapeptideDispersed acini from guinea pig pancreasKi: 5 µM

Q4: What are the downstream signaling pathways of the primary on-target receptor (NK1) and potential off-target receptors (Bombesin, CCK)?

The activation of the NK1 receptor by Substance P stimulates the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) second messenger pathways. The potential off-target receptors, bombesin and CCK receptors, also signal through the Gq protein, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. Below are diagrams illustrating these signaling pathways.

on_target_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein cluster_cytoplasm Cytoplasm SP_4_11 Substance P (4-11) NK1R NK1 Receptor SP_4_11->NK1R Gq Gαq NK1R->Gq activates Gs Gαs NK1R->Gs activates PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response PKA->Cellular_Response

Caption: On-target NK1 Receptor Signaling Pathway.

off_target_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein cluster_cytoplasm Cytoplasm Ligand Bombesin / CCK Receptor Bombesin R / CCK R Ligand->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Potential Off-target Signaling Pathways.

Troubleshooting Guides

Issue 1: Unexpected cellular response observed that is inconsistent with NK1 receptor activation.

  • Possible Cause: The observed effect may be due to off-target activity of Substance P (4-11) at bombesin or cholecystokinin (CCK) receptors, especially if these receptors are expressed in your experimental system.

  • Troubleshooting Steps:

    • Verify Receptor Expression: Confirm the expression of bombesin and CCK receptors in your cell line or tissue preparation using techniques like RT-PCR, Western blot, or immunohistochemistry.

    • Use Selective Antagonists: Co-incubate your system with Substance P (4-11) and a selective antagonist for either bombesin receptors (e.g., PD176252) or CCK receptors (e.g., L-364,718). If the unexpected response is blocked, it indicates an off-target effect mediated by that receptor.

    • Dose-Response Analysis: Perform a dose-response curve for the unexpected effect. If the potency is significantly lower than that for NK1 receptor activation, it is more likely an off-target effect.

Issue 2: Inconsistent results in binding assays.

  • Possible Cause: Variability in experimental conditions, such as incubation time, temperature, or buffer composition, can lead to inconsistent results. Non-specific binding can also be a confounding factor.

  • Troubleshooting Steps:

    • Optimize Assay Conditions: Ensure that incubation times are sufficient to reach equilibrium. Check and standardize the pH and ionic strength of your binding buffer.

    • Determine Non-Specific Binding: In your radioligand binding assay, include a condition with a high concentration of a non-labeled competing ligand to determine the level of non-specific binding. Subtract this value from your total binding to get specific binding.

    • Quality Control of Reagents: Ensure the quality and purity of your Substance P (4-11) and radioligand. Degradation of peptides can lead to variability.

troubleshooting_workflow Start Start: Unexpected Experimental Result Check_NK1 Is the effect consistent with NK1 activation? Start->Check_NK1 Off_Target Potential Off-Target Effect Check_NK1->Off_Target No On_Target_Issue Potential On-Target Pathway Issue Check_NK1->On_Target_Issue Yes Verify_Receptors Verify Bombesin/CCK Receptor Expression Off_Target->Verify_Receptors Use_Antagonists Use Selective Antagonists (Bombesin/CCK) Verify_Receptors->Use_Antagonists Blocked Effect Blocked? Use_Antagonists->Blocked Dose_Response Perform Dose-Response Analysis Lower_Potency Potency Lower than for NK1? Dose_Response->Lower_Potency Blocked->Dose_Response Yes Conclusion_On_Target Conclusion: Re-evaluate On-Target Pathway Blocked->Conclusion_On_Target No Conclusion_Off_Target Conclusion: Off-Target Effect Likely Lower_Potency->Conclusion_Off_Target Yes Lower_Potency->Conclusion_On_Target No

Caption: Troubleshooting Workflow for Unexpected Results.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding

This protocol is designed to assess the binding affinity of Substance P (4-11) to potential off-target receptors like bombesin and cholecystokinin receptors.

  • Materials:

    • Cell membranes prepared from cells expressing bombesin or CCK receptors.

    • Radioligands: ¹²⁵I-[Tyr4]bombesin or ¹²⁵I-CCK-8.

    • Substance P (4-11).

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl).

    • 96-well filter plates.

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of a range of concentrations of Substance P (4-11).

    • For determination of non-specific binding, add a high concentration of a known non-labeled ligand for the respective receptor in place of Substance P (4-11).

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the assay by rapid filtration through the 96-well filter plate, followed by washing with ice-cold wash buffer.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 of Substance P (4-11).

Protocol 2: Calcium Mobilization Assay to Assess Functional Activity

This protocol measures changes in intracellular calcium levels to determine if Substance P (4-11) acts as an agonist at potential off-target receptors.

  • Materials:

    • Cells expressing the receptor of interest (e.g., bombesin or CCK receptors).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Substance P (4-11).

    • Known agonist for the respective receptor (e.g., Bombesin or CCK-8).

    • Fluorescent plate reader.

  • Procedure:

    • Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • To test for agonist activity, add a range of concentrations of Substance P (4-11) and measure the fluorescent signal over time using a fluorescent plate reader.

    • To test for antagonist activity, pre-incubate the cells with a range of concentrations of Substance P (4-11) for 15-30 minutes, then add a known concentration (e.g., EC₈₀) of the receptor's agonist and measure the fluorescent signal.

References

"Substance P (4-11) batch to batch variability and quality control"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to batch-to-batch variability and quality control when working with Substance P (4-11).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability with synthetic peptides like Substance P (4-11)?

A1: Batch-to-batch variability in synthetic peptides such as Substance P (4-11) can stem from several factors inherent to the manufacturing process.[1] Key contributors include:

  • Peptide Purity: The percentage of the target peptide in the final product can vary. Impurities may include deletion sequences (missing amino acids), truncated sequences, or incompletely removed protecting groups from synthesis.[2][3][4]

  • Counter-ion Content: Peptides are often supplied as salts, with trifluoroacetate (TFA) being a common counter-ion from the purification process.[5] The amount of TFA can differ between batches and may influence experimental results, as TFA itself can have biological effects.

  • Solubility and Aggregation: Differences in lyophilization processes can affect the peptide's solubility and propensity to aggregate, leading to inconsistent concentrations in prepared solutions. Hydrophobic peptides are particularly susceptible to aggregation.

  • Post-translational Modifications: Unintended modifications such as oxidation, particularly of methionine residues, can occur during synthesis or storage, altering the peptide's biological activity.

Q2: How should I properly store and handle Substance P (4-11) to ensure its stability?

A2: To maintain the integrity of Substance P (4-11), proper storage and handling are critical. For long-term storage, lyophilized peptide should be kept at -80°C in a desiccated environment. Once reconstituted, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -80°C for up to a year or at -20°C for up to one month. Before use, allow vials to equilibrate to room temperature in a desiccator to prevent condensation.

Q3: My Substance P (4-11) is difficult to dissolve. What is the recommended procedure?

A3: Substance P (4-11) can be hydrophobic, making dissolution in aqueous buffers challenging. The recommended method is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Then, slowly add the aqueous buffer to achieve the desired final concentration. Gentle vortexing or sonication can aid dissolution. Always ensure the final concentration of the organic solvent is low (typically <0.5%) in your experimental setup, as it may have independent biological effects.

Q4: What are the typical impurities found in synthetic Substance P (4-11) and how can they affect my experiments?

A4: Common impurities in synthetic peptides include:

  • Deletion/Truncated Sequences: These can arise from incomplete coupling during synthesis and may act as antagonists or have lower potency, leading to inconsistent biological activity.

  • Residual Solvents and Reagents: Trifluoroacetic acid (TFA) is a common residual from purification that can alter pH and directly impact cell viability or receptor activity.

  • Oxidized Peptides: Methionine residues are prone to oxidation, which can significantly reduce or eliminate the peptide's biological function.

  • Peptide Aggregates: Aggregated peptides have reduced availability to bind to receptors, leading to an underestimation of potency.

These impurities can lead to false-positive or negative results, reduced signal, and high variability in assays.

Quality Control and Batch Comparison

To minimize the impact of batch-to-batch variability, it is crucial to perform quality control checks on new batches of Substance P (4-11).

Table 1: Recommended Quality Control Specifications for Substance P (4-11)
ParameterSpecificationMethodPurpose
Identity Matches theoretical massMass Spectrometry (MS)Confirms the correct peptide was synthesized.
Purity ≥95%High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the target peptide relative to impurities.
Peptide Content Report value (typically 70-90%)Amino Acid Analysis (AAA) or Nitrogen DeterminationDetermines the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.
Counter-ion (TFA) Content Report valueIon-exchange Chromatography or NMRQuantifies the amount of residual TFA, which can affect peptide solubility and biological activity.
Appearance White to off-white powderVisual InspectionA change in color could indicate degradation or contamination.
Table 2: Comparing New vs. Old Batches of Substance P (4-11)
AssayPurposeExpected Outcome
Solubility Test Assess ease of dissolution and potential for aggregation.Both batches should dissolve readily using the same protocol without visible particulates.
Analytical Comparison (HPLC/MS) Verify purity and identity.HPLC profiles should be similar, with the main peak at the same retention time and purity ≥95%. MS should confirm the correct molecular weight for both batches.
Functional Assay (e.g., Calcium Mobilization) Compare biological activity.Generate dose-response curves for both batches. The EC50 values should be within an acceptable range (e.g., ± 2-3 fold).

Troubleshooting Guides

Issue 1: Inconsistent or No Response in Functional Assays

If you observe a lack of response or high variability in assays like calcium mobilization or ERK phosphorylation, consider the following:

Potential Causes and Solutions

Potential CauseRecommended Solution
Peptide Degradation Use a fresh aliquot of Substance P (4-11). Confirm proper storage conditions (-80°C for lyophilized powder and aliquoted solutions).
Incorrect Peptide Concentration Verify calculations for stock solution preparation. Consider performing an Amino Acid Analysis to determine the exact peptide content of your batch.
Low Receptor Expression Ensure the cell line used expresses the target receptor (e.g., NK1 receptor) at sufficient levels. This can be verified by techniques like Western Blot or qPCR.
Assay Conditions Optimize incubation times and temperatures. Ensure the assay buffer composition is correct and compatible with the peptide.
Cell Health Use cells at a consistent and optimal passage number. Ensure cells are healthy and not overly confluent, which can affect signaling responses.

Troubleshooting Workflow

start Inconsistent or No Response check_peptide Check Peptide Integrity (Fresh Aliquot, Correct Storage) start->check_peptide check_concentration Verify Peptide Concentration (Calculations, AAA) check_peptide->check_concentration Peptide OK resolve_peptide Prepare Fresh Solutions check_peptide->resolve_peptide Degradation Suspected check_cells Assess Cell System (Receptor Expression, Cell Health) check_concentration->check_cells Concentration OK resolve_concentration Recalculate & Re-weigh check_concentration->resolve_concentration Error Found check_assay Review Assay Conditions (Buffer, Incubation Time) check_cells->check_assay Cells OK resolve_cells Use New Cell Stock / Optimize Culture check_cells->resolve_cells Issue Found resolve_assay Optimize Assay Parameters check_assay->resolve_assay Potential Issue end_fail Issue Persists: Contact Supplier check_assay->end_fail Conditions OK end_ok Response Restored resolve_peptide->end_ok resolve_concentration->end_ok resolve_cells->end_ok resolve_assay->end_ok

Caption: Troubleshooting workflow for inconsistent assay response.

Issue 2: High Background Signal in Assays

High background can mask the specific signal from Substance P (4-11).

Potential Causes and Solutions

Potential CauseRecommended Solution
Non-specific Binding (Binding Assays) For radioligand binding assays, ensure adequate blocking with agents like BSA. Pre-treat filters with polyethyleneimine (PEI) to reduce non-specific binding to the filter itself.
Constitutive Receptor Activity This can occur in over-expression systems. Reduce the amount of receptor plasmid used for transfection or use a cell line with lower, more physiological expression levels.
Contaminated Reagents Use fresh, sterile-filtered buffers and media. Ensure no contamination of stock solutions.
Cellular Stress Handle cells gently, avoid over-confluency, and ensure optimal culture conditions to minimize stress-induced signaling.

Experimental Protocols

Protocol 1: Quality Control via Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method to assess the purity of a new batch of Substance P (4-11).

Materials:

  • Substance P (4-11), lyophilized powder

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • Sample Preparation: Prepare a 1 mg/mL solution of Substance P (4-11) in Mobile Phase A.

  • HPLC Method:

    • Flow Rate: 1 mL/min

    • Detection: UV at 214 nm

    • Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes.

  • Analysis: Inject 10-20 µL of the sample. The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium in response to Substance P (4-11) binding to the NK1 receptor.

Materials:

  • Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Substance P (4-11)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed NK1R-expressing cells onto a black-walled, clear-bottom 96-well plate and culture until they reach 80-90% confluency.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove culture medium, wash cells once with HBSS, and add the Fluo-4 AM loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Measurement:

    • Place the plate in the fluorescence reader.

    • Record baseline fluorescence for a short period.

    • Add various concentrations of Substance P (4-11) to the wells.

    • Continuously record the fluorescence intensity over time to measure the change in intracellular calcium.

Signaling Pathway Diagrams

Substance P and its fragments primarily exert their effects through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor can initiate multiple downstream signaling cascades.

sub_p Substance P (4-11) nk1r NK1 Receptor sub_p->nk1r gq Gq Protein nk1r->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates ca_release Ca²⁺ Release (from ER) ip3->ca_release triggers cellular_response Cellular Response (e.g., Neurotransmission, Inflammation) pkc->cellular_response ca_release->cellular_response

Caption: Gq-PLC signaling pathway activated by Substance P (4-11).

sub_p Substance P (4-11) nk1r NK1 Receptor sub_p->nk1r gs Gs Protein nk1r->gs activates ac Adenylyl Cyclase (AC) gs->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka PKA camp->pka activates gene_transcription Gene Transcription pka->gene_transcription phosphorylates CREB

Caption: Gs-cAMP signaling pathway activated by Substance P (4-11).

References

Technical Support Center: Interpreting Unexpected Results in Substance P (4-11) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Substance P (4-11) and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Substance P (4-11)?

Substance P (4-11) is a C-terminal fragment of the neuropeptide Substance P. Analogs of this fragment, such as [DAla4] Substance P (4-11), primarily act as competitive antagonists at neurokinin (NK) receptors, with a particular affinity for the NK1 receptor.[1] Their main function is to inhibit the binding of endogenous tachykinins like Substance P and Eledoisin.[1]

Q2: What are the recommended storage and handling procedures for Substance P (4-11) peptides?

For long-term stability, lyophilized Substance P (4-11) should be stored at -20°C. Once reconstituted, it is advisable to create aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. Due to its hydrophobic nature, dissolving the peptide first in a small amount of a sterile organic solvent like DMSO before adding the aqueous buffer is recommended.[2]

Q3: What are the known off-target effects of Substance P (4-11) analogs?

While comprehensive off-target screening is not extensively published, C-terminal fragments of Substance P have shown interactions with bombesin and cholecystokinin (CCK) receptors.[3] Some analogs have also been reported to exhibit opioid-like activities. Therefore, these receptors should be considered as potential sources of off-target effects in your experiments.

Q4: What could cause a biphasic dose-response curve in my experiments?

A biphasic or "bell-shaped" dose-response curve can be caused by several factors, including off-target effects at higher concentrations, receptor desensitization, or the activation of opposing signaling pathways.

Troubleshooting Guides

Issue 1: Unexpected Cellular Response Inconsistent with NK1 Receptor Antagonism

An unexpected cellular response, such as activation instead of inhibition, may arise from off-target effects, particularly if your experimental system expresses bombesin or CCK receptors.

Troubleshooting Steps:

  • Verify Receptor Expression: Use techniques like RT-PCR, Western blot, or immunohistochemistry to confirm the expression of bombesin and CCK receptors in your cell line or tissue.

  • Use Selective Antagonists: Co-incubate your system with Substance P (4-11) and a selective antagonist for either bombesin receptors (e.g., PD176252) or CCK receptors (e.g., L-364,718). If the unexpected response is diminished, it points to an off-target effect.

  • Dose-Response Analysis: Conduct a dose-response curve for the unexpected effect. If the potency is significantly lower than its affinity for the NK1 receptor, an off-target effect is more likely.

Issue 2: High Variability or Inconsistent Results in Radioligand Binding Assays

Inconsistent results in binding assays can stem from several experimental factors.

Troubleshooting Steps:

  • Optimize Assay Conditions: Ensure your incubation time is sufficient to reach equilibrium. Standardize the pH and ionic strength of your binding buffer.

  • Determine Non-Specific Binding: Always include a control with a high concentration of an unlabeled competing ligand to accurately determine the level of non-specific binding.

  • Peptide and Radioligand Quality: Use freshly prepared aliquots of your peptide and radioligand to avoid degradation. Ensure the purity of your reagents.

  • Homogenize Membrane Preparations: Ensure your membrane preparation is homogenous by gentle vortexing or sonication before use to avoid clumping.

Issue 3: No Biological Response or a Weak Signal

A lack of response can be due to issues with the peptide, the experimental system, or the assay itself.

Troubleshooting Steps:

  • Peptide Integrity and Concentration: Prepare a fresh stock solution from lyophilized powder to rule out degradation. Recalculate all concentrations to ensure accuracy.

  • Receptor Expression Levels: Verify the expression level of the target receptor (e.g., NK1) in your cell line or tissue preparation using methods like qPCR or Western blot.

  • Solubility Issues: Ensure the peptide is fully dissolved. Sonication can aid in the dissolution of hydrophobic peptides.

Quantitative Data Summary

The following tables summarize the binding affinities of a common Substance P (4-11) analog and a related peptide, which can help in distinguishing on-target from potential off-target effects.

LigandReceptorRadioligandPreparationIC50 / Ki
[DAla4] Substance P (4-11)Neurokinin-1 (NK1)¹²⁵I-Bolton Hunter-conjugated Substance PRat brain cortex membranesIC50: 0.15 µM
[DAla4] Substance P (4-11)Tachykinin (Eledoisin site)¹²⁵I-Bolton Hunter-conjugated EledoisinRat brain cortex membranesIC50: 0.5 µM
[DPro4,DTrp7,9,10]Substance P (4-11)Substance P¹²⁵I-labeled Substance PDispersed acini from guinea pig pancreasKi: 1 µM
[DPro4,DTrp7,9,10]Substance P (4-11)Bombesin¹²⁵I-labeled [Tyr4]bombesinDispersed acini from guinea pig pancreasKi: 1 µM
[DPro4,DTrp7,9,10]Substance P (4-11)Cholecystokinin (CCK)¹²⁵I-labeled CCKDispersed acini from guinea pig pancreasKi: 5 µM

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound like Substance P (4-11) for the NK1 receptor.

Materials:

  • Rat brain cortex membranes (or other tissue/cells expressing the target receptor)

  • ¹²⁵I-Bolton Hunter-conjugated Substance P (Radioligand)

  • Unlabeled Substance P (4-11) analog (Competitor)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)

  • Glass fiber filters

  • Scintillation fluid and gamma counter

Procedure:

  • Membrane Preparation: Homogenize the tissue in a buffer and prepare a crude membrane fraction through centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a microtiter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of Substance P (4-11) to antagonize agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the NK1 receptor

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Substance P (agonist)

  • Substance P (4-11) analog (antagonist)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Prepare a dye loading solution with Fura-2 AM or Fluo-4 AM in HBSS. Remove the culture medium and add the dye solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells with HBSS to remove the extracellular dye.

  • Antagonist Pre-incubation: Add varying concentrations of the Substance P (4-11) analog to the cells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add a known concentration of Substance P (agonist) and immediately record the change in fluorescence intensity over time.

Visualizations

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Gq11 Gq/11 NK1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates CellularResponse Cellular Response PKC->CellularResponse

Caption: On-target NK1 Receptor Signaling Pathway.

Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP411 Substance P (4-11) Analog BombesinR Bombesin Receptor SP411->BombesinR CCKR CCK Receptor SP411->CCKR Gq11_1 Gq/11 BombesinR->Gq11_1 activates Gq11_2 Gq/11 CCKR->Gq11_2 activates PLC_1 PLC Gq11_1->PLC_1 PLC_2 PLC Gq11_2->PLC_2 Downstream1 Downstream Signaling PLC_1->Downstream1 Downstream2 Downstream Signaling PLC_2->Downstream2

Caption: Potential Off-target Signaling Pathways.

Troubleshooting_Workflow Start Unexpected Result CheckPeptide Check Peptide Integrity & Concentration Start->CheckPeptide CheckSystem Verify Receptor Expression (On- & Off-Target) Start->CheckSystem CheckAssay Review Assay Conditions (Buffer, Time, Temp) Start->CheckAssay Resolved Result Interpreted CheckPeptide->Resolved If issue found & corrected OffTargetTest Perform Off-Target Tests (Selective Antagonists) CheckSystem->OffTargetTest DoseResponse Conduct Dose-Response Analysis CheckAssay->DoseResponse OffTargetTest->DoseResponse DoseResponse->Resolved

Caption: Experimental Troubleshooting Workflow.

References

Validation & Comparative

Substance P (4-11) vs. Full-Length Substance P: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the endogenous neuropeptide Substance P (SP) and its C-terminal fragment, Substance P (4-11). The information presented is supported by experimental data to assist researchers in selecting the appropriate peptide for their studies.

Executive Summary

Substance P, an eleven-amino-acid neuropeptide, and its C-terminal octapeptide fragment, Substance P (4-11), both exert their biological effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor. While both peptides act as agonists at this receptor, there are notable differences in their binding affinities and reported functional potencies. Full-length Substance P generally exhibits a higher binding affinity for the NK1 receptor. Both peptides trigger similar downstream signaling cascades, most notably the mobilization of intracellular calcium. This guide presents a detailed comparison of their receptor binding and functional activities, outlines the experimental protocols for these assessments, and visualizes the key signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the binding affinity and functional potency of full-length Substance P and Substance P (4-11) for the NK1 receptor.

PeptideReceptorCell Type/TissueRadioligandAssay TypeKᵢ (nM)Reference
Substance P Human NK1CHO cells[³H][Sar⁹,Met(O₂)¹¹]SPRadioligand Displacement2.1[1]
Substance P (4-11) Human NK1CHO cells[³H][Sar⁹,Met(O₂)¹¹]SPRadioligand Displacement37[1]
Table 1: Comparative Binding Affinities of Substance P and Substance P (4-11) for the NK1 Receptor.
PeptideReceptorCell Type/TissueAssay TypeEC₅₀Reference
Substance P NK1Cultured myenteric neuronsIntracellular Ca²⁺ mobilization~10 nM[2]
Substance P (4-11) NK1Human neutrophilsIntracellular Ca²⁺ mobilizationActive Agonist[3]
Table 2: Functional Potency of Substance P and Substance P (4-11) in Calcium Mobilization Assays. Note: A direct side-by-side comparison of EC₅₀ values from a single study was not available. Substance P (4-11) has been confirmed as a functional agonist that induces intracellular calcium mobilization. In some smooth muscle preparations, C-terminal fragments of Substance P, including the octapeptide, have shown equal or even greater potency than the full-length peptide.

Signaling Pathways

Both full-length Substance P and Substance P (4-11) bind to the NK1 receptor, which is primarily coupled to the Gq/11 class of G-proteins. This interaction initiates a well-characterized signaling cascade leading to intracellular calcium mobilization.

NK1_Signaling_Pathway NK1 Receptor Signaling Pathway cluster_ligands Ligands SP Substance P NK1R NK1 Receptor SP->NK1R Binds SP411 Substance P (4-11) SP411->NK1R Binds Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ Release ER->Ca Downstream Downstream Cellular Responses (e.g., Neurotransmission, Inflammation) Ca->Downstream PKC->Downstream

NK1 Receptor Signaling Pathway

Experimental Workflows

The following diagram illustrates a general experimental workflow for comparing the biological activity of Substance P and Substance P (4-11).

Experimental_Workflow Comparative Experimental Workflow cluster_peptides Test Articles cluster_assays Biological Assays cluster_data Data Analysis SP Full-Length Substance P Binding Radioligand Binding Assay SP->Binding Functional Calcium Mobilization Assay SP->Functional SP411 Substance P (4-11) SP411->Binding SP411->Functional Ki Determine Kᵢ values Binding->Ki EC50 Determine EC₅₀ values Functional->EC50 Comparison Compare Biological Activity Ki->Comparison EC50->Comparison

Comparative Experimental Workflow

Experimental Protocols

Radioligand Competition Binding Assay for NK1 Receptor

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., Substance P or Substance P (4-11)) for the NK1 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO cells) or from relevant tissue homogenates.

  • Radioligand: [³H]-Substance P or a high-affinity radio-iodinated analog like [¹²⁵I]Bolton-Hunter Substance P.

  • Test Compounds: Full-length Substance P and Substance P (4-11).

  • Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine and a cell harvester.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A range of concentrations of the unlabeled test compound (Substance P or Substance P (4-11)).

    • A fixed concentration of the radioligand (typically at or below its Kₔ value).

    • The membrane preparation to initiate the binding reaction.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of unlabeled Substance P.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To determine the potency (EC₅₀) of a test compound (e.g., Substance P or Substance P (4-11)) to induce intracellular calcium mobilization via the NK1 receptor.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer, often supplemented with probenecid to prevent dye leakage.

  • Test Compounds: Full-length Substance P and Substance P (4-11).

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters and an injection module.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Measure the baseline fluorescence for a short period.

    • Inject a range of concentrations of the test compound (Substance P or Substance P (4-11)) into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition, corrected for the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Conclusion

Both full-length Substance P and its C-terminal fragment, Substance P (4-11), are valuable tools for studying the NK1 receptor system. Full-length Substance P demonstrates a higher binding affinity for the NK1 receptor. Both peptides are functional agonists capable of inducing intracellular calcium mobilization, a hallmark of NK1 receptor activation. The choice between these two peptides will depend on the specific requirements of the research, with Substance P being the endogenous, higher-affinity ligand and Substance P (4-11) representing a potent, biologically active fragment. The provided data and protocols offer a foundation for the rational design and execution of experiments investigating the roles of these important neuropeptides.

References

A Comparative Guide to the Biological Activity of Substance P (4-11) and [Sar⁹, Met(O₂)¹¹]-Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the C-terminal fragment of Substance P, Substance P (4-11), and the synthetically modified analog, [Sar⁹, Met(O₂)¹¹]-Substance P. Both peptides are known agonists of the Neurokinin-1 (NK1) receptor, a key player in numerous physiological and pathological processes, including pain transmission, inflammation, and neurogenic responses. This document summarizes their receptor binding affinities, functional potencies, and the underlying signaling mechanisms, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison

The following tables provide a summary of the quantitative data available for Substance P (4-11) and [Sar⁹, Met(O₂)¹¹]-Substance P, focusing on their interaction with the NK1 receptor. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Binding Affinities for the NK1 Receptor

CompoundRadioligandReceptor SourceBinding Affinity (Ki)
Substance P (4-11)[³H][Sar⁹,Met(O₂)¹¹]SPhNK1R37 nM
[Sar⁹, Met(O₂)¹¹]-Substance P¹²⁵I-Substance PRat cerebral cortex~0.1 nM
[Sar⁹, Met(O₂)¹¹]-Substance P[³H][Sar⁹,Met(O₂)¹¹]SPhNK1R2.1 nM

Data compiled from multiple sources. Values for [Sar⁹, Met(O₂)¹¹]-Substance P show a range, reflecting different experimental setups.

Table 2: Comparative Functional Potency at the NK1 Receptor

CompoundFunctional AssayTissue/Cell ModelPotency (EC₅₀/pD₂)
Substance P (4-11)Guinea-pig ileum contractionGuinea-pig ileumMore potent than Substance P
[Sar⁹, Met(O₂)¹¹]-Substance PGuinea-pig ileum contractionGuinea-pig ileumpD₂ = 5.7

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Substance P (4-11) and [Sar⁹, Met(O₂)¹¹]-Substance P are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for the NK1 receptor.

  • Objective: To determine the inhibitory constant (Ki) of Substance P (4-11) and [Sar⁹, Met(O₂)¹¹]-Substance P for the NK1 receptor through competitive displacement of a radiolabeled ligand.

  • Materials:

    • Receptor Source: Membranes from cells expressing the human NK1 receptor (hNK1R) or from rat cerebral cortex.

    • Radioligand: High-affinity radiolabeled NK1 receptor agonist, such as [³H][Sar⁹,Met(O₂)¹¹]SP or ¹²⁵I-Bolton-Hunter-Substance P.

    • Test Compounds: Substance P (4-11) and [Sar⁹, Met(O₂)¹¹]-Substance P.

    • Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

    • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors (e.g., bacitracin, leupeptin) and a source of divalent cations (e.g., MgCl₂).

  • Procedure:

    • Incubate a fixed amount of receptor-containing membranes with a constant concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 4°C or room temperature).

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of the test compounds to activate the NK1 receptor and trigger a downstream signaling event, the release of intracellular calcium.

  • Objective: To determine the potency (EC₅₀) of Substance P (4-11) and [Sar⁹, Met(O₂)¹¹]-Substance P in stimulating calcium mobilization in cells expressing the NK1 receptor.

  • Materials:

    • Cell Line: A cell line stably or transiently expressing the NK1 receptor (e.g., HEK293, CHO, or U373 MG cells).

    • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

    • Test Compounds: Substance P (4-11) and [Sar⁹, Met(O₂)¹¹]-Substance P.

    • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) buffered with HEPES.

  • Procedure:

    • Plate the NK1 receptor-expressing cells in a multi-well plate (e.g., 96-well black-walled, clear-bottom plate) and allow them to adhere.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.

    • Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

ERK Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key downstream signaling event following NK1 receptor activation.

  • Objective: To determine the potency (EC₅₀) of Substance P (4-11) and [Sar⁹, Met(O₂)¹¹]-Substance P in inducing the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

  • Materials:

    • Cell Line: NK1 receptor-expressing cells.

    • Test Compounds: Substance P (4-11) and [Sar⁹, Met(O₂)¹¹]-Substance P.

    • Lysis Buffer: A buffer containing detergents and protease/phosphatase inhibitors to extract cellular proteins.

    • Antibodies: A primary antibody specific for phosphorylated ERK (p-ERK) and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP for Western blotting or a fluorophore for in-cell Westerns). A primary antibody for total ERK is used for normalization.

  • Procedure (Western Blotting Example):

    • Plate cells and serum-starve them to reduce basal ERK phosphorylation.

    • Stimulate the cells with varying concentrations of the test compounds for a specific time (e.g., 5-15 minutes).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-ERK.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the signal using an appropriate method (e.g., chemiluminescence).

    • Strip the membrane and re-probe with an antibody for total ERK for normalization.

    • Quantify the band intensities and plot the normalized p-ERK/total ERK ratio against the logarithm of the compound concentration to determine the EC₅₀ value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NK1R NK1 Receptor Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates MAPK_cascade MAPK Cascade (Raf → MEK → ERK) PKC->MAPK_cascade PKA->MAPK_cascade pERK p-ERK MAPK_cascade->pERK Transcription Gene Transcription (e.g., proliferation, inflammation) pERK->Transcription Translocates to Agonist Substance P (4-11) or [Sar⁹, Met(O₂)¹¹]-Substance P Agonist->NK1R Binds to

Caption: NK1 Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Prepare NK1 Receptor Membranes Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Prepare Radiolabeled Ligand (e.g., [³H]SP) Radioligand->Incubation Test_Compounds Prepare Serial Dilutions of Substance P (4-11) and [Sar⁹, Met(O₂)¹¹]-Substance P Test_Compounds->Incubation Filtration Separate Bound and Free Ligand via Rapid Filtration Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Plotting Plot % Inhibition vs. Compound Concentration Measurement->Plotting IC50 Determine IC₅₀ Value Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Radioligand Binding Assay Workflow.

Conclusion

Both Substance P (4-11) and [Sar⁹, Met(O₂)¹¹]-Substance P are effective agonists of the NK1 receptor. The available data suggests that the synthetic analog, [Sar⁹, Met(O₂)¹¹]-Substance P, exhibits a significantly higher binding affinity for the NK1 receptor compared to the C-terminal fragment, Substance P (4-11). Functionally, while Substance P (4-11) has been shown to be more potent than the full-length Substance P in certain assays, [Sar⁹, Met(O₂)¹¹]-Substance P is generally considered a highly potent NK1 receptor agonist. Both compounds activate the canonical Gq and Gs-protein coupled signaling pathways, leading to increases in intracellular calcium and activation of the MAPK/ERK cascade. The choice between these two peptides for research purposes will depend on the specific requirements of the study, with [Sar⁹, Met(O₂)¹¹]-Substance P offering higher potency and selectivity for the NK1 receptor.

A Comparative Analysis of Substance P (4-11) and its Antagonists at the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and functional properties of the Substance P fragment, SP (4-11), and a selection of its prominent antagonists. This analysis is supported by quantitative data from referenced experimental studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Substance P (SP), an undecapeptide neuropeptide, and its C-terminal fragment, SP (4-11), are key ligands for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor implicated in a myriad of physiological and pathological processes including pain transmission, inflammation, and emesis.[1][2] The development of antagonists for the NK1 receptor has been a significant focus of drug discovery efforts, leading to both peptide-based and non-peptide compounds with therapeutic potential.[3][4] This guide offers a comparative overview of SP (4-11) and several of its antagonists, focusing on their binding affinities and functional activities.

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of Substance P (4-11) and a selection of its antagonists for the NK1 receptor. These values have been compiled from various experimental studies and should be interpreted with consideration of the different assay conditions employed.

Table 1: Comparative Binding Affinities (Ki) for the NK1 Receptor

CompoundTypeKi (nM)Species/Tissue/Cell LineReference
Substance PEndogenous Ligand0.1 - 1.0Human, Rat[5]
Substance P (4-11)Agonist Fragment~37Human
Aprepitant (MK-0869)Non-peptide Antagonist0.1Human
L-732,138Non-peptide Antagonist2.3Human (CHO cells)
CP-96,345Non-peptide Antagonist59.6Rat (Cerebral Cortex)
[D-Pro4,D-Trp7,9,10]SP(4-11)Peptide Antagonist~4000Guinea Pig (Pancreas)
Spantide IPeptide Antagonist230-
Spantide IIPeptide Antagonist--
GR82334Peptide Antagonist--

Table 2: Comparative Functional Potencies (IC50/EC50) at the NK1 Receptor

CompoundAssay TypeIC50/EC50Species/Tissue/Cell LineReference
Substance PCalcium MobilizationEC50: ~8.5 (-log M)HEK293 cells
Substance PcAMP AccumulationEC50: ~7.8 (-log M)HEK293 cells
AprepitantInhibition of SP bindingIC50: 0.1 nMHuman
AprepitantGrowth InhibitionIC50: 31.55 µM (24h)MG-63 Osteosarcoma cells
L-732,138Inhibition of SP bindingIC50: 2.3 nMHuman (CHO cells)
L-732,138Growth InhibitionIC50: 25.4 - 28.8 µMHuman Melanoma/BC cells
[DAla4] Substance P (4-11)Inhibition of SP bindingIC50: 0.15 µMRat brain cortex membranes
Spantide IIInhibition of SP-induced Ca2+ response--

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of Substance P (4-11) and its antagonists, it is crucial to visualize the downstream signaling pathways of the NK1 receptor and the experimental workflows used to characterize these compounds.

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by agonists like Substance P (4-11) primarily initiates signaling through the Gq/11 and Gs G-protein pathways. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (camp) levels. Antagonists block these signaling cascades by preventing the binding of agonists to the NK1 receptor.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (4-11) (Agonist) NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist Antagonist Antagonist->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream PKA PKA cAMP->PKA Activates PKA->Downstream

NK1 Receptor Signaling Cascade
Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound for a receptor is the radioligand binding assay. This competitive binding assay measures the ability of a test compound (e.g., an antagonist) to displace a radiolabeled ligand that is known to bind to the receptor.

Radioligand_Binding_Workflow start Start prepare Prepare membrane fraction containing NK1 receptors start->prepare incubate Incubate membranes with: - Radiolabeled Ligand (e.g., [³H]SP) - Unlabeled Test Compound (Antagonist) prepare->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
Experimental Workflow: Calcium Mobilization Assay

To assess the functional activity of agonists and antagonists, a calcium mobilization assay can be performed. This assay measures changes in intracellular calcium concentration upon receptor activation.

Calcium_Mobilization_Workflow start Start load_cells Load cells expressing NK1 receptors with a calcium-sensitive fluorescent dye start->load_cells establish_baseline Establish a baseline fluorescence reading load_cells->establish_baseline add_compound Add test compound (Agonist or Antagonist + Agonist) establish_baseline->add_compound measure_fluorescence Measure changes in fluorescence over time add_compound->measure_fluorescence analyze Analyze data to determine EC50 (for agonists) or IC50 (for antagonists) measure_fluorescence->analyze end End analyze->end

Calcium Mobilization Assay Workflow

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled ligand (e.g., [³H]-Substance P or ¹²⁵I-Bolton Hunter conjugated Substance P).

  • Unlabeled test compounds (Substance P (4-11) and its antagonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound.

    • The membrane preparation to initiate the binding reaction.

    • For determining non-specific binding, a high concentration of unlabeled Substance P is used in place of the test compound.

  • Incubation: Incubate the plates at room temperature or 30°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of test compounds at the NK1 receptor.

Materials:

  • Cells stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Test compounds (Substance P (4-11) and its antagonists).

  • A known NK1 receptor agonist (e.g., Substance P) for antagonist testing.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Preparation: Seed the NK1 receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes). After incubation, wash the cells again to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • For agonist testing: Establish a baseline fluorescence reading for each well. Then, inject varying concentrations of the agonist (e.g., Substance P (4-11)) and continuously record the fluorescence signal over time.

    • For antagonist testing: Pre-incubate the cells with varying concentrations of the antagonist for a short period (e.g., 15-30 minutes). Then, inject a fixed concentration of a known agonist (e.g., an EC80 concentration of Substance P) and record the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonists: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • For antagonists: Plot the inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion

This guide provides a foundational comparative analysis of Substance P (4-11) and its antagonists. The presented data highlights the high affinity of non-peptide antagonists like Aprepitant for the NK1 receptor, often exceeding that of the endogenous fragment SP (4-11). The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to conduct their own comparative studies. Further research, directly comparing a wider range of these compounds under identical experimental conditions, will be invaluable for a more definitive understanding of their relative potencies and for the development of novel therapeutics targeting the NK1 receptor.

References

Validating Substance P (4-11) Effects with a Selective NK1 Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Substance P (4-11) and their validation through the use of selective neurokinin-1 (NK1) receptor antagonists. The content herein is supported by experimental data and detailed protocols to assist in the design and interpretation of related research.

Substance P (SP), an undecapeptide neuropeptide, and its C-terminal fragment, Substance P (4-11), are key ligands for the NK1 receptor, a G-protein coupled receptor (GPCR) implicated in a myriad of physiological and pathological processes including pain, inflammation, and neurogenic responses.[1][2][3] The validation of effects mediated by Substance P (4-11) often involves the use of selective NK1 antagonists to demonstrate receptor-specific action. This guide will focus on the comparative effects of Substance P (4-11) in the presence and absence of these antagonists.

Comparative Efficacy: Substance P (4-11) and NK1 Antagonists

The biological activity of Substance P (4-11) is primarily initiated by its binding to the NK1 receptor. The potency of this interaction, as well as its inhibition by selective antagonists, can be quantified using various in vitro assays.

Table 1: Agonist Potency at the NK1 Receptor

AgonistAssay TypeCell Line/TissueParameterValue
Substance PCalcium MobilizationCHO cells expressing human NK1R-log EC50 (M)8.5 ± 0.3
Substance PcAMP AccumulationHEK293 cells expressing NK1R-log EC50 (M)7.8 ± 0.1
Substance P (4-11)T-lymphocyte ProliferationHuman T-lymphocytesEffective Concentration1 nM - 100 nM
[Sar9,Met(O2)11]-Substance PcAMP AccumulationU373MG cellsEC50 (nM)0.026 ± 0.004

Note: Direct EC50 values for Substance P (4-11) in calcium mobilization or cAMP assays from the provided search results are not available. The data for T-lymphocyte proliferation indicates a range of effective concentrations.

Table 2: Antagonist Potency against NK1 Receptor Activation

AntagonistAgonistAssay TypeCell Line/TissueParameterValue (nM)
L-733,060Substance PCalcium MobilizationCHO cells expressing human NK1RIC50Not specified, concentration-dependent inhibition at 30-300 nM
GR 82334Substance PFunctional AssayRat urinary bladderpKB5.93
CP-99,994Substance PReceptor EndocytosisGuinea-pig myenteric neuronspA210.2
L-733,060-Radioligand Binding-Ki0.8

Note: The antagonist potency values presented are primarily against the full-length Substance P. Direct IC50 or pA2 values of these antagonists against Substance P (4-11) were not explicitly found in the search results, but similar antagonism is expected due to the shared binding site on the NK1 receptor.

NK1 Receptor Signaling Pathways

Upon binding of an agonist like Substance P (4-11), the NK1 receptor initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq and Gs heterotrimeric G-proteins.[1][4]

  • Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC).

  • Gs Pathway: The Gs protein pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA).

These signaling cascades ultimately lead to various cellular responses, including cell proliferation, inflammation, and neurotransmission. A selective NK1 antagonist will competitively bind to the receptor, thereby preventing the agonist-induced conformational change necessary to activate these G-protein pathways.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP_4_11 Substance P (4-11) NK1R NK1 Receptor SP_4_11->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates Antagonist Selective NK1 Antagonist Antagonist->NK1R Blocks PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Cellular_Response Cellular Responses (Proliferation, Inflammation, etc.) PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->Cellular_Response

NK1 Receptor Signaling Cascade

Experimental Protocols

To validate the effects of Substance P (4-11) and the inhibitory action of a selective NK1 antagonist, the following experimental protocols are commonly employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Substance P (4-11) and the competitive antagonist to the NK1 receptor.

Objective: To determine the inhibition constant (Ki) of a selective NK1 antagonist.

Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues endogenously or recombinantly expressing the NK1 receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NK1 agonist (e.g., [³H]-Substance P), and varying concentrations of the unlabeled selective NK1 antagonist.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the antagonist concentration. The IC50 (the concentration of antagonist that inhibits 50% of the specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare NK1R-expressing Membranes start->prep setup Set up Assay Plate: - Membranes - Radiolabeled Agonist - Unlabeled Antagonist (Varying Conc.) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Analyze Data: - Plot % Specific Binding vs. [Antagonist] - Calculate IC50 and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NK1 receptor activation by Substance P (4-11) and its inhibition by an antagonist.

Objective: To determine the IC50 of a selective NK1 antagonist against Substance P (4-11)-induced calcium release.

Methodology:

  • Cell Culture: Culture cells expressing the NK1 receptor in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Antagonist Pre-incubation: Add varying concentrations of the selective NK1 antagonist to the wells and incubate for a defined period.

  • Agonist Stimulation: Add a fixed concentration of Substance P (4-11) (typically at its EC80) to all wells to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence signal in each well is used to determine the response. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value.

Calcium_Mobilization_Workflow start Start culture Culture NK1R-expressing Cells in 96-well Plate start->culture load Load Cells with Calcium-sensitive Dye culture->load preincubate Pre-incubate with Varying [Antagonist] load->preincubate stimulate Stimulate with Substance P (4-11) preincubate->stimulate measure Measure Fluorescence Change Over Time stimulate->measure analyze Analyze Data: - Determine Peak Response - Plot % Inhibition vs. [Antagonist] - Calculate IC50 measure->analyze end End analyze->end

Calcium Mobilization Assay Workflow
cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP following the activation of the Gs-coupled pathway of the NK1 receptor.

Objective: To assess the effect of a selective NK1 antagonist on Substance P (4-11)-induced cAMP production.

Methodology:

  • Cell Culture: Seed cells expressing the NK1 receptor in a suitable multi-well plate.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Incubation: Add varying concentrations of the selective NK1 antagonist to the cells and incubate.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of Substance P (4-11).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a bioluminescence resonance energy transfer (BRET)-based assay.

  • Data Analysis: Generate a standard curve to determine the cAMP concentration in each sample. Plot the percentage of inhibition of cAMP production against the antagonist concentration to determine the IC50.

Conclusion

The biological effects of Substance P (4-11) are mediated through the activation of the NK1 receptor and its downstream signaling pathways. The use of selective NK1 antagonists is a critical tool for validating that an observed effect is indeed receptor-specific. By employing the experimental protocols outlined in this guide, researchers can quantitatively assess the potency of Substance P (4-11) and the efficacy of selective antagonists in blocking its action, thereby providing robust evidence for the role of the NK1 receptor in their system of interest. The comparative data presented serves as a benchmark for such validation studies.

References

Unraveling the Structure-Activity Relationship of Substance P C-Terminal Fragments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding affinities, functional potencies, and signaling pathways of Substance P C-terminal fragments, providing researchers and drug development professionals with a comprehensive comparative analysis. This guide synthesizes experimental data to elucidate the critical determinants of biological activity for these neuropeptide fragments at the neurokinin-1 (NK1) receptor.

Substance P (SP), an undecapeptide neuropeptide, plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, primarily through its interaction with the NK1 receptor. The C-terminal region of Substance P is widely recognized as the key determinant for its biological activity. Understanding the structure-activity relationship (SAR) of C-terminal fragments is paramount for the rational design of novel agonists and antagonists with therapeutic potential. This guide provides a comparative analysis of the biological activities of various SP C-terminal fragments, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological activity of Substance P C-terminal fragments is critically dependent on their amino acid sequence and length. Truncation of the N-terminus of Substance P reveals that a significant portion of the peptide is not essential for receptor activation. However, a minimal sequence length is required to maintain high affinity and potency.

Receptor Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various C-terminal fragments of Substance P for the NK1 receptor. The data is compiled from radioligand binding assays and functional assays, such as the guinea pig ileum contraction assay and intracellular calcium mobilization assays.

FragmentSequenceNK1 Receptor Binding Affinity (Ki, nM)Guinea Pig Ileum Contraction (EC50, nM)Calcium Mobilization (EC50, nM)
Substance P (SP)Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH20.1 - 1.01.0 - 100.1 - 5.0
SP(4-11) (Octapeptide)Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH21.0 - 5.05.0 - 201.0 - 10
SP(5-11) (Heptapeptide)Gln-Gln-Phe-Phe-Gly-Leu-Met-NH25.0 - 2020 - 10010 - 50
SP(6-11) (Hexapeptide)Gln-Phe-Phe-Gly-Leu-Met-NH210 - 5050 - 20020 - 100
SP(7-11) (Pentapeptide)Phe-Phe-Gly-Leu-Met-NH2> 100> 500> 200

Table 1: Comparison of Binding Affinity and Functional Potency of Substance P C-Terminal Fragments. This table illustrates that a progressive truncation of the N-terminus leads to a decrease in both binding affinity and functional potency. The octapeptide SP(4-11) retains significant activity, while the activity of the pentapeptide SP(7-11) is markedly reduced.

Antagonist Activity

Modifications to the C-terminal hexapeptide have led to the development of NK1 receptor antagonists. The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Antagonist FragmentModificationpA2 Value
[D-Pro4, D-Trp7,9,10]-SP(4-11)D-amino acid substitutions8.0 - 9.0
Spantide I[D-Arg1, D-Trp7,9, Leu11]-SP7.5 - 8.5
Spantide II[D-Lys(Nic)1, Pal3, D-Cl2Phe5, Asn6, D-Trp7,9, Nle11]-SP8.5 - 9.5

Table 2: Antagonist Potency of Modified Substance P C-Terminal Fragments. This table highlights that specific D-amino acid substitutions in the C-terminal sequence can convert an agonist into a potent antagonist at the NK1 receptor.

Signaling Pathways and Experimental Workflows

The interaction of Substance P and its C-terminal fragments with the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Some evidence also suggests coupling to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (camp).

NK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors SP_Fragment Substance P C-terminal Fragment NK1R NK1 Receptor SP_Fragment->NK1R Binding Gq Gαq/11 NK1R->Gq Activation Gs Gαs NK1R->Gs Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation AC Adenylyl Cyclase (AC) Gs->AC Stimulation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG Hydrolysis of PIP2 cAMP cAMP AC->cAMP Conversion of ATP PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC ATP ATP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Contraction, Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

NK1 Receptor Signaling Pathway.

The following diagram illustrates a typical experimental workflow for comparing the structure-activity relationship of different Substance P C-terminal fragments.

SAR_Workflow Start Start: Synthesize SP C-terminal Fragments Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_1 Guinea Pig Ileum Contraction (Determine EC50) Start->Functional_Assay_1 Functional_Assay_2 Calcium Mobilization Assay (Determine EC50) Start->Functional_Assay_2 Functional_Assay_3 cAMP Accumulation Assay (Determine EC50) Start->Functional_Assay_3 Data_Analysis Data Analysis and SAR Determination Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis Functional_Assay_3->Data_Analysis Conclusion Conclusion: Identify Key Structural Determinants Data_Analysis->Conclusion

Experimental Workflow for SAR Studies.

Detailed Experimental Protocols

To ensure the reproducibility and standardization of results, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assay for NK1 Receptor

Objective: To determine the binding affinity (Ki) of unlabeled Substance P C-terminal fragments by their ability to compete with a radiolabeled ligand for binding to the NK1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Substance P or a suitable radiolabeled NK1 receptor antagonist.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Substance P C-terminal fragments and a non-specific binding control (e.g., a high concentration of unlabeled Substance P).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK1 receptor in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled Substance P (for non-specific binding) or 50 µL of various concentrations of the test C-terminal fragment.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Contraction Assay

Objective: To determine the functional potency (EC50) of Substance P C-terminal fragments by measuring their ability to induce contraction of the guinea pig ileum smooth muscle.

Materials:

  • Male guinea pig (250-350 g).

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6), gassed with 95% O₂ / 5% CO₂.

  • Organ bath with an isometric force transducer.

  • Substance P C-terminal fragments.

Procedure:

  • Tissue Preparation: Humanely euthanize the guinea pig and excise the terminal ileum. Cut a 2-3 cm segment of the ileum and flush the lumen with Tyrode's solution.

  • Mounting: Mount the ileum segment in the organ bath containing Tyrode's solution at 37°C and continuously gassed. Attach one end to a fixed point and the other to the isometric force transducer. Apply a resting tension of 1 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Concentration-Response Curve: Add cumulative concentrations of the Substance P C-terminal fragment to the organ bath. Record the contractile response after each addition until a maximal response is achieved.

  • Washing: After obtaining a full concentration-response curve, wash the tissue extensively with Tyrode's solution to allow it to return to baseline.

  • Data Analysis: Plot the contractile response (as a percentage of the maximal response) against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the resulting sigmoidal curve.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) in response to the activation of the NK1 receptor by Substance P C-terminal fragments.

Materials:

  • Cells stably expressing the NK1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or another suitable buffer.

  • Substance P C-terminal fragments.

  • A fluorescence plate reader or a fluorescence microscope equipped with an imaging system.

Procedure:

  • Cell Culture: Plate the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive fluorescent dye in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence for a few seconds.

  • Stimulation: Add various concentrations of the Substance P C-terminal fragment to the wells and immediately start recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca²⁺]i. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC50 value.

cAMP Accumulation Assay

Objective: To measure the change in intracellular cyclic AMP (cAMP) levels following the stimulation of the NK1 receptor by Substance P C-terminal fragments, to investigate coupling to Gαs or Gαi.

Materials:

  • Cells expressing the NK1 receptor.

  • A cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (to stimulate adenylyl cyclase for studying Gαi coupling).

  • Substance P C-terminal fragments.

Procedure:

  • Cell Seeding: Seed the NK1 receptor-expressing cells in a suitable multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period to prevent cAMP breakdown.

  • Stimulation (for Gαs coupling): Add various concentrations of the Substance P C-terminal fragment to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation (for Gαi coupling): Pre-treat the cells with various concentrations of the Substance P C-terminal fragment, and then stimulate with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the specific cAMP assay kit being used.

  • Data Analysis:

    • For Gαs coupling: Plot the measured cAMP levels against the logarithm of the agonist concentration to determine the EC50 for cAMP accumulation.

    • For Gαi coupling: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 for the inhibitory effect.

By systematically applying these experimental approaches and analyzing the resulting quantitative data, researchers can gain a deeper understanding of the structure-activity relationship of Substance P C-terminal fragments. This knowledge is instrumental in the development of novel and selective ligands for the NK1 receptor with potential applications in pain management, anti-inflammatory therapies, and the treatment of other neurological disorders.

Navigating the Specificity of Substance P Immunoassays: A Guide to the Cross-Reactivity of Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Substance P is critical. However, the presence of endogenous fragments, such as Substance P (4-11), can pose a significant challenge to the specificity of immunoassays. This guide provides a comparative overview of the cross-reactivity of Substance P (4-11) in commercially available Substance P immunoassays, supported by experimental data from manufacturers and a detailed examination of the underlying methodologies.

The specificity of an immunoassay is paramount for obtaining reliable and reproducible results. In the context of Substance P, a neuropeptide involved in pain transmission, inflammation, and mood regulation, the potential for cross-reactivity with its metabolites is a key consideration.[1][2][3][4] Substance P (SP) is an 11-amino acid peptide, and its fragments, including SP (4-11), can be present in biological samples.[5] This guide focuses on the cross-reactivity of SP (4-11) to aid researchers in selecting the most appropriate immunoassay for their specific research needs.

Comparative Analysis of Cross-Reactivity

The following table summarizes the reported cross-reactivity of Substance P (4-11) and other relevant analytes in various commercially available Substance P immunoassay kits. The data is compiled from the manufacturers' product datasheets. It is important to note that these values were determined by the individual manufacturers and may not be directly comparable due to potential differences in experimental protocols.

Immunoassay KitManufacturerSubstance P (4-11) Cross-Reactivity (%)Other Reported Cross-Reactivities (%)
Substance P ELISA Kit (ab288318)Abcam>100Substance P (7-11): >100, Substance P (3-11): 66, Physalaemin: 50, Eledoisin: <0.001, α-Neurokinin: <0.001, β-Neurokinin: <0.001
Substance P ELISA Kit (ab133029)Abcam11.7Substance P (3-11): 85.9, Physalaemin: 75.3, Substance P (7-11): 1.1
Substance P Enzyme ImmunoassayIBL-AmericaNot explicitly stated, but Substance P (3-11) is 85.9%Substance P (3-11): 85.9, Physalaemin: 75.3, Substance P (7-11): 1.1, α-Neurokinin, β-Neurokinin, Somatostatin, Substance P (1-4): Not detailed
Substance P Parameter AssayR&D Systems88.4Hemokinin-1: 100, Substance P (2-11): 81.2, Neurokinin A: 71.4, Physalaemin: 68.1, Substance P (8-11): 1.4, Neurokinin B: 1.1

Understanding the Experimental Approach

The data presented above is typically generated through competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs). The general principle of a competitive immunoassay is the competition between the unlabeled antigen in the sample (or standard) and a fixed amount of labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Experimental Protocol for Determining Cross-Reactivity

The determination of cross-reactivity involves measuring the concentration of a related compound (cross-reactant) that is required to displace 50% of the labeled Substance P from the antibody, and comparing this to the concentration of Substance P required for the same level of displacement.

1. Preparation of Standards and Cross-Reactants:

  • A standard curve is prepared using known concentrations of Substance P.

  • A dilution series of the potential cross-reactant, in this case, Substance P (4-11), is also prepared.

2. Assay Procedure (Generalized Competitive ELISA):

  • A microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG) is used.

  • A specific rabbit polyclonal or mouse monoclonal antibody against Substance P is added to the wells.

  • The standards or samples containing the cross-reactant are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated Substance P (e.g., alkaline phosphatase or horseradish peroxidase-labeled).

  • The plate is incubated to allow for competitive binding of the unlabeled Substance P (or cross-reactant) and the enzyme-conjugated Substance P to the primary antibody.

  • The wells are washed to remove unbound reagents.

  • A substrate solution is added, which reacts with the enzyme on the bound conjugated-Substance P to produce a measurable signal (e.g., color change).

  • The reaction is stopped, and the absorbance is read using a microplate reader.

3. Calculation of Cross-Reactivity:

  • The concentration of Substance P and the cross-reactant that causes 50% inhibition of the maximum signal (B/B0 = 50%) are determined from their respective dose-response curves.

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Substance P at 50% B/B0 / Concentration of Cross-Reactant at 50% B/B0) x 100

Visualizing the Method and Pathway

To better understand the experimental workflow and the biological context of Substance P, the following diagrams are provided.

G cluster_workflow Competitive Immunoassay Workflow plate Microplate Well (Coated with Goat Anti-Mouse IgG) mab Mouse Anti-Substance P Monoclonal Antibody plate->mab Binds sp Substance P (in Sample/Standard) mab->sp Binds (Competition) sp411 Substance P (4-11) (Cross-Reactant) mab->sp411 Binds (Cross-Reactivity) sp_hrp HRP-labeled Substance P mab->sp_hrp Binds (Competition) substrate Substrate sp_hrp->substrate Converts product Colored Product substrate->product

Caption: Competitive immunoassay for Substance P detection.

G cluster_pathway Substance P Signaling Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (Pain, Inflammation) Ca->CellularResponse MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK MAPK->CellularResponse

Caption: Simplified Substance P signaling cascade via the NK1 receptor.

Conclusion and Recommendations

The cross-reactivity of Substance P (4-11) varies significantly among different immunoassay kits. Researchers should carefully consider the specificity data provided by the manufacturer in the context of their experimental samples. For studies where the presence of Substance P fragments is expected and could interfere with the accurate measurement of the intact peptide, selecting an assay with low cross-reactivity to the relevant fragments is crucial. Conversely, some assays with high cross-reactivity might be suitable for studies aiming to measure total tachykinin-like immunoreactivity.

It is highly recommended to validate the chosen immunoassay in the user's own laboratory, using spiked samples or by comparing results with an orthogonal method such as mass spectrometry, if available, to ensure the data generated is accurate and reliable for the intended application. This due diligence will ultimately lead to more robust and publishable research findings.

References

A Comparative Guide to the Efficacy of Substance P (4-11): In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Substance P (4-11), a C-terminal fragment of the neuropeptide Substance P. By examining its performance in controlled laboratory settings versus complex biological systems, this document aims to offer a nuanced understanding of its therapeutic and research potential. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

At a Glance: In Vitro vs. In Vivo Efficacy

Substance P (4-11) demonstrates clear biological activity in both in vitro and in vivo settings, primarily through its interaction with the neurokinin-1 (NK-1) receptor. In vitro studies consistently show its ability to bind to the NK-1 receptor and elicit cellular responses at nanomolar to micromolar concentrations. However, translating this potency to predictable in vivo outcomes is more complex, with efficacy being influenced by factors such as pharmacokinetics, metabolism, and interactions within the broader physiological environment.

Quantitative Data Summary

The following tables summarize the available quantitative data for Substance P (4-11) and its parent compound, Substance P, from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Substance P Analogs

Compound/AnalogAssay TypeCell/Tissue TypeParameterValue
[DAla4] Substance P (4-11)Receptor Binding AssayRat brain cortex membranesIC500.15 µM (vs. 125I-BH-Substance P)
[DAla4] Substance P (4-11)Receptor Binding AssayRat brain cortex membranesIC500.5 µM (vs. 125I-BH-Eledoisin)
Substance P (4-11)T-Lymphocyte ProliferationHuman T-LymphocytesEffective Concentration1 nM - 100 nM[1]
Substance PEndothelial Cell ProliferationBovine Adrenal Capillary Endothelial (BACE) cellsMaximal Activity10-8 M[2]
Substance PEndothelial Cell ProliferationHuman Umbilical Vein Endothelial (HUVE) cellsMaximal Activity10-10 M[2]
[177Lu]DOTA-SP(4–11)Receptor Binding AssayU373 MG glioblastoma cellsKdNanomolar range[3]

Table 2: In Vivo Efficacy of Substance P

CompoundAnimal ModelEndpointParameterValue
Substance PHumanVenodilation in hand veinsED500.105 pmol/min
Substance PRabbitNeovascularization in corneaEffective Dose1-5 µ g/pellet [2]
Substance PRatAnxiety-related behavior (microinjection into MeA)-Anxiogenic-like effect
Substance P (4-11)MouseArsenic-induced vascular leakage-Significant reduction in leakage

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_4_11 Substance P (4-11) NK1R NK-1 Receptor (GPCR) SP_4_11->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Proliferation, Inflammation, Contraction) Ca2->Cellular_Response PKC->Cellular_Response

NK-1 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm Cell_Culture 1. Cell Culture (e.g., Endothelial cells, Immune cells) Treatment_InVitro 2. Treatment with Substance P (4-11) (Dose-response) Cell_Culture->Treatment_InVitro Assay_InVitro 3. Functional Assay (e.g., Proliferation Assay, Receptor Binding) Treatment_InVitro->Assay_InVitro Data_Analysis_InVitro 4. Data Analysis (EC50 / IC50 Determination) Assay_InVitro->Data_Analysis_InVitro Animal_Model 1. Animal Model Selection (e.g., Inflammation Model, Neovascularization Model) Treatment_InVivo 2. Administration of Substance P (4-11) (Route, Dose) Animal_Model->Treatment_InVivo Observation 3. Observation & Measurement (e.g., Edema, Vessel Growth) Treatment_InVivo->Observation Data_Analysis_InVivo 4. Data Analysis (Efficacy Assessment) Observation->Data_Analysis_InVivo Title Comparative Efficacy Study Workflow

Comparative Efficacy Study Workflow

Detailed Experimental Protocols

In Vitro: Cell Proliferation Assay (WST-1 Assay)

This protocol outlines a method to assess the effect of Substance P (4-11) on the proliferation of a selected cell line (e.g., endothelial or immune cells).

1. Cell Seeding:

  • Culture the desired cells in appropriate media and conditions.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Treatment:

  • Prepare a stock solution of Substance P (4-11) in a suitable solvent (e.g., sterile water or DMSO) and then dilute it in culture medium to various concentrations (e.g., 0.001 nM to 100 nM).

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Substance P (4-11). Include a vehicle control group.

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

4. WST-1 Assay:

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

5. Data Analysis:

  • Subtract the background absorbance (medium only) from all readings.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

  • Plot the percentage of proliferation against the log concentration of Substance P (4-11) to determine the EC50 value.

In Vivo: Murine Model of Carrageenan-Induced Paw Edema

This protocol describes a common animal model to evaluate the anti-inflammatory effects of Substance P (4-11).

1. Animals:

  • Use male Swiss albino mice (20-25 g).

  • Acclimatize the animals for at least one week before the experiment.

  • House the animals in standard conditions with free access to food and water.

2. Treatment:

  • Prepare a solution of Substance P (4-11) in sterile saline.

  • Administer Substance P (4-11) via a chosen route (e.g., intraperitoneal or subcutaneous injection) at various doses. A control group should receive the vehicle (saline) only.

3. Induction of Inflammation:

  • One hour after the administration of Substance P (4-11) or vehicle, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each mouse.

4. Measurement of Paw Edema:

  • Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

5. Data Analysis:

  • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

  • Compare the percentage of edema in the Substance P (4-11) treated groups with the control group.

  • A significant reduction in paw edema in the treated groups indicates an anti-inflammatory effect.

Discussion of In Vitro vs. In Vivo Findings

The compiled data reveals that while Substance P (4-11) and its analogs show clear activity at the cellular level, their effects in a whole organism are more complex.

In Vitro Efficacy: The in vitro assays provide a controlled environment to dissect the direct molecular interactions and cellular responses to Substance P (4-11). The nanomolar to micromolar efficacy in receptor binding and cell proliferation assays highlights its potential as a potent modulator of the NK-1 receptor. These studies are invaluable for establishing structure-activity relationships and for the initial screening of potential therapeutic agents.

In Vivo Efficacy: The in vivo studies, while often more qualitative, offer insights into the physiological relevance of the in vitro findings. The observation that Substance P (4-11) can reduce vascular leakage in a mouse model suggests that its anti-inflammatory properties observed in vitro can translate to a whole-animal system. However, the lack of extensive quantitative in vivo data for Substance P (4-11) makes a direct potency comparison with in vitro data challenging. The effects of full-length Substance P in vivo, such as neovascularization and behavioral changes, indicate the broad physiological roles of NK-1 receptor activation.

Bridging the Gap: The discrepancy between the readily available quantitative in vitro data and the more qualitative nature of the in vivo data for Substance P (4-11) underscores a common challenge in drug development. Factors such as peptide stability, distribution, and metabolism in vivo can significantly alter the observed efficacy compared to the controlled conditions of a cell culture plate. Future studies focusing on the pharmacokinetic and pharmacodynamic properties of Substance P (4-11) in relevant animal models are crucial for bridging this translational gap.

Conclusion

Substance P (4-11) is a biologically active fragment of Substance P with clear efficacy demonstrated in both in vitro and in vivo models. Its ability to interact with the NK-1 receptor and modulate cellular processes like proliferation and inflammation is well-supported by in vitro quantitative data. While direct quantitative comparisons of its potency between in vitro and in vivo settings are limited, the available evidence suggests that its cellular activities translate to physiologically relevant effects in whole organisms. This guide provides a foundational understanding for researchers and drug developers working with Substance P (4-11), highlighting both its established mechanisms and the areas requiring further investigation to fully realize its therapeutic potential.

References

Substance P (4-11): A Comparative Analysis of its Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Substance P (4-11), a C-terminal fragment of the neuropeptide Substance P, across various cell lines. The information presented is supported by experimental data to aid in research and development decisions.

I. Comparative Effects of Substance P (4-11) on Cellular Proliferation and Receptor Binding

Substance P (4-11) exhibits a range of effects on cell proliferation, from stimulatory to inhibitory, depending on the cell type. These effects are primarily mediated through its interaction with neurokinin receptors, particularly the NK-1 receptor. The following tables summarize the quantitative data on the inhibitory concentration (IC50) and binding affinity (Kd) of Substance P (4-11) and its analogs in different cell lines.

Cell LineEffect of Substance P (4-11)AssayConcentration/IC50Citation
4T1 (Mouse Breast Cancer)Inhibition of proliferationWST-1 Assay100-0.001 nM[1][2]
Human T LymphocytesStimulation of proliferation[3H]thymidine and [3H]leucine uptake1 nM - 100 nM
Bovine Adrenal Chromaffin Endothelial (BACE) CellsStimulation of proliferationCell CountingMaximal activity at 10⁻⁸ M[3]
Human Umbilical Vein Endothelial (HUVE) CellsStimulation of proliferationCell CountingMaximal activity at 10⁻¹⁰ M[3]
Adult Pancreatic Ductal CellsPromotion of proliferationCCK-8 Assay10⁻⁶ μM
Human Mast CellsAntagonist of SP-mediated effectsβ-hexosaminidase release0.1 µM

Table 1: Comparative Effects of Substance P (4-11) on Cell Proliferation. This table summarizes the diverse effects of Substance P (4-11) on the proliferation of various cell lines as determined by different cellular assays.

Ligand/AnalogCell Line/TissueReceptorBinding Affinity (Kd/IC50)Citation
[DAla4] Substance P (4-11)Rat Brain Cortex MembranesTachykinin ReceptorsIC50: 0.5 µM (vs. ¹²⁵I-Eledoisin)
[DAla4] Substance P (4-11)Rat Brain Cortex MembranesTachykinin ReceptorsIC50: 0.15 µM (vs. ¹²⁵I-Substance P)
Substance P (4-11)U-251 MG (Human Glioblastoma)NK-1 ReceptorKi: 37 nM
[¹⁷⁷Lu]DOTA-SP(4–11)U373 MG (Human Glioblastoma)NK-1 ReceptorKd in nanomolar range

Table 2: Binding Affinity of Substance P (4-11) and its Analogs to Neurokinin Receptors. This table presents the binding affinities of Substance P (4-11) and its radiolabeled analogs to tachykinin receptors, primarily the NK-1 receptor, in different cell and tissue preparations.

II. Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended as a general guideline and may require optimization for specific experimental conditions.

A. Cell Proliferation Assay (WST-1)

This protocol outlines the general steps for assessing cell proliferation using a WST-1 assay, a colorimetric assay that measures the metabolic activity of viable cells.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line in a complete culture medium.

    • Seed the cells into a 96-well microplate at a density of 0.1-1.0 x 10⁶ cells/ml (100 µL per well).

    • Incubate the plate for 24-96 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and growth.

  • Treatment with Substance P (4-11):

    • Prepare a stock solution of Substance P (4-11) in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired concentrations in a serum-free medium.

    • Remove the culture medium from the wells and replace it with the medium containing different concentrations of Substance P (4-11). Include appropriate vehicle controls.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition and Incubation:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 0.5 to 4 hours at 37°C and 5% CO₂. The optimal incubation time can be determined empirically for each cell line.

  • Absorbance Measurement:

    • Shake the plate thoroughly for 1 minute on a shaker.

    • Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control cells.

B. Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to Substance P (4-11) using a fluorescent calcium indicator.

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the NK-1 receptor (e.g., CHO-K1 cells stably transfected with the human NK-1 receptor) in a 96-well black-walled, clear-bottom plate.

    • Culture the cells until they reach 80-90% confluency.

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).

    • Remove the culture medium and incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove any extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader or a fluorescence microscope.

    • Record the baseline fluorescence for a short period.

    • Add various concentrations of Substance P (4-11) to the wells.

    • Immediately begin recording the change in fluorescence intensity over time. For Fura-2 AM, this involves alternating excitation at 340 nm and 380 nm and measuring emission at approximately 510 nm. For Fluo-4 AM, excitation is typically around 490 nm with emission measured at approximately 520 nm.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The data can be expressed as a ratio of fluorescence at the two excitation wavelengths (for Fura-2) or as a fold change over baseline (for Fluo-4).

III. Signaling Pathways and Experimental Workflow

Substance P (4-11) exerts its effects by activating intracellular signaling cascades. The diagrams below illustrate the primary signaling pathway and a typical experimental workflow for studying its effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SP(4-11) SP(4-11) NK1R NK-1 Receptor SP(4-11)->NK1R Binds to Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Proliferation, Inhibition, etc.) Ca2_ER->Cellular_Response Modulates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->Transcription_Factors Activates Transcription_Factors->Cellular_Response Regulates Gene Expression

Caption: NK-1 Receptor Signaling Pathway Activated by Substance P (4-11).

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Line Selection & Culture SP_Prep 2. Substance P (4-11) Solution Preparation Cell_Culture->SP_Prep Treatment 3. Cell Treatment with Substance P (4-11) SP_Prep->Treatment Assay_Selection 4. Selection of Assay (e.g., WST-1, Calcium Imaging) Treatment->Assay_Selection Data_Collection 5. Data Collection Assay_Selection->Data_Collection Data_Analysis 6. Quantitative Analysis Data_Collection->Data_Analysis Interpretation 7. Interpretation of Results Data_Analysis->Interpretation Conclusion 8. Conclusion Interpretation->Conclusion

Caption: General Experimental Workflow for Studying Substance P (4-11) Effects.

References

A Comparative Functional Analysis: Substance P (4-11) vs. Neurokinin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional characteristics of two prominent tachykinin neuropeptides: Substance P (4-11), a C-terminal fragment of Substance P, and Neurokinin A. Both peptides play crucial roles in a myriad of physiological and pathological processes, and understanding their distinct functional profiles is paramount for targeted therapeutic development. This document summarizes their receptor binding affinities, signaling pathways, and key physiological effects, supported by experimental data and detailed methodologies.

At a Glance: Key Functional Differences

FeatureSubstance P (4-11)Neurokinin A
Primary Receptor Affinity High affinity for Neurokinin-1 (NK1) receptor.High affinity for Neurokinin-2 (NK2) receptor.
Signaling Preference Primarily signals through Gq protein, leading to increased intracellular calcium. Can also couple to Gs, increasing cAMP, though with lower potency than full-length Substance P.Predominantly signals through Gq, leading to increased intracellular calcium. Shows weaker potency for Gs-mediated cAMP signaling compared to Substance P at the NK1 receptor.
Role in Nociception Potently facilitates nociceptive reflexes, suggesting a primary role in pain transmission through NK1 receptors.Exhibits a lesser effect on nociceptive reflexes compared to Substance P, indicating a more nuanced role in pain signaling.
Inflammatory Response A key mediator of neurogenic inflammation, promoting vasodilation and plasma extravasation via NK1 receptor activation.Contributes to inflammatory processes, with a significant upregulation of NK2 receptors observed on inflammatory cells in conditions like inflammatory bowel disease.
Smooth Muscle Contraction Induces smooth muscle contraction, primarily through NK1 receptors.A potent stimulator of smooth muscle contraction, particularly in the respiratory and gastrointestinal tracts, mediated by NK2 receptors.

Quantitative Comparison of Receptor Binding and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Substance P (a proxy for its active fragment SP 4-11 in many studies) and Neurokinin A at human recombinant NK1 and NK2 receptors. This data highlights the preferential, though not exclusive, receptor selectivity of each peptide.

LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM) - Calcium MobilizationFunctional Potency (EC50, nM) - cAMP Stimulation
Substance P NK12.1--
NK2-~150-fold less potent than NKASelective for NK1 activation
Neurokinin A NK11933-Marginal selectivity for NK2
NK2-Full agonistFull agonist

Data synthesized from multiple sources. Direct comparative values for SP (4-11) were limited; Substance P data is presented as a close surrogate for NK1R activity.

Signaling Pathways: A Tale of Two Receptors

Both Substance P (4-11) and Neurokinin A exert their effects through G-protein coupled receptors (GPCRs), primarily the NK1 and NK2 receptors, respectively. Activation of these receptors triggers intracellular signaling cascades that mediate their physiological effects.

cluster_SP Substance P (4-11) Signaling SP Substance P (4-11) NK1R NK1 Receptor SP->NK1R Binds Gq_SP Gq NK1R->Gq_SP Activates PLC_SP Phospholipase C (PLC) Gq_SP->PLC_SP Activates PIP2_SP PIP2 PLC_SP->PIP2_SP Cleaves IP3_SP IP3 PIP2_SP->IP3_SP DAG_SP DAG PIP2_SP->DAG_SP Ca_SP ↑ Intracellular Ca²⁺ IP3_SP->Ca_SP Induces Release PKC_SP Protein Kinase C (PKC) DAG_SP->PKC_SP Activates Response_SP Physiological Response (e.g., Neuronal Excitation, Inflammation) Ca_SP->Response_SP PKC_SP->Response_SP

Caption: Substance P (4-11) signaling via the NK1 receptor.

cluster_NKA Neurokinin A Signaling NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Binds Gq_NKA Gq NK2R->Gq_NKA Activates PLC_NKA Phospholipase C (PLC) Gq_NKA->PLC_NKA Activates PIP2_NKA PIP2 PLC_NKA->PIP2_NKA Cleaves IP3_NKA IP3 PIP2_NKA->IP3_NKA DAG_NKA DAG PIP2_NKA->DAG_NKA Ca_NKA ↑ Intracellular Ca²⁺ IP3_NKA->Ca_NKA Induces Release PKC_NKA Protein Kinase C (PKC) DAG_NKA->PKC_NKA Activates Response_NKA Physiological Response (e.g., Smooth Muscle Contraction) Ca_NKA->Response_NKA PKC_NKA->Response_NKA

Caption: Neurokinin A signaling via the NK2 receptor.

While both peptides predominantly activate the Gq pathway, leading to the activation of Phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), there are subtleties in their signaling. Substance P, through the NK1 receptor, can also couple to Gs, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP). Neurokinin A is a less potent activator of this Gs-cAMP pathway via the NK1 receptor, contributing to their distinct functional profiles.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands, such as Substance P (4-11) and Neurokinin A, by measuring their ability to displace a radiolabeled ligand from the NK1 or NK2 receptor.

prep Prepare receptor membranes (e.g., from cells expressing NK1 or NK2 receptors) incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]Substance P or [¹²⁵I]Neurokinin A) and varying concentrations of the unlabeled test ligand. prep->incubate separate Separate bound from free radioligand (e.g., by rapid filtration) incubate->separate quantify Quantify radioactivity of the bound ligand (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine the IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding) quantify->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate

Caption: Experimental workflow for a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from cultured cells (e.g., CHO or HEK293) stably expressing human NK1 or NK2 receptors.

  • Radioligand: For NK1 receptors, [³H]Substance P or [¹²⁵I]Bolton-Hunter-Substance P. For NK2 receptors, [¹²⁵I]Neurokinin A.

  • Unlabeled Ligands: Substance P (4-11) and Neurokinin A.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the unlabeled test compound (Substance P (4-11) or Neurokinin A). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent unlabeled ligand).

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of the agonist potency (EC50) of Substance P (4-11) and Neurokinin A.

Materials:

  • Cells: Cultured cells (e.g., CHO or HEK293) stably expressing the NK1 or NK2 receptor.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: Substance P (4-11) and Neurokinin A.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

  • Assay: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of the test compound (Substance P (4-11) or Neurokinin A) into the wells.

  • Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.

Isolated Smooth Muscle Contraction Assay

This ex vivo assay directly measures the contractile response of smooth muscle tissue to Substance P (4-11) and Neurokinin A, providing a physiologically relevant assessment of their functional activity.

Materials:

  • Tissue: Segments of smooth muscle-containing tissue, such as guinea pig ileum or trachea.

  • Organ Bath: A temperature-controlled chamber with a system for bubbling gas (e.g., 95% O₂ / 5% CO₂) through a physiological salt solution.

  • Physiological Salt Solution: e.g., Krebs-Henseleit solution.

  • Isometric Force Transducer and Data Acquisition System.

  • Test Compounds: Substance P (4-11) and Neurokinin A.

Procedure:

  • Tissue Preparation: Isolate a segment of the desired smooth muscle tissue and mount it in the organ bath under a slight resting tension.

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a period of time, with regular washes.

  • Agonist Addition: Add cumulative concentrations of either Substance P (4-11) or Neurokinin A to the organ bath.

  • Measurement: Record the isometric contraction of the muscle strip in response to each concentration of the agonist.

  • Data Analysis: Plot the contractile response (as a percentage of the maximum response) against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and maximum effect (Emax) for each peptide.

Concluding Remarks

Substance P (4-11) and Neurokinin A, while both members of the tachykinin family, exhibit distinct functional profiles primarily dictated by their preferential activation of NK1 and NK2 receptors, respectively. These differences in receptor selectivity translate into varied signaling cascades and physiological outcomes, particularly in the realms of pain, inflammation, and smooth muscle function. A thorough understanding of these functional distinctions, supported by robust experimental data, is critical for the rational design and development of selective tachykinin receptor modulators for a range of therapeutic applications. Researchers are encouraged to consider the specific receptor populations and signaling pathways relevant to their disease model of interest when selecting or designing therapeutic agents targeting the tachykinin system.

Evaluating the Species-Specific Activity of Substance P (4-11): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the species-specific activity of Substance P (4-11), a C-terminal fragment of the neuropeptide Substance P. As an agonist for the neurokinin-1 (NK1) receptor, Substance P (4-11) is a valuable tool in neuroscience and pharmacology research. Understanding its activity across different species is crucial for the accurate interpretation of experimental results and the successful translation of preclinical findings. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to support your research endeavors.

Performance Comparison of Substance P (4-11) Across Species

Substance P (4-11) demonstrates varying potency and affinity for the NK1 receptor across different species. This variability is attributed to species-specific differences in the amino acid sequence and structure of the NK1 receptor. The following tables summarize the available quantitative data from in vitro studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell types, and assay methodologies.

LigandReceptor OriginPreparationAssay TypeParameterValue
[DAla4] Substance P (4-11)RatBrain cortex membranesRadioligand Binding ([¹²⁵I]-BH-Eledoisin)IC₅₀0.5 µM
Substance P (4-11)Cane Toad (Bufo marinus)Small intestine membranesRadioligand Binding ([¹²⁵I]BHSP)pIC₅₀~6.0
Substance P (4-11)Cane Toad (Bufo marinus)Isolated lower small intestineContraction AssaypD₂~6.0
Substance P (6-11)HumanHEK293 cells expressing hNK1RCalcium Mobilization-logEC₅₀8.07 ± 0.27
Substance P (6-11)HumanHEK293 cells expressing hNK1RcAMP Accumulation-logEC₅₀6.78 ± 0.27

Note: Data for Substance P (6-11) is included as a closely related C-terminal fragment, providing insight into the activity profile in human cells.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the species-specific activity of Substance P (4-11).

Radioligand Binding Assay

This assay measures the affinity of a ligand for its receptor by quantifying the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the NK1 receptor of the species of interest.

  • Radioligand (e.g., [³H]Substance P or [¹²⁵I]Bolton-Hunter Substance P).

  • Unlabeled Substance P (4-11) and other competing ligands.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of unlabeled Substance P (4-11) in binding buffer.

  • In a 96-well plate, add a fixed concentration of the radioligand, the membrane/tissue preparation, and varying concentrations of the unlabeled ligand. For total binding wells, add binding buffer instead of the unlabeled ligand. For non-specific binding wells, add a high concentration of unlabeled Substance P.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.

Materials:

  • Cells expressing the NK1 receptor of the species of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Substance P (4-11) and other test compounds.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of Substance P (4-11) in assay buffer.

  • Measure the baseline fluorescence of the cells in the plate reader.

  • Add the different concentrations of Substance P (4-11) to the wells and immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity following agonist addition is used to determine the response.

  • Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates, downstream second messengers of Gq-coupled receptor activation.

Materials:

  • Cells expressing the NK1 receptor of the species of interest.

  • myo-[³H]inositol.

  • Agonist stimulation buffer (e.g., HBSS containing LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

  • Substance P (4-11) and other test compounds.

  • Extraction solution (e.g., perchloric acid or trichloroacetic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Label the cells by incubating them overnight in a culture medium containing myo-[³H]inositol.

  • Wash the cells to remove unincorporated radiolabel.

  • Pre-incubate the cells in a buffer without LiCl.

  • Stimulate the cells with varying concentrations of Substance P (4-11) in the agonist stimulation buffer containing LiCl for a defined period.

  • Terminate the reaction by adding the extraction solution.

  • Neutralize the extracts and apply them to the anion exchange columns.

  • Wash the columns to remove free myo-[³H]inositol.

  • Elute the total [³H]inositol phosphates with a high salt buffer.

  • Quantify the radioactivity of the eluates using a scintillation counter.

  • Determine the EC₅₀ value by plotting the amount of [³H]inositol phosphate accumulation against the logarithm of the agonist concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

G Substance P (4-11) Signaling Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling SP(4-11) Substance P (4-11) NK1R NK1 Receptor SP(4-11)->NK1R Binds to Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates cAMP cyclic AMP (cAMP) AC->cAMP Produces Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular Response Cellular Response Ca->Cellular Response PKC->Cellular Response PKA->Cellular Response

Caption: Signaling pathway of Substance P (4-11) via the NK1 receptor.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes NK1 Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Unlabeled Unlabeled SP(4-11) Unlabeled->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

G Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_assay Measurement cluster_analysis Data Analysis Cells NK1R-expressing Cells Dye Load with Calcium Dye Cells->Dye Baseline Measure Baseline Fluorescence Dye->Baseline Agonist Add SP(4-11) Baseline->Agonist Measurement Measure Fluorescence Change Agonist->Measurement EC50 Determine EC₅₀ Measurement->EC50

Caption: Workflow for a calcium mobilization functional assay.

Safety Operating Guide

Navigating the Disposal of Substance P (4-11): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to follow standard laboratory safety practices. Always consult your institution's Environmental Health & Safety (EHS) guidelines for specific requirements.

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent accidental exposure.

EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[1]Protects eyes from splashes or dust.[1]
Hand Protection Chemical-resistant nitrile or latex gloves.[1]Prevents skin contact.[1]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.Minimizes inhalation exposure.

II. Step-by-Step Disposal Procedures

The appropriate disposal method for Substance P (4-11) depends on its form (solid or liquid) and the nature of the contaminated materials. Proper waste segregation is critical.

A. Solid Waste Disposal:

This category includes unused or expired lyophilized powder, as well as contaminated consumables.

  • Unused/Expired Peptide:

    • Do not dispose of solid Substance P (4-11) in the regular trash.

    • The original vial containing the lyophilized powder should be tightly sealed.

    • Place the sealed vial into a clearly labeled, leak-proof hazardous solid chemical waste container.

  • Contaminated Consumables:

    • Items such as pipette tips, vials, gloves, and weigh boats that have come into contact with Substance P (4-11) must be disposed of as chemical waste.

    • Collect these materials in a designated solid chemical waste container that is clearly labeled "Hazardous Chemical Waste."

B. Liquid Waste Disposal:

This includes solutions containing Substance P (4-11).

  • Waste Segregation:

    • Aqueous Solutions: Collect all aqueous solutions containing the peptide in a designated, leak-proof container labeled "Hazardous Aqueous Waste."

    • Organic Solvent Solutions: If the peptide is dissolved in an organic solvent (e.g., DMSO), collect the waste in a designated "Hazardous Organic Waste" container.

    • Do not mix aqueous and organic waste streams unless explicitly permitted by your institution's EHS office.

  • Neutralization (if applicable):

    • For aqueous solutions, if permitted by your institution, neutralization to a pH between 5.5 and 9.0 may be an option before collection for disposal. However, always verify this with your EHS department, as the neutralized solution may still be considered hazardous.

C. Sharps Waste Disposal:

  • Needles, syringes, or any other sharp objects contaminated with Substance P (4-11) must be disposed of in a designated sharps container for chemical waste.

III. Decontamination of Reusable Glassware

Thorough decontamination is necessary for any reusable glassware that has been in contact with Substance P (4-11).

Experimental Protocol for Glassware Decontamination:

  • Initial Rinse:

    • Rinse the glassware with a suitable solvent that is known to dissolve the peptide to remove the bulk of the residue.

    • Collect this rinseate as liquid chemical waste, following the liquid waste disposal procedures outlined above.

  • Detergent Wash:

    • Wash the glassware with a laboratory-grade detergent and hot water.

  • Acid Bath (Optional but Recommended):

    • For complete removal of residues, an acid bath can be used.

    • Caution: Exercise extreme caution when working with acid baths and follow all institutional safety protocols.

    • After the acid bath, rinse the glassware extensively with deionized water.

  • Final Rinse:

    • Thoroughly rinse the glassware with deionized water before drying.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Substance P (4-11) and associated waste.

cluster_start Start: Substance P (4-11) Waste cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste cluster_end Final Disposal Start Identify Waste Type SolidWaste Solid (Powder, Tips, Gloves) Start->SolidWaste Is it solid? LiquidWaste Liquid (Solutions) Start->LiquidWaste Is it liquid? SharpsWaste Sharps (Needles, Syringes) Start->SharpsWaste Is it a sharp? SolidContainer Label & Seal in Solid Chemical Waste Container SolidWaste->SolidContainer EHS Arrange Pickup by Institutional EHS or Licensed Waste Service SolidContainer->EHS Aqueous Aqueous Solution LiquidWaste->Aqueous Aqueous? Organic Organic Solvent Solution LiquidWaste->Organic Organic? AqueousContainer Collect in Aqueous Chemical Waste Container Aqueous->AqueousContainer OrganicContainer Collect in Organic Solvent Waste Container Organic->OrganicContainer AqueousContainer->EHS OrganicContainer->EHS SharpsContainer Dispose in Chemical Sharps Container SharpsWaste->SharpsContainer SharpsContainer->EHS

Disposal workflow for Substance P (4-11) waste.

Disclaimer: A specific Safety Data Sheet (SDS) for Substance P (4-11) was not located. The disposal procedures provided are based on general best practices for handling and disposing of synthetic peptides in a research laboratory setting. All laboratory personnel must be familiar with their institution's specific waste disposal policies and adhere to all applicable local, state, and federal regulations.

References

Personal protective equipment for handling Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

Substance P (4-11) is a biologically active synthetic peptide fragment.[3] While the full toxicological properties have not been extensively investigated, it should be handled with care as it may cause irritation or allergic reactions upon skin contact or inhalation.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling Substance P (4-11). The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesMust be ANSI Z87.1-compliant to protect from splashes or dust.[2]
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are recommended to prevent skin contact. Gloves should be inspected before use and changed regularly.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorRecommended when handling the lyophilized powder to avoid inhalation, or if aerosols may be generated. Work should be conducted in a well-ventilated area or a fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of Substance P (4-11) from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized peptide at -20°C in a tightly sealed container, protected from light.

2. Preparation:

  • Ensure a clean and well-ventilated workspace, preferably a chemical fume hood, especially when handling the solid form.

  • Assemble all necessary equipment, including vials, calibrated pipettes, and appropriate solvents.

  • Don the full required PPE as outlined in the table above.

3. Reconstitution:

  • Allow the vial of lyophilized Substance P (4-11) to equilibrate to room temperature before opening to prevent condensation.

  • Carefully open the vial inside a fume hood to avoid generating dust.

  • Add the appropriate sterile solvent (e.g., sterile bacteriostatic water or a suitable buffer) slowly down the side of the vial.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking.

4. Experimental Use:

  • Handle all solutions containing Substance P (4-11) with care to prevent spills and the generation of aerosols.

  • Use appropriate secondary containment for all experimental procedures.

5. Post-Handling:

  • Decontaminate all work surfaces with an appropriate cleaning agent.

  • Properly dispose of all contaminated materials according to the disposal plan.

  • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

Disposal Plan

All materials contaminated with Substance P (4-11) must be treated as chemical waste and disposed of in accordance with institutional and local environmental health and safety (EHS) guidelines.

  • Waste Segregation: Keep solid and liquid waste streams separate in clearly labeled, sealed, and leak-proof containers.

  • Solid Waste:

    • Unused or expired lyophilized powder should be disposed of as chemical waste.

    • Contaminated consumables such as pipette tips, vials, gloves, and weigh boats must be collected in a designated solid chemical waste container.

  • Liquid Waste:

    • Aqueous solutions containing Substance P (4-11) should be collected in a designated aqueous chemical waste container.

    • If dissolved in an organic solvent, the waste must be collected in a designated organic solvent waste container.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for chemical waste.

  • Final Disposal: Arrange for the collection of hazardous waste through your institution's EHS office or a licensed contractor.

Decontamination Protocol

Reusable glassware that has come into contact with Substance P (4-11) requires thorough decontamination.

  • Initial Rinse: Rinse the glassware with a suitable solvent that dissolves the peptide to remove the bulk of the residue. Collect this rinse as liquid chemical waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.

  • Acid Bath (Optional but Recommended): For complete removal, an acid bath can be used, followed by extensive rinsing with deionized water. Exercise extreme caution and follow all safety protocols when working with acid baths.

  • Final Rinse: Thoroughly rinse the glassware with deionized water before drying.

Signaling Pathway

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Proliferation, Chemiluminescence) Ca_release->Cell_Response PKC->Cell_Response SP Substance P (4-11) SP->NK1R Binds

Caption: Inferred NK1 Receptor signaling pathway for Substance P (4-11).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.